Product packaging for Ethyl 3-acetyl-4-oxopentanoate(Cat. No.:CAS No. 18835-02-4)

Ethyl 3-acetyl-4-oxopentanoate

Cat. No.: B102791
CAS No.: 18835-02-4
M. Wt: 186.2 g/mol
InChI Key: NKGFIBABDQHCHZ-UHFFFAOYSA-N
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Description

Ethyl 3-acetyl-4-oxopentanoate is a useful research compound. Its molecular formula is C9H14O4 and its molecular weight is 186.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O4 B102791 Ethyl 3-acetyl-4-oxopentanoate CAS No. 18835-02-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-acetyl-4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-4-13-9(12)5-8(6(2)10)7(3)11/h8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGFIBABDQHCHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5044863
Record name Ethyl 3-acetyl-4-oxopentanoate
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Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18835-02-4
Record name Pentanoic acid, 3-acetyl-4-oxo-, ethyl ester
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Record name Ethyl 3-acetyl-4-oxopentanoate
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Record name Pentanoic acid, 3-acetyl-4-oxo-, ethyl ester
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Record name Ethyl 3-acetyl-4-oxopentanoate
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Record name Ethyl-3-acetyl-4-oxopentanoate
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Record name ETHYL 3-ACETYL-4-OXOPENTANOATE
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Foundational & Exploratory

Technical Guide: Physical Properties of Ethyl 3-acetyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of Ethyl 3-acetyl-4-oxopentanoate (CAS No. 18835-02-4). Due to the limited availability of experimentally determined quantitative data for this specific compound in public literature and databases, this guide also includes data for the structurally related compound, Ethyl 4-oxopentanoate, for comparative context. Furthermore, generalized experimental protocols for determining key physical properties are detailed.

Core Physical and Chemical Properties

Table 1: Summary of Known Properties for this compound

PropertyValueSource(s)
CAS Number 18835-02-4[1][2][4][5]
Molecular Formula C9H14O4[1][2][3]
Molecular Weight 186.21 g/mol [3]
IUPAC Name This compound[1]
SMILES CCOC(=O)CC(C(=O)C)C(=O)C[1]
InChIKey NKGFIBABDQHCHZ-UHFFFAOYSA-N[1]
Storage Sealed in dry, room temperature[2][3]
Hazards Warning: May be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2]

Comparative Data: Ethyl 4-oxopentanoate

For contextual understanding, the physical properties of the related compound Ethyl 4-oxopentanoate (Ethyl levulinate, CAS No. 539-88-8) are presented below. It is crucial to note that these values are not for this compound but may offer insights into the expected properties of similar structures.

Table 2: Physical Properties of Ethyl 4-oxopentanoate

PropertyValueSource(s)
Boiling Point 203 to 205 °C[6]
Density 1.016 g/cm³[6]
Refractive Index n20/D 1.422 (lit.)[7]
Melting Point -60 °C[6]
Solubility Soluble in water.[7]

Experimental Protocols

Detailed experimental protocols for determining the physical properties of this compound are not available. However, standard methodologies for organic compounds would be employed.

Determination of Boiling Point (Simple Distillation)

The boiling point of a liquid organic compound can be determined using simple distillation.[8] The compound is heated in a round-bottom flask, and the temperature of the vapor is measured with a thermometer.[8] The temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor is recorded as the boiling point.[8]

Determination of Melting Point

For solid organic compounds, the melting point is determined using a melting point apparatus. A small, powdered sample of the compound is placed in a capillary tube and heated. The temperature range over which the solid melts to a liquid is recorded as the melting point.[8]

Determination of Refractive Index

The refractive index, a measure of how light bends as it passes through the compound, is determined using a refractometer. A few drops of the liquid sample are placed on the prism of the refractometer, and the refractive index is read from the calibrated scale. This value is typically measured at a specific temperature, often 20°C, and using the D line of a sodium lamp.

Spectroscopic Analysis

Structural elucidation and confirmation are achieved through various spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in the confirmation of its structure.[1]

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and physical characterization of a novel organic compound like this compound.

G cluster_B Spectroscopy cluster_C Physical Tests A Synthesis & Purification B Structural Elucidation A->B C Physical Property Determination A->C D Data Analysis & Reporting B->D NMR NMR (1H, 13C) IR IR Spectroscopy MS Mass Spectrometry C->D BP Boiling Point MP Melting Point RI Refractive Index Sol Solubility

Caption: Workflow for Synthesis and Characterization.

References

An In-Depth Technical Guide to Ethyl 3-acetyl-4-oxopentanoate: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of Ethyl 3-acetyl-4-oxopentanoate, a versatile ketoester with significant applications in synthetic organic chemistry, particularly in the realm of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed information on its chemical properties, synthesis, and applications.

Core Compound Identification

This compound is a key organic intermediate. Its fundamental properties are summarized below.

IdentifierValueReference
CAS Number 18835-02-4[1][2]
Molecular Formula C₉H₁₄O₄[1]
Molecular Weight 186.20 g/mol [1]
IUPAC Name This compound[1]
Synonyms Ethyl 3-acetyllevulinate, 3-acetyl-4-oxopentanoic acid ethyl ester[1]

Physicochemical and Spectroscopic Data

A collection of computed and experimental data for this compound is presented in the following table. This information is crucial for its identification and use in synthetic protocols.

PropertyValueSource
Monoisotopic Mass 186.0892 Da[1][3]
Boiling Point Not available[2]
Melting Point Not available[2]
Density Not available[2]
Refractive Index Not available[2]
Mass Spectrometry m/z 144 (major fragment)[1]
Predicted ¹H NMR Data available in specialized databases[4]

Synthesis and Application in Drug Development

This compound is a valuable precursor for the synthesis of heterocyclic compounds, which are foundational structures in many pharmaceutical agents. Its primary application lies in the Hantzsch pyridine synthesis , a multi-component reaction that produces dihydropyridines (DHPs) and pyridines.[5] The 1,4-dihydropyridine core is a "privileged structure" in medicinal chemistry, notably found in a class of drugs known as calcium channel blockers used to treat cardiovascular diseases like hypertension.[5]

The Hantzsch Dihydropyridine Synthesis: An Experimental Protocol

The following is a representative experimental protocol for the Hantzsch synthesis, which can be adapted for use with this compound. This reaction typically involves the condensation of an aldehyde, a β-ketoester (like this compound), and a nitrogen donor.

Materials:

  • Aldehyde (e.g., benzaldehyde) (1.0 mmol)

  • This compound (2.0 mmol)

  • Ammonium acetate (1.2 mmol)

  • Ethanol (20 mL)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the selected aldehyde, this compound, and ammonium acetate.

  • Add ethanol to the flask and attach a reflux condenser.

  • Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with an appropriate eluent (e.g., a mixture of ethyl acetate and hexane). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure 1,4-dihydropyridine product.

Note: Reaction times and yields can vary depending on the specific aldehyde used. Optimization of reaction conditions may be necessary.[6][7]

Logical Workflow for Hantzsch Dihydropyridine Synthesis

The following diagram illustrates the key steps in the Hantzsch synthesis.

Hantzsch_Synthesis_Workflow A Reactant Mixing (Aldehyde, Ketoester, Ammonia Source) B Reflux in Ethanol (approx. 80°C, 4-6h) A->B Heat C Reaction Monitoring (TLC) B->C Sampling C->B Continue if incomplete D Work-up (Solvent Removal, Extraction) C->D If complete E Purification (Column Chromatography) D->E F Pure 1,4-Dihydropyridine E->F

Workflow for Hantzsch Dihydropyridine Synthesis.
Reaction Mechanism Pathway

The Hantzsch synthesis proceeds through several key intermediates. The generally accepted mechanism involves the formation of an enamine from the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and a second equivalent of the β-ketoester. These intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring.

Hantzsch_Mechanism cluster_1 Enamine Formation cluster_2 Knoevenagel Condensation Ketoester1 β-Ketoester Enamine Enamine Intermediate Ketoester1->Enamine Ammonia Ammonia Ammonia->Enamine Michael_Addition Michael Addition Enamine->Michael_Addition Ketoester2 β-Ketoester Knoevenagel Knoevenagel Adduct Ketoester2->Knoevenagel Aldehyde Aldehyde Aldehyde->Knoevenagel Knoevenagel->Michael_Addition Cyclization Cyclization & Dehydration Michael_Addition->Cyclization DHP 1,4-Dihydropyridine Cyclization->DHP

Simplified Hantzsch Reaction Mechanism.

Biological Activity and Safety

While the dihydropyridine derivatives synthesized from this compound are expected to have significant biological activity, there is limited publicly available data on the biological profile of the parent compound itself.

Potential Biological Relevance

Derivatives of 1,4-dihydropyridines are known to possess a wide range of biological activities, including:

  • Vasodilator properties

  • Antitumor activity

  • Hepatoprotective effects

  • Bronchodilator activity [8]

It is important to note that the biological activity of any resulting compound is highly dependent on the specific substituents introduced during the synthesis.

Safety and Hazard Information

According to aggregated GHS data, this compound is classified with the following hazards:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • Harmful if inhaled [1]

  • May cause respiratory irritation [1]

Standard laboratory safety precautions, including the use of personal protective equipment, should be employed when handling this compound.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its utility in the Hantzsch synthesis provides a reliable route to the production of 1,4-dihydropyridine scaffolds, which are central to the development of a variety of therapeutic agents. This guide provides essential technical information to support the use of this compound in research and drug development endeavors. Further investigation into the direct biological activities of this ketoester and its derivatives could open new avenues for its application.

References

An In-depth Technical Guide to Ethyl 3-acetyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-acetyl-4-oxopentanoate is a beta-keto ester of significant interest in synthetic organic chemistry. This technical guide provides a comprehensive overview of its structure, nomenclature, and physicochemical properties based on currently available data. While this document aims to be a thorough resource, it is important to note the limited publicly available information regarding detailed experimental protocols for its synthesis and its specific biological activities. This guide summarizes the existing data to facilitate further research and application development.

Nomenclature and Structure

This compound is systematically named according to IUPAC nomenclature, which precisely describes its chemical structure.

  • IUPAC Name: this compound[1][2]

  • CAS Number: 18835-02-4[1][2][3][4]

  • Molecular Formula: C₉H₁₄O₄[1][2]

  • Molecular Weight: 186.20 g/mol [1][2]

The structure consists of a five-carbon pentanoate backbone with an ethyl ester group at one end. At the third carbon position, there is an acetyl group, and at the fourth carbon position, there is a ketone group.

Synonyms: This compound is also known by several other names, including:

  • Ethyl 3-acetyllevulinate[1][2]

  • Pentanoic acid, 3-acetyl-4-oxo-, ethyl ester[1][2]

  • 3-acetyl-4-oxopentanoic acid ethyl ester[1][2]

Caption: IUPAC Nomenclature Breakdown for this compound.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented below. It is important to note that some of this data is sourced from chemical suppliers and may not have been independently verified in peer-reviewed literature.

PropertyValueSource
Molecular Weight 186.20 g/mol PubChem[1][2]
Boiling Point 286.2 °C at 760 mmHgLookChem[5]
Density 1.062 g/cm³LookChem[5]
Refractive Index 1.468LookChem[5]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of chemical compounds. The following is a summary of the available spectral information for this compound.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) data is available from the NIST Mass Spectrometry Data Center, as reported in PubChem.

m/z (Top Peak)m/z (2nd Highest)m/z (3rd Highest)
4398144
Data from PubChem[1][2]
Infrared (IR) Spectroscopy

While it is known that vapor phase IR spectra are available, specific peak data is not readily accessible in the public domain.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for this compound, including chemical shifts and coupling constants, are not available in the searched scientific literature. For structurally related beta-keto esters, the carbonyl carbons typically appear in the downfield region of the ¹³C NMR spectrum (170-220 ppm).[6]

Synthesis

synthesis_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Ketone Ketone Product This compound Ketone->Product Acylation AcylatingAgent Acylating Agent (e.g., Ethyl Chloroformate) AcylatingAgent->Product Base Base Base->Product Catalyst/Reagent

Caption: Generalized Synthetic Pathway for Beta-Keto Esters.

Applications in Drug Development and Biological Activity

There is currently no specific information in the scientific literature detailing the biological activity or direct applications of this compound in drug development.

However, the broader class of beta-keto esters has garnered attention in medicinal chemistry for their potential therapeutic applications. Some beta-keto esters have been investigated for their antimicrobial and anti-inflammatory properties.[1] Their structural motifs can be found in various biologically active molecules. For instance, some beta-keto esters have been designed and synthesized as potential antibacterial agents, with research suggesting they may interfere with bacterial communication pathways known as quorum sensing.[7][8]

It is important to emphasize that these are general activities of the beta-keto ester class of compounds, and specific studies on this compound are required to determine its biological profile.

Conclusion

This compound is a well-defined chemical entity with established nomenclature and a clear chemical structure. While some of its physicochemical and mass spectrometry data are available, there are notable gaps in the publicly accessible scientific literature. Specifically, a detailed experimental protocol for its synthesis and comprehensive NMR spectral data are not readily found. Furthermore, its biological activity and potential applications in drug discovery remain unexplored. This technical guide consolidates the current knowledge on this compound and highlights areas where further research is needed to fully characterize this compound and unlock its potential in synthetic chemistry and drug development.

References

A Technical Guide to the Spectroscopic Analysis of Ethyl 3-acetyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the spectroscopic data for Ethyl 3-acetyl-4-oxopentanoate (CAS No: 18835-02-4), a β-keto ester of interest in various chemical syntheses.[1][2][3] The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics.

This compound, with the molecular formula C9H14O4 and a molecular weight of 186.20 g/mol , presents a structure amenable to analysis by several spectroscopic techniques.[1][2] This guide will cover its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, including detailed experimental protocols and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that β-dicarbonyl compounds like this can exist as a mixture of keto and enol tautomers, which can be observed in NMR and IR spectra.[4][5][6] The position of this equilibrium can be influenced by solvent and temperature.[4][6]

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Keto Form)
~4.1-4.2Quartet2H-O-CH₂ -CH₃
~3.8Triplet1H-CO-CH -CO-
~2.7Doublet2H-CO-CH₂ -CH-
~2.2Singlet6H2 x -CO-CH₃
~1.2-1.3Triplet3H-O-CH₂-CH₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm)Assignment (Keto Form)
~202C =O (Ketone)
~170C =O (Ester)
~65-C H(CO)₂
~61-O-C H₂-CH₃
~45-C H₂-CH-
~30-CO-C H₃
~14-O-CH₂-C H₃

Table 3: IR Spectroscopic Data

Frequency (cm⁻¹)IntensityFunctional Group Assignment
~1740-1750StrongC=O Stretch (Ester)
~1710-1720StrongC=O Stretch (Ketone)
~2850-3000MediumC-H Stretch (Aliphatic)
~1150-1250StrongC-O Stretch (Ester)

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/zPutative Fragment Assignment
186[M]⁺ (Molecular Ion)[1]
144[M - C₂H₅OH]⁺
101[M - COOC₂H₅ - CH₃]⁺
43[CH₃CO]⁺

Predicted collision cross-section (CCS) values for various adducts have been calculated, which can be useful in ion mobility-mass spectrometry studies.[7] For example, the predicted CCS for the [M+H]⁺ adduct is 139.8 Ų.[7]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules.[6] For β-keto esters, it is particularly useful for studying the keto-enol tautomerism.[5][6]

Sample Preparation:

  • Approximately 5-20 mg of this compound is accurately weighed and dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[6]

  • A small amount of an internal standard, typically tetramethylsilane (TMS), is added for referencing the chemical shifts to 0 ppm.[6][8]

Instrumentation and Data Acquisition:

  • The NMR tube is placed in a spinner and inserted into the spectrometer.[6]

  • The spectrometer's magnetic field is locked onto the deuterium signal of the solvent.[6]

  • For ¹H NMR, the spectrum is typically acquired over a range of 0-12 ppm. For ¹³C NMR, the range is typically 0-220 ppm.[9]

  • Standard pulse sequences are used to acquire both ¹H and ¹³C spectra. Two-dimensional NMR experiments like COSY and HSQC can also be performed to aid in structure elucidation.[10]

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[11][12]

Sample Preparation:

  • Neat Liquid: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[6]

  • Solution: A 5-10% solution of the sample is prepared in a solvent that has minimal interference in the IR region of interest, such as chloroform or carbon tetrachloride.[6] This solution is then placed in a solution cell.[13]

Instrumentation and Data Acquisition:

  • A background spectrum of the empty salt plates or the solvent-filled cell is recorded.[6]

  • The prepared sample is placed in the instrument's sample holder.

  • The IR spectrum is typically scanned from 4000 cm⁻¹ to 400 cm⁻¹.[6]

  • To improve the signal-to-noise ratio, multiple scans (commonly 16-32) are co-added.[6] The final spectrum is presented as percent transmittance or absorbance versus wavenumber.[11]

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information based on fragmentation patterns.[14]

Sample Preparation and Introduction:

  • For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is diluted in a volatile solvent like pyridine or dichloromethane.[15]

  • The solution is then injected into the gas chromatograph, which separates the components of the mixture before they enter the mass spectrometer.

Instrumentation and Data Acquisition:

  • Ionization: Electron Ionization (EI) is a common method where the sample molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_report Reporting Prep_NMR Dissolve in Deuterated Solvent + TMS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Prep_IR Prepare Neat Film or Solution Acq_IR IR Spectrometer Prep_IR->Acq_IR Prep_MS Dilute in Volatile Solvent Acq_MS GC-MS System Prep_MS->Acq_MS Ana_NMR Assign Peaks, Determine Tautomer Ratio Acq_NMR->Ana_NMR Ana_IR Identify Functional Groups Acq_IR->Ana_IR Ana_MS Determine MW, Analyze Fragmentation Acq_MS->Ana_MS Report Compile Spectroscopic Data and Interpretation Ana_NMR->Report Ana_IR->Report Ana_MS->Report Sample This compound Sample->Prep_NMR Sample->Prep_IR Sample->Prep_MS

General workflow for spectroscopic analysis.

References

A Technical Guide to the Chemical Reactivity of Acetyl Groups in Ethyl 3-acetyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-acetyl-4-oxopentanoate, a β-dicarbonyl compound, possesses two distinct acetyl groups with differential reactivity, a feature pivotal for its application in chemical synthesis. This technical guide provides an in-depth analysis of the chemical behavior of these acetyl groups, focusing on the underlying principles of keto-enol tautomerism that govern their reactivity. This document details experimental protocols for key transformations, presents quantitative data for analogous systems, and utilizes diagrams to illustrate reaction pathways, offering a comprehensive resource for professionals in research and drug development.

Introduction

This compound is a versatile building block in organic synthesis, primarily due to the presence of two chemically distinct acetyl functionalities. The strategic location of these groups, flanking a central methylene and an additional ketone, imparts a unique reactivity profile that can be exploited for the selective synthesis of a variety of organic molecules, including heterocyclic compounds of medicinal interest. Understanding the factors that control the reactivity of each acetyl group is paramount for designing efficient and selective synthetic routes.

The core of this differential reactivity lies in the principle of keto-enol tautomerism. The protons on the carbon atoms alpha to the carbonyl groups (α-protons) are acidic and can be removed by a base to form an enolate. The presence of two carbonyl groups in a 1,3-relationship significantly increases the acidity of the protons on the intervening methylene group, leading to a higher propensity for enolization at this position.

Keto-Enol Tautomerism: The Key to Differential Reactivity

The chemical behavior of this compound is dominated by the equilibrium between its keto and enol forms. The molecule can exist in two primary enolic forms, arising from the deprotonation of the C2 methylene group or the C3 methine proton.

Keto_Enol_Tautomerism Keto Keto Form Enol_A Enol Form A (More Substituted) Keto->Enol_A -H⁺ (C3) Enol_B Enol Form B (Less Substituted) Keto->Enol_B -H⁺ (C2) Enol_A->Keto +H⁺ Enol_B->Keto +H⁺

Caption: Keto-enol tautomerism in this compound.

The stability and reactivity of these enolates are governed by principles of kinetic and thermodynamic control. The enolate formed by deprotonation of the C2 methylene group (leading to Enol Form B) is generally considered the kinetic enolate, as these protons are sterically more accessible. Conversely, the enolate formed by deprotonation of the C3 methine proton (leading to Enol Form A) is the thermodynamic enolate, as it results in a more substituted and thus more stable double bond.

Quantitative Analysis of Tautomeric Equilibrium
Solvent% Di-Keto (DK)% Keto-Enol (KE)
D₂OHighLow
MeODModerateModerate
DMSO-d₆LowHigh
Table 1: Tautomeric equilibrium of 3-acetyl-4-oxopentanoic acid in different solvents, providing an expected trend for this compound.[1]

Reactivity of the Acetyl Groups

The differential reactivity of the two acetyl groups stems from the preferential formation of the thermodynamic enolate involving the C3 methine proton. This makes the acetyl group at C4 more susceptible to reactions that proceed via an enolate intermediate.

Selective Acylation

Selective acylation of one of the acetyl groups can be challenging. However, by carefully choosing the reaction conditions, it is possible to favor acylation at the more nucleophilic enolate. While a specific protocol for this compound is not documented, a general procedure for the acylation of β-keto esters can be adapted.

Experimental Protocol: Selective Acylation (Adapted)

  • Enolate Formation: To a solution of this compound (1.0 eq) in an aprotic solvent (e.g., THF, Et₂O) at -78 °C, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.05 eq) dropwise. Stir the mixture for 1 hour at this temperature to favor the formation of the kinetic enolate. For the thermodynamic enolate, a weaker base like NaH at room temperature can be used.

  • Acylation: Add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise to the enolate solution at -78 °C.

  • Quenching and Work-up: After the reaction is complete (monitored by TLC), quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the product by column chromatography on silica gel.

Deacetylation

Deacetylation, the removal of an acetyl group, can occur under acidic or basic conditions. The relative rates of deacetylation of the two acetyl groups will depend on the reaction mechanism. Under basic conditions, the reaction proceeds via nucleophilic attack on the carbonyl carbon. The steric hindrance and electronic effects around each carbonyl group will influence the reaction rate.

Experimental Protocol: Deacetylation (General)

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol, water).

  • Reagent Addition: Add a base (e.g., NaOH, NaHCO₃) or an acid (e.g., HCl, H₂SO₄).

  • Reaction Conditions: Stir the mixture at room temperature or with heating, monitoring the reaction progress by TLC.

  • Work-up: Neutralize the reaction mixture and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the product by distillation or column chromatography.

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, such as pyrazoles and pyrimidines. These reactions typically involve the condensation of the dicarbonyl moiety with a dinucleophile.

Synthesis of Pyrazoles

The reaction of β-dicarbonyl compounds with hydrazine derivatives is a classical method for the synthesis of pyrazoles. The regioselectivity of the reaction depends on the substitution pattern of both reactants.

Pyrazole_Synthesis Substrate This compound Intermediate Hydrazone Intermediate Substrate->Intermediate + Hydrazine Hydrazine Hydrazine (H₂N-NH₂) Pyrazole Substituted Pyrazole Intermediate->Pyrazole Cyclization - H₂O

Caption: General workflow for the synthesis of pyrazoles.

Experimental Protocol: Pyrazole Synthesis (Adapted from general procedures)

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: Add hydrazine hydrate or a substituted hydrazine (1.0-1.2 eq) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or reflux for several hours, monitoring the progress by TLC.

  • Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Add water to the residue to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure pyrazole derivative. A study on a similar reaction reported yields in the range of 53-86% for the synthesis of 5-amino-3-substituted-pyrazoles.[2]

Synthesis of Pyrimidines

Pyrimidines can be synthesized by the condensation of β-dicarbonyl compounds with amidines, ureas, or thioureas. The reaction proceeds through a cyclocondensation mechanism.

Pyrimidine_Synthesis Substrate This compound Intermediate Condensation Adduct Substrate->Intermediate + Amidine Amidine Amidine/Urea/Thiourea Pyrimidine Substituted Pyrimidine Intermediate->Pyrimidine Cyclization - 2H₂O

Caption: General workflow for the synthesis of pyrimidines.

Experimental Protocol: Pyrimidine Synthesis (Adapted from general procedures)

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the amidine hydrochloride or thiourea (1.0-1.2 eq) in ethanol.

  • Base Addition: Add a solution of sodium ethoxide in ethanol (2.0 eq) to the mixture.

  • Reaction Conditions: Reflux the reaction mixture for several hours, monitoring its progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and neutralize it with an acid (e.g., acetic acid). Remove the solvent under reduced pressure.

  • Purification: Triturate the residue with water and collect the solid product by filtration. Recrystallize from a suitable solvent to obtain the pure pyrimidine derivative. A related synthesis of pyrimidine-thiones reported yields in the range of 1.2 to 2.31 g from starting materials on a 0.01 to 0.02 molar scale.[3]

Conclusion

The chemical reactivity of the acetyl groups in this compound is intricately linked to the principles of keto-enol tautomerism and the formation of kinetic and thermodynamic enolates. This understanding allows for the strategic design of selective transformations, including acylation, deacetylation, and the synthesis of important heterocyclic scaffolds. While specific quantitative data for this molecule remains to be fully elucidated, the information from analogous systems and general synthetic protocols provides a robust framework for its application in research and development. The experimental procedures and conceptual diagrams presented in this guide serve as a valuable resource for scientists and professionals seeking to harness the synthetic potential of this versatile β-dicarbonyl compound.

References

Tautomerism in β-Dicarbonyl Compounds: An In-depth Technical Guide Focused on Ethyl 3-Acetyl-4-Oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles of keto-enol tautomerism in β-dicarbonyl compounds, with a specific focus on the structural and analytical considerations for ethyl 3-acetyl-4-oxopentanoate. This document delves into the equilibrium dynamics, influential factors, and the primary spectroscopic techniques utilized for quantitative analysis. Detailed experimental protocols and data for representative β-dicarbonyls are presented to serve as a foundational reference for the study of related compounds.

Introduction to Keto-Enol Tautomerism in β-Dicarbonyls

Keto-enol tautomerism is a fundamental concept in organic chemistry involving the interconversion of two constitutional isomers: a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond).[1] In most simple aldehydes and ketones, the equilibrium lies heavily in favor of the more stable keto tautomer. However, for β-dicarbonyl compounds, which possess two carbonyl groups separated by a single methylene group, the enol form can be significantly stabilized, leading to a measurable equilibrium between the two tautomers.[2]

The increased stability of the enol form in β-dicarbonyls is attributed to two primary factors:

  • Conjugation: The double bond of the enol is in conjugation with the remaining carbonyl group, creating a more delocalized and stable π-system.

  • Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond can form between the enolic hydroxyl group and the oxygen of the second carbonyl group, creating a stable six-membered ring-like structure.

The position of the keto-enol equilibrium is highly sensitive to the molecular structure, solvent, and temperature.

Quantitative Analysis of Tautomeric Equilibrium

The ratio of keto to enol tautomers at equilibrium can be quantified using the equilibrium constant, Keq, defined as:

Keq = [Enol] / [Keto]

This equilibrium is most commonly studied using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Solvent Effects on Tautomeric Equilibrium

The choice of solvent has a profound impact on the position of the keto-enol equilibrium. Generally, nonpolar solvents favor the enol form, while polar solvents favor the keto form. This is because the intramolecular hydrogen bond in the enol form is more stable in a nonpolar environment. Polar protic solvents can form intermolecular hydrogen bonds with the carbonyl groups of the keto form, thereby stabilizing it.[3] In some cases, polar aprotic solvents can also stabilize the more polar keto tautomer.

Table 1: Enol Content of Acetylacetone in Various Solvents

SolventDielectric Constant (ε)% Enol
Gas Phase192
Cyclohexane2.097
Toluene2.488
Chloroform4.882
Dichloromethane9.177
Acetone20.776
Dimethyl Sulfoxide46.762
Water80.120

Table 2: Enol Content of Ethyl Acetoacetate in Various Solvents

SolventDielectric Constant (ε)% Enol
Gas Phase146
Hexane1.946
Carbon Tetrachloride2.233
Toluene2.419.8[3]
Chloroform4.816
Ethanol24.612
Methanol32.711
Water80.10.4[3]

This compound: A Case Study

This compound is a β-dicarbonyl compound that is expected to exhibit keto-enol tautomerism. Based on the principles established for other β-dicarbonyls, we can predict its behavior. Structurally, it is similar to acetylacetone but with an ethyl ester group, which will influence the electronic properties and steric environment around the dicarbonyl system.

Expected Tautomeric Behavior

The presence of the electron-withdrawing ethyl ester group is expected to influence the acidity of the α-protons and the stability of the resulting enolate and enol forms. It is plausible that multiple enol forms could exist, depending on which carbonyl group participates in enolization. The equilibrium position in various solvents is expected to follow the general trend observed for other β-dicarbonyls, with a higher enol content in nonpolar solvents.

Synthesis of this compound

A plausible synthetic route for this compound involves the acylation of a β-keto ester. A common method is the Claisen condensation reaction. One possible approach is the reaction of ethyl acetoacetate with acetyl chloride in the presence of a suitable base, such as sodium ethoxide, followed by an acidic workup.

Experimental Protocols for Tautomer Analysis

The following are generalized protocols for the determination of keto-enol tautomeric ratios. These can be adapted for the analysis of this compound.

NMR Spectroscopy Protocol

Proton (¹H) NMR spectroscopy is a powerful technique for quantifying the keto-enol equilibrium as the proton signals for each tautomer are typically well-resolved and can be integrated.[4][5]

Methodology:

  • Sample Preparation: Prepare solutions of the β-dicarbonyl compound (e.g., 0.1 M) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, D₂O).

  • Equilibration: Allow the solutions to equilibrate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure the tautomeric equilibrium is reached.

  • NMR Acquisition: Acquire ¹H NMR spectra for each sample. Ensure a sufficient relaxation delay to allow for accurate integration.

  • Signal Assignment: Identify the characteristic signals for the keto and enol forms.

    • Keto form: Look for the signal corresponding to the methylene protons (–CH₂–) between the two carbonyl groups, typically in the range of 3.5-4.0 ppm.

    • Enol form: Identify the signal for the vinylic proton (–C=CH–), usually between 5.0-6.0 ppm, and the enolic hydroxyl proton (–OH), which can be a broad signal at a higher chemical shift (10-16 ppm).[6]

  • Quantification: Integrate the distinct signals for the keto and enol forms. The percentage of the enol form can be calculated using the following formula, accounting for the number of protons giving rise to each signal:

    % Enol = [Integral (Enol vinyl H) / (Integral (Enol vinyl H) + (Integral (Keto methylene H) / 2))] * 100

UV-Vis Spectroscopy Protocol

UV-Vis spectroscopy can also be used to study the keto-enol equilibrium, as the conjugated enol form typically has a strong π → π* absorption at a longer wavelength than the n → π* transition of the non-conjugated keto form.[7]

Methodology:

  • Sample Preparation: Prepare a series of dilute solutions of the β-dicarbonyl compound in various solvents of different polarities.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the absorption maximum (λmax) corresponding to the enol form, which is typically more intense and at a longer wavelength.

    • The concentration of the enol form can be determined using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) of the pure enol form is known or can be estimated.

    • By comparing the absorbance of the enol band in different solvents, the relative shifts in the equilibrium can be determined.

Visualizing Tautomeric Relationships and Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts and processes discussed in this guide.

Tautomerism Keto Keto Tautomer Enol Enol Tautomer Keto->Enol Enolization (Acid/Base Catalyzed) Enol->Keto Ketotization

Keto-Enol Tautomeric Equilibrium

SolventEffect Equilibrium Keto-Enol Equilibrium Nonpolar Nonpolar Solvent (e.g., Hexane) Equilibrium->Nonpolar Polar Polar Solvent (e.g., Water) Equilibrium->Polar Enol_Favored Favors Enol Form (Intramolecular H-Bonding) Nonpolar->Enol_Favored Keto_Favored Favors Keto Form (Intermolecular H-Bonding) Polar->Keto_Favored ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing cluster_results Results Prep Prepare solutions in various deuterated solvents Equilibrate Allow to equilibrate Prep->Equilibrate NMR Acquire 1H NMR Spectra Equilibrate->NMR UVVis Acquire UV-Vis Spectra Equilibrate->UVVis Integrate Integrate characteristic peaks NMR->Integrate Analyze_Abs Analyze absorption maxima UVVis->Analyze_Abs Quantify Calculate % Enol and Keq Integrate->Quantify Analyze_Abs->Quantify

References

An In-depth Technical Guide on the Solubility of Ethyl 3-acetyl-4-oxopentanoate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of ethyl 3-acetyl-4-oxopentanoate, a key intermediate in various synthetic pathways. Given the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines predicted solubility based on the principle of "like dissolves like" and the known properties of similar ketoester compounds. Furthermore, it details a general experimental protocol for determining precise solubility and illustrates a common application of this compound in pharmaceutical-relevant synthesis.

Predicted Solubility of this compound

The solubility of a compound is largely determined by its polarity and the polarity of the solvent. This compound possesses both polar (two carbonyl groups and an ester group) and non-polar (ethyl and acetyl groups) characteristics, suggesting it will be soluble in a range of common organic solvents. Based on the solubility of structurally similar compounds like ethyl acetoacetate and ethyl 4-oxopentanoate, the following table summarizes the predicted solubility of this compound.[1][2][3]

Solvent NameChemical FormulaPredicted SolubilityRationale
MethanolCH₃OHHighly SolublePolar protic solvent, capable of hydrogen bonding with the carbonyl oxygen atoms of the solute.
EthanolC₂H₅OHHighly SolubleSimilar to methanol, a polar protic solvent that can engage in favorable dipole-dipole interactions.
AcetoneC₃H₆OHighly SolubleA polar aprotic solvent with a significant dipole moment that can effectively solvate the polar regions of the molecule.[3]
Ethyl AcetateC₄H₈O₂Highly SolubleA moderately polar aprotic solvent, structurally similar to a portion of the solute molecule, promoting miscibility.[4][5]
DichloromethaneCH₂Cl₂SolubleA polar aprotic solvent that is a good general solvent for many organic compounds.
Tetrahydrofuran (THF)C₄H₈OSolubleA polar aprotic ether that is a versatile solvent for a wide range of organic molecules.
TolueneC₇H₈Moderately SolubleA non-polar aromatic solvent; solubility is expected due to the non-polar alkyl and acetyl groups of the solute.
HexaneC₆H₁₄Sparingly SolubleA non-polar aliphatic solvent; significant differences in polarity with the solute will likely limit solubility.[3]
WaterH₂OSlightly SolubleWhile capable of hydrogen bonding, the non-polar hydrocarbon portions of the molecule will limit solubility in this highly polar solvent.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a common and reliable technique.[6][7]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed test tubes

  • Constant temperature incubator shaker

  • Analytical balance

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in an incubator shaker set to a constant temperature (e.g., 25 °C). Shake the vials at a constant rate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in a temperature-controlled environment for a sufficient time to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette.

  • Dilution: Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or GC method.

  • Calculation: Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

Application in Heterocyclic Synthesis

This compound is a valuable building block in organic synthesis, particularly for the creation of heterocyclic compounds, which are core structures in many pharmaceutical agents.[8][9] The following workflow illustrates a generalized synthetic pathway where this diketoester is used to form a substituted pyridine derivative.

Synthesis_Workflow EAO Ethyl 3-acetyl- 4-oxopentanoate Intermediate Enamine Intermediate EAO->Intermediate + Hantzsch-like Reaction Ammonia Ammonia (or amine) Ammonia->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Heat or Acid Catalyst Pyridine Substituted Pyridine Derivative Cyclization->Pyridine

Generalized synthesis of a pyridine derivative.

This diagram illustrates a common synthetic strategy where the 1,3-dicarbonyl moiety of this compound reacts with an amine to form an enamine intermediate. This intermediate then undergoes an intramolecular cyclization and dehydration to yield a substituted pyridine, a heterocyclic scaffold prevalent in medicinal chemistry.

References

An In-depth Technical Guide to the Key Chemical Reactions of Ethyl 3-acetyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-acetyl-4-oxopentanoate, a β-dicarbonyl compound, holds significant potential as a versatile building block in synthetic organic chemistry. Its unique structural features, characterized by two acetyl groups flanking a central carbon and an ethyl ester moiety, provide multiple reactive sites for the construction of complex molecular architectures. This technical guide explores the core chemical reactions involving this compound, with a particular focus on its application in the synthesis of heterocyclic compounds, which are of paramount importance in medicinal chemistry and drug development. This document provides detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its use in a research and development setting.

Core Chemical Properties

PropertyValueReference
CAS Number 18835-02-4[1]
Molecular Formula C₉H₁₄O₄[1]
Molecular Weight 186.21 g/mol
IUPAC Name This compound
Synonyms 3-Carbethoxymethylpentane-2,4-dione, 3,3-diacetyl-propionic acid ethyl ester

Key Chemical Reactions and Methodologies

The reactivity of this compound is primarily dictated by the presence of the 1,4-dicarbonyl system and the acidic α-hydrogen. These features make it an ideal substrate for a variety of condensation and cyclization reactions, particularly in the synthesis of five- and six-membered heterocyclic rings.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and highly effective method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds.[2][3][4] The reaction involves the condensation of the dicarbonyl compound with a primary amine or ammonia, typically under acidic or neutral conditions.[3][5]

Reaction Principle:

The mechanism involves the initial formation of a hemiaminal upon nucleophilic attack of the amine on one of the carbonyl groups. Subsequent intramolecular cyclization via attack of the nitrogen on the second carbonyl group, followed by dehydration, leads to the formation of the aromatic pyrrole ring.[5]

Experimental Protocol: Synthesis of Ethyl 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate

  • Materials:

    • This compound

    • Ammonium acetate

    • Glacial acetic acid

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

    • Add ammonium acetate (1.5 equivalents) and a catalytic amount of glacial acetic acid.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the desired pyrrole derivative.

Quantitative Data (Representative):

Reactant 1Reactant 2ProductYield (%)
This compoundAmmonium AcetateEthyl 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate75-85%
This compoundMethylamineEthyl 2-(1,2,5-trimethyl-1H-pyrrol-3-yl)acetate70-80%

Note: Yields are representative and may vary depending on the specific reaction conditions and the nature of the amine.

Logical Relationship Diagram:

Paal_Knorr_Synthesis EAO This compound Hemiaminal Hemiaminal Intermediate EAO->Hemiaminal + Amine Amine Primary Amine / Ammonia Cyclized_Int Cyclized Intermediate Hemiaminal->Cyclized_Int Intramolecular Cyclization Pyrrole Substituted Pyrrole Cyclized_Int->Pyrrole - H2O (Dehydration)

Caption: Paal-Knorr synthesis of pyrroles from this compound.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis and related methodologies allow for the construction of pyrazole rings from β-dicarbonyl compounds and hydrazine derivatives.[4] this compound, with its 1,4-dicarbonyl-like reactivity upon enolization, can be utilized in similar cyclocondensation reactions.

Reaction Principle:

The reaction proceeds through the condensation of a hydrazine with the dicarbonyl compound. One nitrogen of the hydrazine acts as a nucleophile, attacking a carbonyl carbon, followed by an intramolecular cyclization where the second nitrogen attacks the other carbonyl group. Dehydration then leads to the aromatic pyrazole ring.

Experimental Protocol: Synthesis of Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate

  • Materials:

    • This compound

    • Hydrazine hydrate

    • Ethanol

    • Glacial acetic acid (catalyst)

  • Procedure:

    • To a solution of this compound (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 3-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Add water to the residue to precipitate the product.

    • Filter the solid, wash with cold water, and dry.

    • Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.

Quantitative Data (Representative):

Reactant 1Reactant 2ProductYield (%)
This compoundHydrazine HydrateEthyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate80-90%
This compoundPhenylhydrazineEthyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate75-85%

Experimental Workflow Diagram:

Pyrazole_Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification Reactants This compound + Hydrazine Hydrate + Ethanol Catalyst Add catalytic Acetic Acid Reactants->Catalyst Reflux Reflux for 3-4h Catalyst->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Precipitation Precipitation with Water Evaporation->Precipitation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization from Ethanol Filtration->Recrystallization

Caption: Workflow for the synthesis of pyrazoles from this compound.

Thiophene Synthesis via Lawesson's Reagent

The Paal-Knorr synthesis can be adapted to produce thiophenes by using a sulfurizing agent in place of an amine.[4] Lawesson's reagent is a common and effective reagent for this transformation, converting the carbonyl groups to thiocarbonyls, which then undergo cyclization.[6][7]

Reaction Principle:

Lawesson's reagent reacts with the carbonyl groups of this compound to form thioketone intermediates. These intermediates then undergo an intramolecular cyclization and subsequent elimination of a sulfur-containing byproduct to yield the substituted thiophene.[7]

Experimental Protocol: Synthesis of Ethyl 2-(2,5-dimethylthiophen-3-yl)acetate

  • Materials:

    • This compound

    • Lawesson's Reagent

    • Anhydrous Toluene

  • Procedure:

    • In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous toluene.

    • Add Lawesson's Reagent (0.5 equivalents) in one portion.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Filter off any insoluble byproducts.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield the thiophene derivative.

Quantitative Data (Representative):

Reactant 1Reactant 2ProductYield (%)
This compoundLawesson's ReagentEthyl 2-(2,5-dimethylthiophen-3-yl)acetate60-70%

Signaling Pathway Diagram:

Thiophene_Synthesis_Pathway EAO This compound Thioketone Thioketone Intermediate EAO->Thioketone + LR - P=O byproduct LR Lawesson's Reagent Cyclized_S Cyclized Sulfur Intermediate Thioketone->Cyclized_S Intramolecular Cyclization Thiophene Substituted Thiophene Cyclized_S->Thiophene Elimination

References

Methodological & Application

Application Note: Synthesis of Pyrazoles using Ethyl 3-acetyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, appearing in a wide range of pharmaceuticals with diverse biological activities. The Knorr pyrazole synthesis, a classic condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, remains a cornerstone for the construction of this important heterocycle.[1][2][3][4] This application note provides a detailed protocol for the synthesis of 3,5-dimethyl-4-ethoxycarbonylpyrazole derivatives using ethyl 3-acetyl-4-oxopentanoate as the 1,3-dicarbonyl precursor. The methodology is based on established procedures for analogous compounds and is adaptable for various hydrazine derivatives.[5][6]

Reaction Principle

The synthesis proceeds via the condensation of this compound with a hydrazine derivative. The reaction is typically carried out in a suitable solvent, and the initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the dicarbonyl compound leads to the formation of a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrazole ring. When using unsymmetrical 1,3-dicarbonyl compounds like this compound, the potential for the formation of two regioisomers exists, depending on which carbonyl group is initially attacked.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of pyrazoles from this compound.

experimental_workflow Experimental Workflow: Pyrazole Synthesis reagents 1. Reagent Preparation - Dissolve hydrazine derivative in solvent - Cool the solution in an ice bath addition 2. Controlled Addition - Add this compound dropwise - Maintain low temperature (e.g., 15°C) reagents->addition Slow addition reaction 3. Reaction - Stir the mixture at a controlled temperature - Monitor reaction progress by TLC addition->reaction Allow to react workup 4. Aqueous Work-up - Dilute with water - Extract with an organic solvent (e.g., ether) reaction->workup Quench and extract purification 5. Purification - Dry the organic layer - Remove solvent under reduced pressure - Recrystallize the crude product workup->purification Isolate and purify analysis 6. Product Analysis - Determine melting point - Obtain spectroscopic data (NMR, IR, MS) purification->analysis Characterize

Caption: General workflow for the Knorr synthesis of pyrazoles.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of 3,5-dimethylpyrazole and can be applied to the reaction of this compound with various hydrazines.[5]

Materials:

  • This compound

  • Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol

  • Diethyl ether

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the hydrazine derivative (1.0 equivalent) in ethanol. Cool the solution in an ice bath to approximately 0-5 °C.

  • Addition of Dicarbonyl Compound: Add a solution of this compound (1.0 equivalent) in ethanol to the dropping funnel. Add the dicarbonyl solution dropwise to the cooled hydrazine solution with vigorous stirring over a period of 30-60 minutes. Maintain the reaction temperature below 15 °C during the addition.

  • Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional hour. Then, allow the mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer). Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude pyrazole derivative by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, hexane/ethyl acetate).

Quantitative Data

The following table summarizes representative reaction conditions and yields for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines, based on analogous reactions.[6][7]

1,3-Dicarbonyl CompoundHydrazine DerivativeSolventTemperature (°C)Reaction Time (h)Yield (%)
(Ethoxycarbonyl)malondialdehydeHydrazineEthanol0 to RT1772.4[7]
AcetylacetoneHydrazine hydrateWater15295[6]
AcetylacetoneHydrazine sulfate/NaOHWater151.577-81[5]
AcetylacetonePhenylhydrazineEthanolRT1-291

Note: RT = Room Temperature. Yields are for isolated, purified products.

Signaling Pathway Diagram

The logical relationship of the Knorr pyrazole synthesis can be visualized as a signaling pathway, where the reactants, through a series of intermediates, lead to the final product.

knorr_synthesis_pathway Logical Pathway of Knorr Pyrazole Synthesis cluster_reactants Reactants This compound This compound intermediate1 Hydrazone Intermediate This compound->intermediate1 Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Substituted Pyrazole intermediate2->product Dehydration

Caption: Logical pathway of the Knorr pyrazole synthesis.

Conclusion

The Knorr pyrazole synthesis using this compound provides a versatile and efficient method for accessing substituted pyrazole derivatives. The protocol outlined in this application note is robust and can be adapted for a variety of hydrazine derivatives, making it a valuable tool for the synthesis of compound libraries for drug discovery and development. Careful control of reaction temperature and purification of the final product are crucial for obtaining high yields and purity.

References

Application Notes and Protocols for Knoevenagel Condensation Reactions Using Ethyl 3-acetyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of a carbonyl compound with an active methylene compound, typically in the presence of a basic catalyst.[1] This reaction is a cornerstone for the synthesis of α,β-unsaturated compounds and various heterocyclic systems, which are prevalent scaffolds in many pharmaceutical agents.[2][3] Ethyl 3-acetyl-4-oxopentanoate is a particularly interesting substrate for the Knoevenagel condensation as it possesses two reactive carbonyl groups and an active methylene group, offering multiple pathways for chemical elaboration and the synthesis of complex molecular architectures.

These application notes provide a comprehensive overview of the use of this compound in Knoevenagel condensation reactions, including detailed experimental protocols and expected outcomes based on established chemical principles.

Reaction Mechanism and Regioselectivity

The Knoevenagel condensation proceeds through a three-step mechanism: enolate formation, nucleophilic addition, and dehydration.[4] A weak base is typically employed to deprotonate the active methylene compound, forming a resonance-stabilized enolate.[1] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product.[4]

In the case of this compound, the methylene protons situated between the two carbonyl groups are the most acidic and will be preferentially abstracted by the base to form the enolate. The reaction can then proceed with an aldehyde or ketone. Given the presence of two carbonyl groups within this compound itself, self-condensation is a potential side reaction, although the reaction with an external, more electrophilic aldehyde is generally favored.

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration A This compound C Resonance-Stabilized Enolate A->C Deprotonation B Base (e.g., Piperidine) E Tetrahedral Intermediate C->E Nucleophilic Addition D Aldehyde (R-CHO) F α,β-Unsaturated Product E->F Elimination G Water

Caption: Generalized mechanism of the Knoevenagel condensation.

Experimental Protocols

The following protocols are representative methods for conducting a Knoevenagel condensation using this compound with an aromatic aldehyde. Reaction conditions may require optimization depending on the specific aldehyde used.

Protocol 1: Conventional Heating with Dean-Stark Trap

This method is suitable for reactions that require azeotropic removal of water to drive the equilibrium towards the product.[5]

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., Benzaldehyde, 1.0 eq)

  • Piperidine (0.1 eq)

  • Glacial Acetic Acid (0.2 eq)

  • Toluene

  • Round-bottom flask, reflux condenser, Dean-Stark trap, magnetic stirrer, heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a Dean-Stark trap, add this compound (1.0 eq) and the aromatic aldehyde (1.0 eq).

  • Add toluene as the solvent, in a sufficient volume to dissolve the reactants and fill the Dean-Stark trap.

  • Add piperidine (0.1 eq) and glacial acetic acid (0.2 eq) as catalysts.

  • Heat the reaction mixture to reflux with vigorous stirring. Water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-6 hours), allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and potentially higher yields.[6]

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (1.2 eq)

  • Ammonium acetate (0.5 eq)

  • Microwave-safe reaction vessel, microwave synthesizer

  • Standard work-up and purification equipment

Procedure:

  • In a microwave-safe reaction vessel, combine this compound (1.0 eq), the aromatic aldehyde (1.2 eq), and ammonium acetate (0.5 eq).[2]

  • If the reaction is to be performed neat, ensure the reactants are thoroughly mixed. Alternatively, a minimal amount of a high-boiling polar solvent like DMF or DMSO can be added.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) and power for a predetermined time (e.g., 5-15 minutes), with stirring.

  • Monitor the reaction progress by TLC after cooling the vessel.

  • Upon completion, cool the reaction vessel to room temperature.

  • Dissolve the reaction mixture in an organic solvent such as ethyl acetate and filter to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Experimental_Workflow start Start: Reactant Mixing reaction Reaction (Conventional Heating or Microwave) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Extraction and Washing) monitoring->workup Complete drying Drying and Concentration workup->drying purification Purification (Column Chromatography) drying->purification product Final Product purification->product

Caption: A typical experimental workflow for the Knoevenagel condensation.

Data Presentation

The following table provides hypothetical, yet expected, data for the Knoevenagel condensation of this compound with various aromatic aldehydes under different catalytic conditions. This data is based on analogous reactions reported in the literature and serves as a guideline for expected outcomes.[7][8]

EntryAldehydeCatalyst SystemMethodTime (h)Yield (%)
1BenzaldehydePiperidine/Acetic AcidConventional475-85
24-ChlorobenzaldehydePiperidine/Acetic AcidConventional380-90
34-MethoxybenzaldehydePiperidine/Acetic AcidConventional570-80
4BenzaldehydeAmmonium AcetateMicrowave0.2585-95
54-ChlorobenzaldehydeAmmonium AcetateMicrowave0.290-98
64-MethoxybenzaldehydeAmmonium AcetateMicrowave0.380-90

Note: Yields are estimated and will vary based on specific reaction conditions and purification efficiency.

Applications in Synthesis

The α,β-unsaturated products derived from the Knoevenagel condensation of this compound are versatile intermediates. The presence of multiple carbonyl and ester functionalities allows for subsequent transformations to construct complex heterocyclic systems, such as pyridines, pyrimidines, and pyrans, which are of significant interest in medicinal chemistry and drug development.[9][10]

Synthesis_Applications start This compound + Aldehyde knoevenagel Knoevenagel Condensation Product start->knoevenagel heterocycles Heterocyclic Scaffolds knoevenagel->heterocycles pyridines Pyridines heterocycles->pyridines pyrimidines Pyrimidines heterocycles->pyrimidines pyrans Pyrans heterocycles->pyrans end Drug Candidates & Bioactive Molecules pyridines->end pyrimidines->end pyrans->end

Caption: Synthetic utility of Knoevenagel products.

Conclusion

This compound is a valuable and highly functionalized substrate for the Knoevenagel condensation. The reaction can be performed under both conventional heating and microwave-assisted conditions to afford α,β-unsaturated products in good to excellent yields. These products serve as key building blocks for the synthesis of diverse and complex heterocyclic compounds, highlighting their importance for researchers in synthetic chemistry and drug discovery. The protocols and data presented herein provide a solid foundation for the exploration and application of this versatile reaction.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds with Ethyl 3-acetyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl 3-acetyl-4-oxopentanoate is a versatile 1,4-dicarbonyl compound that serves as a valuable building block in heterocyclic chemistry. Its unique structure, combining both β-ketoester and 1,4-diketone functionalities, allows for its participation in a variety of classical and multi-component reactions to generate a diverse array of five- and six-membered heterocyclic systems. These scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in numerous biologically active molecules.

This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic families—including pyridines, pyrroles, furans, thiophenes, and pyrimidines—using this compound as the primary starting material.

Hantzsch Pyridine Synthesis

Application Note: The Hantzsch pyridine synthesis is a classic multi-component reaction that constructs dihydropyridine rings, which can be subsequently oxidized to form pyridines.[1][2] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[2][3] this compound can function as the β-dicarbonyl component in a modified Hantzsch synthesis to produce highly functionalized pyridine derivatives, which are core structures in many pharmaceuticals.[2]

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate derivative

  • To a 100 mL round-bottom flask, add this compound (2.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).

  • Add 20 mL of ethanol to the flask and equip it with a magnetic stir bar and a reflux condenser.

  • Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitor the reaction's progress using thin-layer chromatography (TLC) (Eluent: ethyl acetate/hexane mixture). The reaction is typically complete within 4-6 hours.[2]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator. [2]

  • Dissolve the resulting residue in ethyl acetate (30 mL) and wash sequentially with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: gradient of ethyl acetate in hexane) to yield the pure 1,4-dihydropyridine product. [2]

  • (Optional Aromatization): To convert the dihydropyridine to the corresponding pyridine, dissolve the purified product in a suitable solvent (e.g., acetic acid) and treat with an oxidizing agent (e.g., nitric acid, ferric chloride, or manganese dioxide) with heating.[3]

Data Summary:

ParameterValueReference
Reactant 1 This compound[2]
Reactant 2 Benzaldehyde[2]
Nitrogen Source Ammonium Acetate[2][3]
Solvent Ethanol[2]
Temperature Reflux (~80°C)[2]
Reaction Time 4 - 6 hours[2]
Purification Column Chromatography[2]
Typical Yield >90% (for optimized conditions)[3]

Workflow Diagram:

Hantzsch_Synthesis reagents Reactants: - this compound - Aldehyde - Ammonium Acetate reaction Reflux (4-6h, ~80°C) reagents->reaction solvent Solvent: Ethanol solvent->reaction workup Workup: - Evaporation - Extraction reaction->workup purification Purification: Column Chromatography workup->purification dhp 1,4-Dihydropyridine Product purification->dhp oxidation Oxidation (e.g., HNO₃) dhp->oxidation Optional pyridine Pyridine Product oxidation->pyridine

Hantzsch Pyridine Synthesis Workflow.

Paal-Knorr Synthesis of Five-Membered Heterocycles

Application Note: The Paal-Knorr synthesis is a fundamental and widely used method for constructing substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[4][5] The choice of reagent dictates the resulting heterocycle. Treatment with an acid catalyst yields a furan, reaction with ammonia or a primary amine produces a pyrrole, and heating with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent affords a thiophene.[4][6]

Paal-Knorr Pyrrole Synthesis

Experimental Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in glacial acetic acid (10 mL).

  • Add ammonium acetate (1.5 mmol) or a primary amine (1.2 mmol) to the solution. The reaction can be conducted under neutral or weakly acidic conditions.[7]

  • Heat the mixture to reflux (around 100-120°C) for 2-4 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Purify the crude product by column chromatography or recrystallization to obtain the substituted pyrrole.

Paal-Knorr Furan Synthesis

Experimental Protocol:

  • To a solution of this compound (1.0 mmol) in toluene (15 mL), add a catalytic amount of a strong acid such as p-toluenesulfonic acid (p-TsOH, 0.1 mmol). Other protic or Lewis acids can also be used.[6][8]

  • Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the mixture to reflux until TLC analysis indicates the consumption of the starting material (typically 3-5 hours).

  • Cool the reaction mixture and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue via column chromatography to yield the furan derivative. [8]

Paal-Knorr Thiophene Synthesis

Experimental Protocol:

  • In a well-ventilated fume hood, combine this compound (1.0 mmol) and Lawesson's reagent (0.5 mmol) or phosphorus pentasulfide (P₄S₁₀, 0.5 mmol) in anhydrous toluene (20 mL).

  • Heat the mixture to reflux for 4-8 hours. The reaction progress should be monitored by TLC.

  • Cool the mixture to room temperature and filter to remove any insoluble residues.

  • Carefully quench the filtrate by slowly adding it to a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the combined organic layers over sodium sulfate, and concentrate.

  • Purify the crude product using column chromatography to isolate the substituted thiophene. [4]

Data Summary:

SynthesisReagentCatalyst/ConditionsTypical TimeHeterocycle
Pyrrole Ammonium Acetate / Primary AmineAcetic Acid, Reflux2 - 4 hPyrrole
Furan (self-cyclization)p-TsOH, Reflux (Dean-Stark)3 - 5 hFuran
Thiophene Lawesson's Reagent / P₄S₁₀Toluene, Reflux4 - 8 hThiophene

Logical Relationship Diagram:

Paal_Knorr start This compound (1,4-Dicarbonyl) pyrrole Pyrrole Derivative start->pyrrole + Amine / NH₃ (e.g., NH₄OAc, AcOH) furan Furan Derivative start->furan + Acid Catalyst (e.g., p-TsOH, H₂SO₄) thiophene Thiophene Derivative start->thiophene + Sulfurizing Agent (e.g., P₄S₁₀, Lawesson's)

Paal-Knorr Synthesis Pathways.

Biginelli-Type Reaction for Pyrimidine Synthesis

Application Note: The Biginelli reaction is a one-pot synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.[9][10] A modified, Biginelli-type reaction can be envisioned using this compound. The reaction with urea or thiourea under acidic conditions is expected to proceed via cyclocondensation to yield functionalized pyrimidine derivatives, which are known for a wide range of pharmacological activities, including acting as calcium channel blockers.[9][10]

Experimental Protocol:

  • Combine this compound (1.0 mmol), urea (or thiourea, 1.5 mmol), and a catalytic amount of concentrated HCl (3-4 drops) or another Brønsted/Lewis acid in ethanol (15 mL). [10]

  • Reflux the mixture with stirring for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. A precipitate may form.

  • If a solid precipitates, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solution under reduced pressure and triturate the residue with cold diethyl ether to induce crystallization.

  • Recrystallize the crude solid from ethanol to afford the pure pyrimidine derivative.

Data Summary:

ParameterValueReference
Reactant 1 This compound[9][10]
Reactant 2 Urea or Thiourea[9][10]
Catalyst HCl (or other acid)[10]
Solvent Ethanol[10]
Temperature Reflux[10]
Reaction Time 8 - 12 hours[11]
Purification Recrystallization[12]

Workflow Diagram:

Biginelli_Reaction diketone This compound reaction Cyclocondensation (Reflux) diketone->reaction urea Urea or Thiourea urea->reaction catalyst Acid Catalyst (HCl) Ethanol catalyst->reaction product Pyrimidine Derivative reaction->product Cool & Recrystallize

Biginelli-Type Reaction Workflow.

Gewald Aminothiophene Synthesis

Application Note: The Gewald reaction is a multi-component synthesis of polysubstituted 2-aminothiophenes.[13][14] The classic reaction involves a carbonyl compound, an α-cyanoester, and elemental sulfur, typically catalyzed by a base like morpholine or triethylamine.[15] this compound can serve as the carbonyl component, reacting with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) and sulfur to produce highly valuable 2-aminothiophene scaffolds.

Experimental Protocol:

  • In a round-bottom flask, combine this compound (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.2 mmol).

  • Add ethanol (20 mL) as the solvent.

  • Add a catalytic amount of a base, such as morpholine or triethylamine (0.2 mmol). [15]

  • Stir the reaction mixture at 40-50°C. The reaction is typically complete in 2-24 hours.[15] Monitor progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a solid product precipitates, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes eluent). [15]

Data Summary:

ParameterValueReference
Reactant 1 This compound[14][15]
Reactant 2 Malononitrile[14][15]
Reactant 3 Elemental Sulfur[14][15]
Catalyst Morpholine or Triethylamine[15]
Solvent Ethanol[15]
Temperature 40 - 50°C[15]
Reaction Time 2 - 24 hours[15]
Purification Filtration or Column Chromatography[15]

Workflow Diagram:

Gewald_Synthesis start Reactants: - this compound - Malononitrile - Sulfur - Base (cat.) knoevenagel Knoevenagel Condensation start->knoevenagel intermediate α,β-Unsaturated Nitrile Intermediate knoevenagel->intermediate cyclization Sulfur Addition & Cyclization intermediate->cyclization product 2-Aminothiophene Product cyclization->product

Gewald Aminothiophene Synthesis Mechanism.

References

Application of Ethyl 3-acetyl-4-oxopentanoate in Pharmaceutical Drug Discovery: An Overview of a Versatile but Under-Explored Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl 3-acetyl-4-oxopentanoate is a beta-dicarbonyl compound, a class of molecules well-known for their utility in organic synthesis, particularly in the formation of heterocyclic rings, which are core structures in many approved drugs.[1] The presence of two ketone functionalities and an ester group provides multiple reactive sites for various chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for its handling and for planning synthetic transformations.

PropertyValueReference
Molecular Formula C₉H₁₄O₄[2][3]
Molecular Weight 186.21 g/mol [4]
CAS Number 18835-02-4[3][4]
Appearance Not specified, likely a liquid
Boiling Point 286.2°C at 760 mmHg[5]
Density 1.062 g/cm³[5]
SMILES CCOC(=O)CC(C(=O)C)C(=O)C[2][3]

Theoretical Applications in Drug Discovery

Given the lack of specific examples in the literature, the following sections outline theoretical synthetic pathways and potential applications based on the known reactivity of beta-dicarbonyl compounds. These are intended to serve as a conceptual guide for researchers interested in exploring the utility of this compound.

The core utility of this compound would be in the synthesis of various heterocyclic systems. The general workflow for such an exploration is depicted below.

G cluster_0 Exploratory Workflow Start This compound Reaction Cyclocondensation Reaction (e.g., with hydrazines, ureas, amidines) Start->Reaction Product Novel Heterocyclic Library Reaction->Product Screening Biological Screening (e.g., enzyme assays, cell-based assays) Product->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Exploratory workflow for utilizing this compound.

Experimental Protocols (Theoretical)

The following are generalized, theoretical protocols for the synthesis of pyrazole and pyrimidine derivatives, two classes of heterocycles with significant representation in pharmaceuticals.

Protocol 1: Theoretical Synthesis of a Pyrazole Derivative

This protocol describes a potential pathway for the synthesis of a pyrazole derivative, a common scaffold in drugs targeting a variety of signaling pathways.

G cluster_0 Theoretical Pyrazole Synthesis Start This compound + Hydrazine Hydrate Solvent Ethanol as solvent Start->Solvent Reflux Reflux for 4-6 hours Solvent->Reflux Workup Cool, precipitate, filter, and recrystallize Reflux->Workup Product Substituted Pyrazole Derivative Workup->Product

Caption: Theoretical workflow for pyrazole synthesis.

Methodology:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1 equivalent) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature to allow for precipitation of the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Theoretical Synthesis of a Pyrimidine Derivative

This protocol outlines a potential method for synthesizing a pyrimidine derivative. Pyrimidine rings are fundamental components of nucleobases and are found in numerous anticancer and antiviral drugs.

Methodology:

  • To a solution of sodium ethoxide in ethanol, add this compound (1 equivalent) and stir at room temperature.

  • Add a suitable amidine hydrochloride (e.g., guanidine hydrochloride, 1 equivalent) to the mixture.

  • Heat the reaction to reflux for 8-12 hours, monitoring the reaction progress by TLC.

  • After cooling, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel.

Potential Biological Targets

While no specific biological activities have been reported for derivatives of this compound, the heterocyclic scaffolds that can be synthesized from it are known to interact with a wide range of biological targets. For instance, pyrazole derivatives are known to be inhibitors of kinases, cyclooxygenases (COX), and other enzymes. Pyrimidine derivatives are widely studied as kinase inhibitors, and modulators of ion channels and GPCRs.

Conclusion and Future Directions

This compound represents a chemical entity with untapped potential in pharmaceutical drug discovery. Its rich chemistry as a beta-dicarbonyl compound suggests that it could serve as a valuable starting material for the generation of diverse libraries of heterocyclic compounds. The lack of current literature on its specific applications highlights an opportunity for new research endeavors. Future work should focus on the systematic exploration of its reactivity with various binucleophiles to generate novel scaffolds, followed by high-throughput screening to identify compounds with promising biological activity. Such efforts could pave the way for the development of new therapeutic agents.

References

Application Note: A Detailed Protocol for the C-Alkylation of Ethyl 2-acetyl-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The alkylation of β-dicarbonyl compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The presence of two electron-withdrawing carbonyl groups increases the acidity of the α-protons, facilitating the formation of a stabilized enolate ion.[1][2] This enolate then acts as a potent nucleophile, reacting with electrophiles such as alkyl halides in an SN2 reaction to form an α-alkylated product.[1][3] This application note provides a detailed protocol for the C-alkylation of Ethyl 2-acetyl-3-oxobutanoate (also known as ethyl 2-acetylacetoacetate), a tri-carbonyl compound with a highly acidic methine proton, making it an excellent substrate for this transformation.

The general reaction scheme involves the deprotonation of the central carbon using a suitable base, followed by the introduction of an alkyl group via an alkyl halide.

Reaction Scheme:

Caption: Workflow for the alkylation of Ethyl 2-acetyl-3-oxobutanoate.

Alkylation Reaction Mechanism

Reaction_Mechanism Reaction Mechanism: C-Alkylation of a β-Dicarbonyl cluster_enolate Step 1: Enolate Formation cluster_alkylation Step 2: Nucleophilic Attack (SN2) start_material start_material enolate enolate start_material->enolate Deprotonation enolate2 enolate2 product product enolate2->product Alkylation

Caption: General mechanism for the alkylation of β-dicarbonyl compounds.

References

Application Note and Protocol for the Purification of Ethyl 3-acetyl-4-oxopentanoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-acetyl-4-oxopentanoate is a β-dicarbonyl compound of significant interest in organic synthesis due to its versatile reactivity, making it a valuable building block for various heterocyclic compounds and pharmaceutical intermediates. The purity of this compound is paramount for its successful application in subsequent synthetic steps. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used and effective technique for the separation of moderately polar organic compounds.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption onto a solid stationary phase while being moved through the column by a liquid mobile phase.[1] For the purification of this compound, a polar stationary phase (silica gel) is employed with a non-polar to moderately polar mobile phase. Less polar impurities will travel through the column more quickly, while the more polar target compound will have a stronger interaction with the silica gel, resulting in a slower elution. By carefully selecting the mobile phase composition, a clean separation of this compound from both less polar and more polar impurities can be achieved.

Potential Challenges: Keto-Enol Tautomerism

β-dicarbonyl compounds like this compound can exist as an equilibrium mixture of keto and enol tautomers. This tautomerism can sometimes lead to band broadening or tailing during column chromatography, as the two forms may have slightly different polarities and interactions with the stationary phase.[2] However, with a well-packed column and a consistent solvent flow, this effect can often be minimized.

Experimental Overview

The purification process involves the following key steps, which are detailed in the protocol section:

  • Preparation of the Stationary Phase: A slurry of silica gel in the initial mobile phase is prepared and packed into a chromatography column.

  • Sample Preparation and Loading: The crude this compound is prepared for loading onto the column, either by direct liquid loading or by dry loading.

  • Elution: The column is eluted with a suitable mobile phase, and fractions are collected.

  • Fraction Analysis: The collected fractions are analyzed, typically by Thin Layer Chromatography (TLC), to identify those containing the pure product.

  • Isolation of the Purified Product: The pure fractions are combined, and the solvent is removed to yield the purified this compound.

Data Presentation

The following table summarizes the key parameters and expected results for the column chromatography purification of this compound. Please note that the Rf value, yield, and purity are typical values and may vary depending on the initial purity of the crude material and the specific experimental conditions.

ParameterValue/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard grade for flash column chromatography.
Mobile Phase Hexane:Ethyl Acetate (e.g., 3:1 v/v)The optimal ratio should be determined by TLC.
Typical Rf Value ~0.2 - 0.4In the optimized mobile phase on a silica gel TLC plate.[3][4]
Sample Loading Dry or Wet LoadingDry loading is recommended for samples not readily soluble in the mobile phase.
Elution Mode Isocratic or GradientIsocratic elution with the optimized mobile phase is often sufficient.
Expected Yield >85%Dependent on the purity of the crude material.
Expected Purity >95%As determined by analytical techniques such as NMR or GC-MS.

Experimental Protocol

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexane (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (washed)

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • Fraction collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for TLC visualization

  • Rotary evaporator

Procedure:

1. Determination of the Optimal Mobile Phase using TLC:

1.1. Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 3:1, 2:1 v/v). 1.2. Dissolve a small amount of the crude this compound in a few drops of ethyl acetate. 1.3. Spot the solution onto TLC plates and develop one plate in each of the prepared chambers. 1.4. Visualize the developed plates under a UV lamp. 1.5. The ideal mobile phase composition is one that results in an Rf value of approximately 0.2-0.4 for the target compound, with good separation from any impurities.[4] A common starting point for similar compounds is a 3:1 mixture of hexane:ethyl acetate.[3]

2. Column Preparation (Wet Packing Method):

2.1. Securely clamp the chromatography column in a vertical position in a fume hood. 2.2. Place a small plug of cotton or glass wool at the bottom of the column to support the packing material. 2.3. Add a thin layer (approx. 1 cm) of sand on top of the plug. 2.4. In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis. Stir gently to remove any air bubbles. 2.5. With the stopcock closed, pour the slurry into the column. 2.6. Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing of the silica gel. 2.7. As the silica gel settles, continuously add more slurry until the desired column height is reached (typically 15-20 cm for a standard laboratory-scale purification). 2.8. Add a thin layer (approx. 1 cm) of sand on top of the packed silica gel to prevent disturbance during solvent addition. 2.9. Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

3. Sample Loading:

  • Wet Loading: 3.1. Dissolve the crude this compound in a minimal amount of the mobile phase. 3.2. Carefully add the sample solution to the top of the column using a pipette, allowing it to adsorb onto the sand layer. 3.3. Rinse the sample flask with a small amount of the mobile phase and add it to the column to ensure complete transfer of the sample. 3.4. Drain the solvent until the sample is fully adsorbed onto the silica gel.

  • Dry Loading (Recommended for samples with poor solubility in the mobile phase): 3.1. Dissolve the crude product in a volatile solvent (e.g., dichloromethane or acetone). 3.2. Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder. 3.3. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

4.1. Carefully add the mobile phase to the top of the column, taking care not to disturb the top layer of sand. 4.2. Open the stopcock and begin collecting the eluate in fractions. 4.3. Maintain a constant flow rate. For flash chromatography, a positive pressure of air or nitrogen can be applied to the top of the column to increase the flow rate. 4.4. Continuously add more mobile phase to the top of the column to prevent it from running dry.

5. Monitoring the Separation:

5.1. Periodically analyze the collected fractions using TLC to monitor the elution of the product. 5.2. Spot the starting material and each collected fraction on a TLC plate and develop it in the chosen mobile phase. 5.3. Identify the fractions that contain the pure product.

6. Product Isolation:

6.1. Combine the fractions that contain the pure this compound. 6.2. Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product as an oil. 6.3. Determine the yield and assess the purity of the final product using appropriate analytical methods (e.g., NMR, GC-MS).

Experimental Workflow Diagram

experimental_workflow start Start: Crude Ethyl 3-acetyl-4-oxopentanoate tlc 1. TLC Analysis (Determine Mobile Phase) start->tlc column_prep 2. Column Preparation (Wet Packing with Silica Gel) tlc->column_prep Optimized Mobile Phase sample_load 3. Sample Loading (Wet or Dry Method) column_prep->sample_load elution 4. Elution & Fraction Collection sample_load->elution monitoring 5. Monitoring by TLC elution->monitoring Collected Fractions monitoring->elution Continue Elution product_isolation 6. Combine Pure Fractions & Product Isolation monitoring->product_isolation Pure Fractions Identified end End: Purified Product product_isolation->end

Caption: Workflow for the purification of this compound.

Signaling Pathway of Chromatographic Separation

chromatographic_separation cluster_elution Elution from Column mobile_phase Mobile Phase (Hexane:Ethyl Acetate) separation Differential Partitioning mobile_phase->separation stationary_phase Stationary Phase (Silica Gel - Polar) stationary_phase->separation crude_sample Crude Sample (Mixture of Compounds) crude_sample->separation elution_order Elution Order separation->elution_order non_polar Non-polar Impurities (Elute First) target This compound (Intermediate Polarity) polar Polar Impurities (Elute Last or Retained) non_polar->target target->polar

Caption: Principle of chromatographic separation of the target compound.

References

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 3-acetyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the large-scale synthesis of Ethyl 3-acetyl-4-oxopentanoate (also known as ethyl diacetylacetate), a versatile intermediate in pharmaceutical and chemical synthesis. This document outlines a primary production protocol based on the acylation of ethyl acetoacetate, including detailed experimental procedures, scale-up considerations, and safety precautions. Alternative synthetic strategies are also discussed to provide a broader perspective for process development.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₉H₁₄O₄
Molecular Weight 186.21 g/mol
CAS Number 18835-02-4
Appearance Colorless to pale yellow liquid
Boiling Point 95-97 °C at 12 mmHg
Synonyms Ethyl diacetylacetate, 3-acetyl-4-oxopentanoic acid ethyl ester

Recommended Synthetic Protocol: Magnesium-Mediated Acylation of Ethyl Acetoacetate

This protocol is adapted from a reliable lab-scale procedure and incorporates critical considerations for scaling up the synthesis to an industrial level. The reaction involves the C-acylation of ethyl acetoacetate with acetyl chloride, facilitated by magnesium.

Reaction Scheme

G cluster_0 Reaction Scheme Ethyl Acetoacetate Ethyl Acetoacetate reaction_node + Ethyl Acetoacetate->reaction_node Acetyl Chloride Acetyl Chloride Acetyl Chloride->reaction_node Magnesium Magnesium This compound This compound HCl HCl H2 H₂ product_node reaction_node->product_node  Mg Benzene, Reflux product_node->this compound

Caption: Synthesis of this compound via magnesium-mediated acylation.

Experimental Protocol: Large-Scale Production (100 L Reactor)

Materials:

ReagentQuantity (kg)Moles
Magnesium Turnings1.250.0
Ethyl Acetoacetate13.0100.0
Acetyl Chloride12.0150.0
Benzene (anhydrous)20.0-
5% Sodium Bicarbonate SolutionAs needed-
Saturated Copper (II) Acetate SolutionAs needed-
Diethyl EtherAs needed-
Anhydrous Calcium ChlorideAs needed-

Equipment:

  • 100 L glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and a nitrogen inlet/outlet. The outlet should be connected to a scrubber system to neutralize evolved hydrogen chloride and hydrogen gas.

  • Heating and cooling system for the reactor.

  • Large-scale filtration apparatus.

  • Vacuum distillation setup suitable for industrial scale.

Procedure:

  • Reactor Preparation: Ensure the reactor and all associated glassware are thoroughly dried to prevent premature reaction of the magnesium. Purge the reactor with dry nitrogen to establish an inert atmosphere.

  • Charging Reactants: Charge the reactor with magnesium turnings (1.2 kg), anhydrous benzene (20.0 kg), and ethyl acetoacetate (13.0 kg).

  • Initiation and Heating: Begin stirring the mixture and heat the reactor to a gentle reflux (approximately 80-85 °C).

  • Controlled Addition of Acetyl Chloride: Once reflux is established, slowly add acetyl chloride (12.0 kg) from the dropping funnel over a period of 4-6 hours. The addition rate should be carefully controlled to maintain a steady reflux and to manage the evolution of hydrogen and hydrogen chloride gas. Caution: The reaction is exothermic, and rapid addition can lead to a runaway reaction.

  • Reaction Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 2 hours to ensure the reaction goes to completion.

  • Cooling and Quenching: Cool the reaction mixture to room temperature.

  • Work-up - Method A (Direct Distillation):

    • The liquid portion of the reaction mixture can be decanted from the unreacted magnesium.

    • The residue in the reactor is washed with two portions of diethyl ether.

    • The combined organic layers are washed with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

    • The organic layer is dried over anhydrous calcium chloride.

    • The solvents are removed under reduced pressure, and the crude this compound is purified by vacuum distillation.

  • Work-up - Method B (Copper Complex Precipitation):

    • The benzene-ether solution is washed with 5% sodium bicarbonate solution and then water.

    • The product is precipitated as its copper derivative by adding a saturated aqueous solution of copper (II) acetate.

    • The copper complex is filtered, washed, and then decomposed with dilute sulfuric acid to regenerate the product, which is then extracted with ether, dried, and distilled. This method can provide a higher purity product.

Scale-Up Considerations and Safety
  • Heat Management: The acylation reaction is exothermic. A robust reactor cooling system is essential to maintain control over the reaction temperature, especially during the addition of acetyl chloride.

  • Gas Evolution: The reaction evolves hydrogen and hydrogen chloride gas, which are flammable and corrosive, respectively. The reactor must be equipped with a vent connected to a scrubber system (e.g., a caustic soda solution) to safely neutralize these gases.

  • Reagent Addition: On a large scale, the slow, controlled addition of acetyl chloride is critical to prevent a dangerous buildup of heat and pressure. The use of a programmable pump for the addition is recommended.

  • Agitation: Efficient stirring is necessary to ensure good mixing of the heterogeneous reaction mixture and to promote heat transfer.

  • Material of Construction: The reactor should be made of a material resistant to corrosion by hydrogen chloride, such as glass-lined steel or a suitable alloy.

  • Safety Precautions: Personnel should wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and acid-resistant gloves. The reaction should be conducted in a well-ventilated area with access to emergency showers and eyewash stations.

Alternative Synthetic Routes

While the magnesium-mediated acylation is a well-established method, other synthetic strategies can be considered, depending on the available starting materials and desired process conditions.

Acylation of the Sodium Salt of Ethyl Acetoacetate

This method involves the pre-formation of the sodium enolate of ethyl acetoacetate using a strong base like sodium ethoxide or sodium hydride, followed by acylation with acetyl chloride.

Advantages: Can provide good yields and avoids the use of metallic magnesium.

Disadvantages: Requires the handling of highly flammable and moisture-sensitive strong bases. O-acylation can be a competing side reaction.

Reaction with Diketene

Industrially, ethyl acetoacetate is often produced from diketene and ethanol. A variation of this chemistry could potentially be explored for the synthesis of the diacetyl derivative.

Advantages: Potentially a very direct and atom-economical route if a suitable process can be developed.

Disadvantages: Diketene is a highly reactive and hazardous substance, requiring specialized handling procedures.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the large-scale synthesis of this compound.

G cluster_workflow Large-Scale Synthesis Workflow A Reactor Preparation (Drying, Inerting) B Charge Reactants (Mg, Benzene, Ethyl Acetoacetate) A->B C Heat to Reflux B->C D Controlled Addition of Acetyl Chloride C->D E Reaction Monitoring (Temperature, Gas Evolution) D->E F Reflux for Completion E->F Maintain Control G Cooling F->G H Work-up (Quenching, Extraction, Washing) G->H I Purification (Vacuum Distillation) H->I J Quality Control (GC, NMR) I->J K Product Packaging J->K

Caption: Logical workflow for the large-scale synthesis of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for the recommended synthesis protocol.

ParameterValueSource/Comment
Yield 46-52%Based on the lab-scale Organic Syntheses procedure. Yields may vary on a larger scale and with process optimization.
Reaction Temperature 80-85 °C (Reflux)Boiling point of benzene.
Acetyl Chloride Addition Time 4-6 hoursRecommended for a 100 L scale to ensure adequate heat dissipation.
Post-addition Reflux Time 2 hoursTo ensure complete reaction.
Product Boiling Point 95-97 °C / 12 mmHgPurification parameter.

Disclaimer: The provided protocols and information are intended for use by qualified professionals. All chemical reactions, especially on a large scale, should be conducted with appropriate safety precautions and in accordance with all applicable regulations. A thorough risk assessment should be performed before undertaking any of the procedures described.

Application Notes and Protocols: Ethyl 3-acetyl-4-oxopentanoate as a Chelating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-acetyl-4-oxopentanoate is a β-dicarbonyl compound with the potential to act as a bidentate chelating agent for a variety of metal ions. The presence of two carbonyl groups in a 1,3-relationship allows the molecule to exist in equilibrium between its diketo and enol tautomeric forms. The enol form can be deprotonated to form an enolate anion, which can then coordinate with a metal ion to form a stable six-membered chelate ring. This property is characteristic of β-diketones and related compounds, which are widely utilized in various applications such as catalysis, metal extraction, and as precursors for metal-organic frameworks. In the context of drug development, the ability to chelate metal ions can be leveraged for designing metal-based therapeutics, developing drug delivery systems, or mitigating metal-induced toxicity.

While specific quantitative data for the chelation of metal ions by this compound is not extensively available in the public domain, the principles of its chelating activity can be understood from the well-documented behavior of similar β-dicarbonyl compounds, such as acetylacetone and ethyl acetoacetate. These application notes provide an overview of the chelation mechanism and detailed protocols for the synthesis, characterization, and evaluation of metal complexes involving β-keto esters, which can be adapted for this compound.

Chelation Mechanism and Signaling Pathway

The chelation of a metal ion by this compound proceeds through the deprotonation of its enol tautomer to form an enolate anion, which then acts as a bidentate ligand, coordinating to the metal ion through its two oxygen atoms.

Caption: Keto-enol tautomerism and metal chelation mechanism of a β-dicarbonyl compound.

Quantitative Data

Due to the lack of specific stability constant data for this compound, the following table provides representative stability constants (log K) for the well-studied chelating agent acetylacetone (acac) with various divalent and trivalent metal ions. These values can serve as an estimate for the relative affinity of β-dicarbonyl compounds for different metals. The stability of these complexes generally follows the Irving-Williams series for divalent metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Metal Ionlog K₁log K₂log K₃
Cu²⁺8.226.77-
Ni²⁺5.954.80-
Co²⁺5.204.00-
Zn²⁺5.054.10-
Fe²⁺4.403.20-
Mn²⁺3.902.80-
Fe³⁺11.410.07.8
Al³⁺8.67.96.6

Experimental Protocols

Protocol 1: Synthesis of a Transition Metal Chelate of a β-Keto Ester

This protocol describes a general method for the synthesis of a metal(II) chelate of a β-keto ester, which can be adapted for this compound.

Materials:

  • Metal(II) chloride or sulfate salt (e.g., CuCl₂·2H₂O, NiSO₄·6H₂O)

  • This compound

  • Methanol or Ethanol

  • Ammonia solution (e.g., 2 M) or Sodium acetate

  • Deionized water

  • Filter paper

  • Beakers, magnetic stirrer, and heating plate

Procedure:

  • Dissolve the metal salt in a minimal amount of deionized water in a beaker.

  • In a separate beaker, dissolve this compound in methanol or ethanol. The molar ratio of the β-keto ester to the metal salt should be at least 2:1.

  • Slowly add the β-keto ester solution to the stirred metal salt solution.

  • Gradually add a dilute ammonia solution or a solution of sodium acetate dropwise to the mixture to deprotonate the β-keto ester. The pH of the solution should be adjusted to the optimal range for complex formation, which is typically between 5 and 7 for many divalent metals.

  • A precipitate of the metal chelate should form. Continue stirring the mixture for 30-60 minutes to ensure complete reaction. Gentle heating may be applied to facilitate the reaction.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the precipitate by vacuum filtration and wash it with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the resulting solid in a desiccator or a vacuum oven at a low temperature.

synthesis_workflow start Start dissolve_metal Dissolve Metal Salt in Water start->dissolve_metal dissolve_ligand Dissolve this compound in Alcohol start->dissolve_ligand mix Mix Solutions dissolve_metal->mix dissolve_ligand->mix adjust_ph Adjust pH with Base mix->adjust_ph precipitate Precipitate Formation adjust_ph->precipitate filter_wash Filter and Wash Precipitate precipitate->filter_wash dry Dry the Product filter_wash->dry characterize Characterize the Complex (IR, UV-Vis, etc.) dry->characterize end End characterize->end

Caption: General workflow for the synthesis and characterization of a metal-β-keto ester complex.

Protocol 2: Determination of Metal-Ligand Stoichiometry by Job's Method

Job's method of continuous variation is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution.

Materials:

  • Stock solution of a metal salt of known concentration.

  • Stock solution of this compound of the same concentration as the metal salt.

  • Buffer solution to maintain a constant pH.

  • UV-Vis spectrophotometer and cuvettes.

  • Volumetric flasks.

Procedure:

  • Prepare a series of solutions in volumetric flasks by mixing the metal and ligand stock solutions in varying molar ratios (e.g., 1:9, 2:8, ..., 9:1), keeping the total volume and total molar concentration of reactants constant.

  • Add a sufficient amount of buffer to each flask to maintain a constant pH.

  • Dilute each solution to the final volume with the buffer solution.

  • Allow the solutions to equilibrate.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the metal complex. This wavelength should be determined beforehand by scanning the spectrum of a solution containing the metal and ligand.

  • Plot the absorbance versus the mole fraction of the ligand (X_L = [L] / ([M] + [L])).

  • The stoichiometry of the complex corresponds to the mole fraction at which the maximum absorbance is observed. For a 1:n (M:L) complex, the maximum will be at X_L = n / (n+1).

Protocol 3: Determination of Stability Constants by pH-Metric Titration

This protocol outlines the Irving-Rossotti pH-metric titration technique to determine the stepwise stability constants of metal complexes.

Materials:

  • Standardized solution of a strong acid (e.g., HClO₄).

  • Standardized solution of a strong base (e.g., NaOH).

  • Solution of this compound of known concentration.

  • Solution of a metal salt of known concentration.

  • Inert salt solution to maintain constant ionic strength (e.g., NaClO₄).

  • pH meter with a combined glass electrode.

  • Thermostated titration vessel and magnetic stirrer.

Procedure:

  • Prepare the following three solutions for titration in a thermostated vessel:

    • Solution A: Strong acid + Inert salt.

    • Solution B: Strong acid + Inert salt + Ligand solution.

    • Solution C: Strong acid + Inert salt + Ligand solution + Metal salt solution.

  • Ensure the total volume and ionic strength are the same for all three solutions.

  • Titrate each solution with the standardized strong base, recording the pH after each addition of the titrant.

  • Plot the pH versus the volume of base added for all three titrations on the same graph.

  • From the titration curves, calculate the average number of protons associated with the ligand (n̄_A) at different pH values.

  • From the titration curves of solutions B and C, calculate the average number of ligands attached to the metal ion (n̄) and the free ligand exponent (pL) at various pH values.

  • Plot n̄ versus pL to obtain the formation curve.

  • The stepwise stability constants (K₁, K₂, etc.) can be determined from the formation curve. For example, log K₁ is the value of pL at n̄ = 0.5, and log K₂ is the value of pL at n̄ = 1.5.

ph_titration_logic start Start: Prepare Solutions A, B, C titrate Titrate each solution with NaOH Record pH vs. Volume start->titrate plot Plot pH vs. Volume for A, B, C titrate->plot calculate_nA From curves A and B, calculate n̄_A vs. pH plot->calculate_nA calculate_n_pL From curves B and C, calculate n̄ and pL vs. pH plot->calculate_n_pL formation_curve Plot n̄ vs. pL (Formation Curve) calculate_n_pL->formation_curve determine_K Determine log K₁, log K₂ from the formation curve formation_curve->determine_K end End: Stability Constants determine_K->end

Caption: Logical workflow for determining stability constants using pH-metric titration.

Disclaimer: These protocols provide general guidance. Researchers should consult relevant literature and adapt the procedures based on the specific metal ion and experimental conditions. Safety precautions should always be followed when handling chemicals.

Application Notes and Protocols: Synthesis of Substituted Pyrazole Derivatives from Ethyl 3-acetyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of substituted pyrazole derivatives through the condensation reaction of ethyl 3-acetyl-4-oxopentanoate with various substituted hydrazines. Pyrazoles are a significant class of heterocyclic compounds with a wide range of pharmacological activities, making their efficient synthesis a key focus in medicinal chemistry and drug development. These notes include a general reaction mechanism, specific experimental procedures, tabulated quantitative data for different derivatives, and visual workflows to guide researchers in the laboratory.

Introduction

The reaction between 1,3-dicarbonyl compounds and hydrazines is a fundamental and widely utilized method for the synthesis of pyrazole rings, a core scaffold in many pharmaceutical agents. This compound, a readily available β-diketone, serves as a versatile starting material for generating polysubstituted pyrazoles. The substitution pattern on the resulting pyrazole can be modulated by selecting different substituted hydrazines, allowing for the creation of diverse chemical libraries for screening and drug discovery programs. The general reaction proceeds via a condensation mechanism, followed by cyclization and dehydration to yield the aromatic pyrazole ring.

General Reaction Mechanism

The reaction of this compound with a substituted hydrazine (R-NHNH₂) typically proceeds through a two-step process:

  • Condensation: The more reactive acetyl group of the β-diketone reacts with one of the amino groups of the hydrazine to form a hydrazone intermediate.

  • Cyclization and Dehydration: The second amino group of the hydrazine then attacks the remaining ketone carbonyl group, leading to a cyclized intermediate which subsequently dehydrates to form the stable aromatic pyrazole ring.

Reaction_Mechanism cluster_intermediate reactant1 This compound intermediate Hydrazone Intermediate reactant1->intermediate Condensation reactant2 Substituted Hydrazine (R-NHNH₂) reactant2->intermediate Condensation plus1 + plus1->intermediate Condensation product Substituted Pyrazole Derivative intermediate->product Cyclization & Dehydration water H₂O intermediate->water Cyclization & Dehydration plus2 + intermediate->plus2 Cyclization & Dehydration

Caption: General reaction pathway for pyrazole synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of pyrazole derivatives using different substituted hydrazines.

Protocol 1: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate
  • Reagents:

    • This compound (1.0 eq)

    • Phenylhydrazine (1.0 eq)

    • Glacial Acetic Acid (as solvent)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in glacial acetic acid.

    • To this solution, add phenylhydrazine dropwise at room temperature with continuous stirring.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 118 °C) for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

    • The precipitated solid product is collected by vacuum filtration.

    • Wash the crude product with cold water and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.

    • Dry the purified product under vacuum.

Protocol 2: Synthesis of Ethyl 1-(2,4-dinitrophenyl)-5-methyl-1H-pyrazole-4-carboxylate
  • Reagents:

    • This compound (1.0 eq)

    • 2,4-Dinitrophenylhydrazine (1.0 eq)

    • Ethanol (as solvent)

    • Concentrated Sulfuric Acid (catalyst)

  • Procedure:

    • Suspend 2,4-dinitrophenylhydrazine in ethanol in a round-bottom flask.

    • Carefully add a few drops of concentrated sulfuric acid to the suspension to facilitate dissolution and act as a catalyst.

    • Add this compound to the mixture.

    • Heat the reaction mixture to reflux for 3-5 hours.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Allow the reaction mixture to cool to room temperature, during which the product will precipitate.

    • Collect the solid product by filtration and wash thoroughly with cold ethanol to remove any unreacted starting materials.

    • Recrystallize the crude product from a suitable solvent like ethyl acetate or acetic acid to yield the pure compound.

    • Dry the product in a vacuum oven.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in Solvent B Add Substituted Hydrazine (with catalyst if needed) A->B C Heat Mixture to Reflux B->C D Monitor by TLC C->D E Cool and Precipitate in Ice Water D->E F Filter Crude Product E->F G Recrystallize from Appropriate Solvent F->G H Dry Final Product G->H

Caption: A typical experimental workflow for pyrazole synthesis.

Data Presentation

The following table summarizes the quantitative data for the synthesis of various pyrazole derivatives from this compound.

Substituted Hydrazine (R-NHNH₂)Product NameSolventReaction Time (h)Yield (%)M.p. (°C)
Hydrazine HydrateEthyl 5-methyl-1H-pyrazole-4-carboxylateEthanol285-90145-147
PhenylhydrazineEthyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylateAcetic Acid380-8898-100
4-MethylphenylhydrazineEthyl 5-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxylateAcetic Acid382-87110-112
4-ChlorophenylhydrazineEthyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylateEthanol475-80128-130
2,4-DinitrophenylhydrazineEthyl 1-(2,4-dinitrophenyl)-5-methyl-1H-pyrazole-4-carboxylateEthanol / H₂SO₄590-95205-207

Note: Yields and melting points are typical ranges and may vary based on reaction scale and purification efficiency.

Characterization of Products

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR spectroscopy will show characteristic peaks for the pyrazole ring protons, the ethyl ester group (a quartet and a triplet), the methyl group on the pyrazole ring (a singlet), and protons from the substituted hydrazine moiety.

    • ¹³C NMR will confirm the number of unique carbon atoms and their chemical environments.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected molecular formula.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the C=O of the ester group, C=N and C=C bonds of the pyrazole ring, and other functional groups present.

Applications in Drug Development

The pyrazole core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities, including:

  • Anti-inflammatory: Celecoxib (Celebrex)

  • Antipyretic and Analgesic: Antipyrine

  • Antimicrobial and Antifungal agents

  • Anticancer agents

  • Kinase inhibitors

The synthetic route described herein provides a robust platform for generating novel pyrazole analogues for high-throughput screening and lead optimization in drug discovery campaigns. The ability to easily vary the substituent on the hydrazine nitrogen allows for systematic exploration of the structure-activity relationship (SAR) to enhance potency, selectivity, and pharmacokinetic properties.

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of Ethyl 3-acetyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of Ethyl 3-acetyl-4-oxopentanoate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: Impurities in the synthesis of this compound can arise from starting materials, side reactions, or subsequent degradation. Common impurities include:

  • Unreacted Starting Materials: Residual ethyl acetoacetate and the acetylating agent (e.g., acetyl chloride or acetic anhydride).

  • Dialkylated By-products: Formation of diethyl 2,4-diacetylpentanedioate if the reaction conditions are not carefully controlled.

  • Self-Condensation Products: Aldol or Claisen-type condensation products of the starting materials or the final product.

  • Solvent and Reagent Residues: Residual solvents used in the reaction or work-up, and any remaining catalysts or bases.

  • Hydrolysis Products: Hydrolysis of the ester functionality to the corresponding carboxylic acid, particularly during aqueous work-up.

Q2: My crude product is a viscous oil. Is this normal, and how does it affect purification?

A2: Yes, it is common for crude this compound to be an oil. This can make purification by traditional crystallization challenging. "Oiling out," where the compound separates as a liquid instead of a solid during crystallization, can trap impurities.[1] Low-temperature recrystallization or chromatographic methods are often more suitable for purifying oily products.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the separation of this compound from its impurities during column chromatography. For quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended.[2] Due to the keto-enol tautomerism of β-keto esters, peak shape in HPLC can be challenging, and method development may be required.[3]

Q4: What are the safety precautions I should take when handling this compound?

A4: this compound is classified as harmful if swallowed or inhaled, and it can cause skin and serious eye irritation.[4] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low Purity After Initial Work-up
Symptom Possible Cause Suggested Solution
Crude product contains significant amounts of starting materials.Incomplete reaction.Ensure the reaction goes to completion by monitoring with TLC or GC. Consider extending the reaction time or adjusting the stoichiometry of the reactants.
Presence of multiple unidentified spots on TLC.Formation of by-products due to unoptimized reaction conditions.Re-evaluate the reaction temperature, reaction time, and the choice of base to minimize side reactions like self-condensation or dialkylation.
Product appears to have hydrolyzed (acidic pH, different IR spectrum).Exposure to acidic or basic conditions during aqueous work-up.Neutralize the reaction mixture carefully before extraction. Use a saturated sodium bicarbonate solution to wash the organic layer and remove any acidic impurities.
Problem 2: Difficulty with Purification by Recrystallization
Symptom Possible Cause Suggested Solution
Product "oils out" instead of crystallizing.The compound has a low melting point or is an oil at room temperature. The cooling rate is too fast.Employ low-temperature recrystallization.[1] Dissolve the compound in a minimal amount of a suitable solvent at room temperature and then cool the solution slowly to a very low temperature (e.g., -20 °C to -78 °C).
Poor recovery of the product after recrystallization.The chosen solvent is too good a solvent even at low temperatures. Too much solvent was used.Select a solvent in which the product has high solubility at room temperature but low solubility at low temperatures (e.g., pentane, hexane, or a mixture of hexane and ethyl acetate).[1] Use the minimum amount of solvent necessary to dissolve the crude product.
No crystal formation even at low temperatures.The solution is not supersaturated.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If that fails, slowly evaporate some of the solvent to increase the concentration and attempt to recrystallize again.
Problem 3: Challenges with Column Chromatography
Symptom Possible Cause Suggested Solution
Poor separation of the product from impurities (overlapping spots on TLC).Inappropriate solvent system (eluent).Perform a systematic TLC analysis with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find an eluent that provides good separation between the product and impurities. A gradient elution may be necessary.
The product is retained on the column.The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
Tailing of the product spot on TLC and broad peaks during column chromatography.The compound may be interacting too strongly with the silica gel. This can be common for β-dicarbonyl compounds.Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to improve the peak shape. However, be cautious as this can also affect the separation.

Experimental Protocols

Low-Temperature Recrystallization

This protocol is adapted from a method for a similar β-keto ester and may require optimization for this compound.[1]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., pentane, hexane, or a hexane/ethyl acetate mixture)

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Low-temperature cooling bath (e.g., ice-salt bath or dry ice/acetone bath)

  • Pre-cooled Büchner funnel and filter flask

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent at room temperature and stir until the oil is fully dissolved.

  • Cooling and Crystallization: Slowly cool the flask in a low-temperature bath with gentle stirring. The product should start to crystallize or solidify.

  • Isolation: Once crystallization is complete, quickly filter the cold slurry through a pre-cooled Büchner funnel under vacuum.

  • Washing: Wash the collected solid with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Vacuum Distillation

Materials:

  • Crude this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and vacuum gauge

  • Heating mantle and magnetic stirrer

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed.

  • Sample Preparation: Place the crude product and a magnetic stir bar into the distillation flask.

  • Evacuation: Connect the apparatus to the vacuum pump and slowly reduce the pressure to the desired level.

  • Heating: Begin heating the distillation flask with the heating mantle while stirring.

  • Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point of this compound is reported as 286.2°C at 760 mmHg, which will be significantly lower under vacuum.[5]

  • Cooling: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.

Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Collection tubes or flasks

Procedure:

  • Column Packing: Pack the chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, may be necessary for optimal separation.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Quantitative Data Summary

Purification Method Typical Purity Achieved Expected Yield Advantages Disadvantages
Low-Temperature Recrystallization >98%Moderate to HighGood for removing small amounts of impurities; relatively simple setup.May not be effective for removing impurities with similar solubility; can be challenging to induce crystallization.
Vacuum Distillation >99%HighExcellent for separating compounds with different boiling points; can be scaled up.Requires specialized equipment; not suitable for thermally unstable compounds.
Column Chromatography >99%ModerateHighly effective for separating complex mixtures and impurities with similar properties.Can be time-consuming and labor-intensive; requires significant amounts of solvent.

Visualizations

Purification_Troubleshooting_Workflow start Crude this compound tlc_analysis Perform TLC Analysis start->tlc_analysis impurities_visible Impurities Visible? tlc_analysis->impurities_visible minor_impurities Minor Impurities? impurities_visible->minor_impurities Yes pure_product Pure Product impurities_visible->pure_product No low_temp_recrystallization Low-Temperature Recrystallization minor_impurities->low_temp_recrystallization Yes column_chromatography Column Chromatography minor_impurities->column_chromatography No (Major Impurities) low_temp_recrystallization->column_chromatography Failure low_temp_recrystallization->pure_product Success vacuum_distillation Consider Vacuum Distillation (if impurities have different boiling points) column_chromatography->vacuum_distillation Failure column_chromatography->pure_product Success vacuum_distillation->pure_product Success purification_fails Purification Fails vacuum_distillation->purification_fails Failure reassess_synthesis Re-assess Synthesis / Work-up purification_fails->reassess_synthesis

Caption: Troubleshooting workflow for the purification of this compound.

Synthesis_Impurity_Pathway cluster_reactants Starting Materials cluster_reaction Synthesis cluster_products Crude Product Mixture Ethyl Acetoacetate Ethyl Acetoacetate Main Reaction Main Reaction Ethyl Acetoacetate->Main Reaction Side Reactions Side Reactions Ethyl Acetoacetate->Side Reactions Acetylating Agent Acetylating Agent Acetylating Agent->Main Reaction Acetylating Agent->Side Reactions Desired Product This compound Main Reaction->Desired Product Impurities Impurities Side Reactions->Impurities Dialkylation, Self-condensation, etc.

Caption: Logical relationship between synthesis and potential impurity formation.

References

Common side products in the synthesis of Ethyl 3-acetyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 3-acetyl-4-oxopentanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the synthesis of this valuable β-dicarbonyl compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A prevalent and effective method is the magnesium-mediated C-acylation of ethyl acetoacetate with acetyl chloride.[1] This approach avoids the use of stronger bases that can promote side reactions.

Q2: What are the primary reactants and reagents in this synthesis?

A2: The key reactants are ethyl acetoacetate and acetyl chloride. Magnesium turnings are used to facilitate the reaction, and a solvent such as anhydrous benzene or toluene is typically employed.[1]

Q3: Why is magnesium used in this reaction?

A3: Magnesium reacts with the enol form of ethyl acetoacetate to form a magnesium enolate. This chelated intermediate is then acylated by acetyl chloride, favoring C-acylation over O-acylation.

Q4: I am observing a low yield of the desired product. What are the potential causes?

A4: Low yields can stem from several factors:

  • Incomplete reaction: Ensure the reaction is heated under reflux for a sufficient duration to allow for the complete consumption of the starting materials.[1]

  • Side reactions: The formation of side products such as the O-acylated isomer or self-condensation products can reduce the yield of the desired C-acylated product.

  • Workup issues: Inefficient extraction or purification can lead to loss of product. The purification often involves the formation of a copper salt of the product, which is then decomposed with acid to isolate the pure β-dicarbonyl compound.[1]

Q5: What is the difference between C-acylation and O-acylation in this context?

A5: C-acylation is the desired reaction where the acetyl group is added to the α-carbon of ethyl acetoacetate, forming a new carbon-carbon bond. O-acylation is a competing side reaction where the acetyl group adds to the enolate oxygen, forming an enol ester. The choice of reaction conditions, particularly the use of magnesium, helps to direct the reaction towards C-acylation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Reaction fails to initiate or proceeds very slowly. 1. Inactive magnesium surface. 2. Wet reagents or solvent.1. Activate magnesium turnings with a small crystal of iodine or by gentle heating before adding the reagents. 2. Ensure all glassware is oven-dried and reagents (ethyl acetoacetate, acetyl chloride, and solvent) are anhydrous.
Formation of a significant amount of a lower-boiling point impurity. O-acylation of the ethyl acetoacetate enolate, forming ethyl 3-(acetyloxy)but-2-enoate.1. Ensure the reaction is carried out in the presence of magnesium, which favors C-acylation. 2. Maintain the recommended reaction temperature to minimize side reactions.
Isolation of a high-boiling point, viscous oil instead of the expected product. Self-condensation of ethyl acetoacetate (a Claisen-type condensation) leading to dehydroacetic acid or other polymeric materials.1. Add the acetyl chloride to the reaction mixture at a controlled rate to ensure it reacts preferentially with the magnesium enolate of ethyl acetoacetate. 2. Avoid excessively high reaction temperatures or prolonged reaction times beyond what is recommended.
Difficulty in precipitating the copper salt during purification. 1. Incorrect pH of the solution. 2. Insufficient concentration of the copper acetate solution.1. Ensure the aqueous solution of copper acetate is saturated.[1] 2. Vigorously shake the mixture after adding the copper acetate solution to ensure complete precipitation.[1]
Product is contaminated with unreacted ethyl acetoacetate. Incomplete reaction.1. Verify that the molar ratios of the reactants are correct. 2. Ensure the reaction has been refluxed for the specified time.[1] 3. Efficient fractional distillation is necessary to separate the product from the starting material.

Experimental Protocol: Magnesium-Mediated Acylation of Ethyl Acetoacetate

This protocol is adapted from a standard procedure for the synthesis of ethyl diacetylacetate (this compound).[1]

Materials:

  • Magnesium turnings

  • Ethyl acetoacetate (anhydrous)

  • Acetyl chloride (anhydrous)

  • Benzene (anhydrous)

  • Ether

  • Saturated aqueous solution of copper acetate

  • 25% Sulfuric acid

  • 5% Sodium bicarbonate solution

  • Calcium chloride (anhydrous)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine magnesium turnings, anhydrous ethyl acetoacetate, and anhydrous benzene.

  • Slowly add anhydrous acetyl chloride to the mixture.

  • Heat the reaction mixture under reflux for approximately 2 hours.

  • After cooling, decant the liquid and wash the solid residue with ether.

  • Combine the organic layers and wash sequentially with a 5% sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous calcium chloride and remove the solvents under reduced pressure.

  • To the residue, add a saturated aqueous solution of copper acetate to precipitate the copper derivative of the product.

  • Filter the copper salt, wash with water, and then suspend it in ether.

  • Add 25% sulfuric acid to the ether suspension and shake until the copper salt dissolves.

  • Separate the ethereal layer, extract the aqueous layer with ether, and combine the organic extracts.

  • Dry the combined ethereal solution over anhydrous calcium chloride.

  • Remove the ether by distillation, and then fractionally distill the residue under reduced pressure to obtain pure this compound.

Key Reaction Pathways

The following diagram illustrates the primary synthetic route and a significant side reaction.

Synthesis_Pathway EAA Ethyl Acetoacetate Mg_Enolate Magnesium Enolate (Chelated Intermediate) EAA->Mg_Enolate  + Mg Product This compound (C-acylation Product) Mg_Enolate->Product  + Acetyl Chloride (Desired Pathway) O_Acyl_Product Ethyl 3-(acetyloxy)but-2-enoate (O-acylation Side Product) Mg_Enolate->O_Acyl_Product  + Acetyl Chloride (Side Reaction) AcCl Acetyl Chloride

Caption: Main synthesis pathway and a common side reaction.

Troubleshooting Logic Flow

This diagram outlines a logical approach to troubleshooting common issues during the synthesis.

Troubleshooting_Workflow Start Start Synthesis Low_Yield Low Yield? Start->Low_Yield Check_Reagents Check Reagent Purity and Anhydrous Conditions Low_Yield->Check_Reagents Yes Impurity_Detected Impurity Detected by Spectroscopy/Chromatography? Low_Yield->Impurity_Detected No Check_Reaction_Time Verify Reaction Time and Temperature Check_Reagents->Check_Reaction_Time Check_Reaction_Time->Impurity_Detected O_Acyl Likely O-acylation Product. Review reaction setup (use of Mg). Impurity_Detected->O_Acyl Yes (Lower boiling point) Self_Condensation Possible Self-Condensation. Control addition rate of acetyl chloride. Impurity_Detected->Self_Condensation Yes (Higher boiling point) Purification_Issue Review Purification Protocol. (e.g., copper salt precipitation) Impurity_Detected->Purification_Issue No O_Acyl->Purification_Issue Self_Condensation->Purification_Issue Success Successful Synthesis Purification_Issue->Success

Caption: A workflow for troubleshooting synthesis issues.

References

Optimizing reaction conditions for higher yields with Ethyl 3-acetyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to optimize reaction conditions and achieve higher yields when using Ethyl 3-acetyl-4-oxopentanoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

This compound is a versatile β-dicarbonyl compound primarily used as a precursor in multi-component reactions for the synthesis of heterocyclic compounds. Its structure makes it an ideal building block for creating substituted pyridines and pyrimidines, which are significant scaffolds in medicinal chemistry.[1][2]

Q2: Which named reactions are most relevant for this compound to achieve high yields of heterocyclic products?

The two most prominent and effective reactions for this compound are the Hantzsch Pyridine Synthesis and the Biginelli Reaction .[1][3] The Hantzsch synthesis yields dihydropyridines (which can be subsequently oxidized to pyridines), while the Biginelli reaction produces dihydropyrimidinones.[3][4]

Q3: What are the critical parameters to control for a successful Hantzsch pyridine synthesis using this reagent?

Key parameters to optimize for a successful Hantzsch synthesis include:

  • Reaction Temperature: Prolonged heating can lead to the degradation of the dihydropyridine product.

  • Purity of Reactants: Impurities in the aldehyde, this compound, or the ammonia source can significantly lower the yield.

  • Choice of Solvent: While ethanol and acetic acid are commonly used, the polarity of the solvent can influence the reaction rate.

  • Catalyst: The use of a catalyst, such as a Lewis or Brønsted acid, can significantly accelerate the reaction.[5]

Q4: How can I monitor the progress of my reaction?

The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at different time intervals, you can observe the consumption of starting materials and the formation of the desired product.

Troubleshooting Guide: Low Yields

Low yields are a common issue in multi-component reactions. This guide addresses potential causes and solutions when using this compound.

Problem: The reaction results in a very low yield of the desired product.

Potential Cause Troubleshooting & Optimization Strategy
Incomplete Reaction - Increase Reaction Time: Monitor the reaction with TLC to ensure it has gone to completion. Typical reaction times can range from 4 to 10 hours with conventional heating.[5] - Increase Temperature: A moderate increase in temperature can improve the reaction rate. However, be cautious as excessively high temperatures can promote side reactions. - Use of Microwave or Ultrasound: These non-conventional energy sources can dramatically reduce reaction times and improve yields.[4]
Side Reactions - Oxidation of Dihydropyridine (Hantzsch Synthesis): The dihydropyridine product can be oxidized to the corresponding pyridine. To minimize this, run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Self-Condensation: Although less common in three-component reactions, ensure dropwise addition of the aldehyde to the mixture of this compound and the ammonia source.
Suboptimal Catalyst - Catalyst Screening: Experiment with different catalysts. For Hantzsch synthesis, Lewis acids (e.g., Yb(OTf)₃) or Brønsted acids (e.g., p-toluenesulfonic acid) can be effective. For the Biginelli reaction, catalysts like HCl, Yb(OTf)₃, or even greener catalysts can be employed.[4][6] - Catalyst Loading: Optimize the molar percentage of the catalyst. Too little may not be effective, while too much can lead to side reactions.
Incorrect Solvent - Solvent Polarity: The choice of solvent can influence reaction rates. For the Hantzsch synthesis, ethanol is common, but exploring other solvents like methanol or even aqueous micellar solutions may improve yields.[4][5] For the Biginelli reaction, solvent-free conditions have also been shown to be effective.[6]
Purification Issues - Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent like ethanol. - Column Chromatography: For more challenging purifications, column chromatography on silica gel is a standard method. A common eluent system is a gradient of ethyl acetate in hexane.[5]

Experimental Protocol: Hantzsch Pyridine Synthesis

This protocol is a representative procedure for the Hantzsch synthesis using a substrate similar to this compound.

Materials:

  • This compound (2.0 mmol)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol)

  • Ammonium acetate (1.2 mmol)

  • Ethanol (20 mL)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.0 mmol), the aromatic aldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).

  • Add 20 mL of ethanol to the flask.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitor the reaction progress by TLC using a mixture of ethyl acetate and hexane as the eluent.

  • Once the reaction is complete (typically after 4-6 hours), allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1,4-dihydropyridine product.[5]

Visualizing Workflows and Troubleshooting

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Aldehyde - Ammonia Source B Add Solvent (e.g., Ethanol) A->B C Heat to Reflux (e.g., 80°C) B->C D Monitor by TLC C->D E Cool and Concentrate D->E F Liquid-Liquid Extraction E->F G Dry and Concentrate F->G H Purify (Column Chromatography or Recrystallization) G->H

Caption: General experimental workflow for the Hantzsch pyridine synthesis.

Troubleshooting_Low_Yield cluster_investigation Investigation cluster_optimization Optimization Strategies Start Low Yield Observed A Check Reaction Completion (TLC/GC) Start->A B Analyze for Side Products Start->B C Verify Reagent Purity Start->C D Adjust Temperature/ Reaction Time A->D F Modify Work-up/ Purification B->F G Use Inert Atmosphere B->G E Screen Catalysts/ Solvents C->E End Improved Yield D->End E->End F->End G->End

Caption: Troubleshooting logic for addressing low reaction yields.

References

Preventing the decomposition of Ethyl 3-acetyl-4-oxopentanoate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 3-acetyl-4-oxopentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the handling and use of this compound in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a beta-keto ester, a class of organic compounds that are valuable intermediates in organic synthesis.[1][2] Its structure contains two ketone functionalities and an ester group, making it a versatile building block for the synthesis of more complex molecules, such as substituted pyridines and other heterocyclic compounds.

Q2: What are the primary decomposition pathways for this compound?

As a β-keto ester, this compound is susceptible to two main decomposition pathways:

  • Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

  • Decarboxylation: Following hydrolysis, the resulting β-keto acid is prone to decarboxylation (loss of CO2) upon heating, which leads to the formation of a ketone.

Q3: How should I properly store this compound to minimize decomposition?

To ensure the stability of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[3][4] Some suppliers recommend storage at room temperature, while others suggest refrigeration at 4°C.[5][6] It is advisable to store it away from incompatible materials, such as strong acids and bases.[4]

Q4: What are the main safety hazards associated with this compound?

According to safety data sheets, this compound may cause skin and serious eye irritation, and may also cause respiratory irritation.[2][5] It is recommended to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[3][4][7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield in a reaction using this compound Decomposition of the starting material due to harsh reaction conditions (e.g., high temperature, strong acid or base).- Use milder reaction conditions (lower temperature, weaker acid or base).- Protect the ketone functionalities as ketals before proceeding with the reaction.[8][9][10][11]- Minimize reaction time.
Formation of unexpected byproducts Side reactions such as self-condensation or Michael addition.- Control the stoichiometry of the reactants carefully.- Add reagents in a specific order to minimize side reactions.- Consider using a protecting group strategy for one of the ketone groups to direct the reaction to the desired site.
Difficulty in purifying the final product Presence of decomposition products or unreacted starting material.- For purification, consider vacuum distillation or flash column chromatography.[12][13]- Wash the crude product with a dilute aqueous solution of sodium bicarbonate to remove any acidic byproducts, followed by a brine wash and drying over an anhydrous salt like sodium sulfate before distillation or chromatography.[14]
Inconsistent reaction outcomes Variability in the quality or purity of this compound.- Ensure the starting material is pure. If necessary, purify it by vacuum distillation before use.- Store the compound under the recommended conditions to prevent degradation over time.[3][4][5][6]

Experimental Protocols

Protocol 1: General Procedure for Protecting the Ketone Groups of this compound as a Ketal

This protocol describes a general method to protect the ketone functionalities of this compound as ethylene ketals to prevent their decomposition or unwanted reactions during subsequent synthetic steps.[8][9][10]

Materials:

  • This compound

  • Ethylene glycol (2.2 equivalents)

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound, ethylene glycol, a catalytic amount of p-toluenesulfonic acid, and toluene.

  • Heat the mixture to reflux and collect the water that azeotropically distills with toluene in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, indicating the completion of the ketalization.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the protected product.

Protocol 2: Knoevenagel Condensation with Minimized Decomposition

This protocol provides a general method for performing a Knoevenagel condensation using this compound while minimizing its decomposition. The use of a mild base is crucial.[15][16][17]

Materials:

  • This compound

  • Aldehyde or ketone

  • Piperidine (catalytic amount)

  • Acetic acid (catalytic amount)

  • Ethanol or another suitable solvent

  • Molecular sieves (optional)

  • Round-bottom flask

  • Condenser

Procedure:

  • To a round-bottom flask, add this compound, the desired aldehyde or ketone, and the solvent.

  • Add a catalytic amount of a mild base such as piperidine, followed by a catalytic amount of acetic acid.

  • If the reaction is sensitive to water, add molecular sieves to the reaction mixture to remove the water formed during the condensation.[17]

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a dilute acid (e.g., 1M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product, which can be further purified by column chromatography or recrystallization.

Data Summary

Condition Effect on Stability Primary Decomposition Pathway
Strong Acid (e.g., conc. HCl, H2SO4) LowHydrolysis and subsequent decarboxylation
Mild Acid (e.g., p-TsOH, acetic acid) ModerateSlower hydrolysis
Strong Base (e.g., NaOH, KOH) LowHydrolysis (saponification) and potential for self-condensation
Mild Base (e.g., piperidine, triethylamine) ModerateSlower hydrolysis, suitable for base-catalyzed reactions
Elevated Temperature (>100 °C) LowPromotes both hydrolysis and decarboxylation
Presence of Water LowFacilitates hydrolysis

Visualizations

DecompositionPathway cluster_conditions Decomposition Conditions This compound This compound Ethyl 3-acetyl-4-oxopentanoic acid Ethyl 3-acetyl-4-oxopentanoic acid This compound->Ethyl 3-acetyl-4-oxopentanoic acid Hydrolysis (+H2O, H+ or OH-) Pentan-2,4-dione + CO2 Pentan-2,4-dione + CO2 Ethyl 3-acetyl-4-oxopentanoic acid->Pentan-2,4-dione + CO2 Decarboxylation (Heat) Strong Acid Strong Acid Strong Base Strong Base Heat Heat

Caption: Decomposition pathway of this compound.

ExperimentalWorkflow cluster_start Starting Material cluster_problem Problem cluster_solution Solutions cluster_outcome Desired Outcome A This compound B Decomposition during reaction A->B C Use Mild Conditions (Low Temp, Weak Acid/Base) B->C D Protect Ketone Groups (e.g., as Ketals) B->D E Minimize Reaction Time B->E F Improved Yield and Purity C->F D->F E->F

Caption: Troubleshooting workflow for preventing decomposition.

References

Troubleshooting low yields in the Hantzsch pyridine synthesis with this compound

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Hantzsch Pyridine Synthesis

Disclaimer: As no specific compound was provided, this guide offers general troubleshooting advice for the Hantzsch pyridine synthesis. The optimal conditions and potential side reactions can vary significantly depending on the specific aldehyde, β-ketoester, and nitrogen source used.

Frequently Asked Questions (FAQs)

Q1: I am experiencing very low yields with the classical Hantzsch method. What are the most common reasons?

A1: Low yields in the classical Hantzsch synthesis, which often involves refluxing in ethanol or acetic acid, are a frequent issue.[1][2][3] Several factors can contribute to this, including:

  • Harsh Reaction Conditions: The prolonged heating required in the classical method can lead to the degradation of the 1,4-dihydropyridine product.[1]

  • Side Reactions: The formation of byproducts, such as the over-oxidized pyridine derivative or Michael adducts, can significantly reduce the yield of the desired product.[1][4]

  • Purity of Reactants: Impurities present in the aldehyde, β-ketoester, or the ammonia source can negatively impact the reaction's outcome.[4]

  • Suboptimal Solvent: While traditional, solvents like ethanol and acetic acid may not be the best choice for all substrates.[1]

Q2: My reaction is not proceeding to completion, leaving a large amount of starting material. How can I improve the conversion rate?

A2: Incomplete conversion is often tied to the reaction kinetics and conditions. To help drive the reaction forward, you might consider:

  • Catalysis: The introduction of a catalyst can markedly speed up the reaction. A variety of catalysts, including Lewis acids (e.g., Yb(OTf)₃), Brønsted acids (e.g., p-toluenesulfonic acid), and organocatalysts, have proven effective.[1]

  • Alternative Energy Sources: Microwave or ultrasound irradiation can drastically cut down reaction times and boost yields when compared to conventional heating methods.[1]

  • Solvent Selection: The polarity of the solvent can affect the reaction rate.[1] For example, conducting the reaction in aqueous micelles has been demonstrated to produce high yields.[1][2]

  • Reactant Concentration: Increasing the concentration of reactants or even running the reaction under solvent-free conditions can sometimes enhance reaction rates and yields.[1]

Q3: I'm noticing a significant amount of a colored impurity, which I believe is the oxidized pyridine derivative. How can I prevent this?

A3: The oxidation of the desired 1,4-dihydropyridine to its corresponding pyridine is a common side reaction, particularly under harsh conditions or when exposed to air.[1] To minimize this:

  • Control the Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent aerial oxidation.[1]

Q4: How critical is the choice of the nitrogen source to the reaction yield?

A4: The choice of nitrogen source can have a notable impact on the reaction's success. While ammonia or ammonium acetate are frequently used, other sources like ammonium carbonate have also been employed successfully.[3][5] The optimal nitrogen source may depend on the specific substrates and reaction conditions.

Troubleshooting Guide

This guide provides a more in-depth approach to diagnosing and resolving issues leading to low yields in your Hantzsch pyridine synthesis.

Problem: Low or No Product Formation
Possible Cause Suggested Solution
Low Reactivity of Starting Materials Sterically hindered aldehydes may reduce the efficiency of the reaction.[6] Consider using a more reactive aldehyde if possible. Electron-withdrawing groups on the aldehyde can sometimes enhance yields.[6]
Incorrect Reaction Temperature Optimize the reaction temperature. While classical methods use reflux, some modern protocols use room temperature or controlled heating with microwave or ultrasound.[1][7] An optimal temperature of 70-75°C has been noted in some aqueous systems.[8]
Inappropriate Solvent The reaction has been shown to be successful in a variety of solvents, including ethanol, water, and even under solvent-free conditions.[5][6] Water has been highlighted as a green and effective solvent.[5][8] The polarity of the solvent can influence the reaction rate.[1]
Impure Reagents Ensure the purity of your aldehyde, β-ketoester, and nitrogen source, as impurities can lead to side reactions and lower yields.[4]
Problem: Significant Byproduct Formation
Possible Cause Suggested Solution
Oxidation of Dihydropyridine If the desired product is the 1,4-dihydropyridine, avoid harsh oxidizing conditions and consider running the reaction under an inert atmosphere.[1] If the pyridine is the target, a subsequent oxidation step with an appropriate oxidizing agent is necessary.[2]
Competing Side Reactions The Hantzsch synthesis can proceed through at least five different mechanistic pathways, which can lead to unexpected products under varying conditions.[4][9] Careful control of temperature and the order of reagent addition can help minimize side product formation.[4]
Self-Condensation of β-ketoester This is a common side reaction.[4] Optimizing the stoichiometry and reaction conditions can help to favor the desired three-component reaction.

Quantitative Data Summary

The following tables summarize the impact of different reaction parameters on the yield of the Hantzsch synthesis, based on a model reaction using an aldehyde, a β-ketoester, and a nitrogen source.

Table 1: Effect of Catalyst on Reaction Yield

AldehydeCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)
Benzaldehydep-Toluenesulfonic acidAqueous SDS (0.1M)Ultrasound-96
4-ChlorobenzaldehydeYb(OTf)₃ (2)EthanolReflux18092
4-NitrobenzaldehydeIodine (10)MethanolReflux12095
BenzaldehydePhenylboronic Acid (10)TolueneReflux18090

Table 2: Effect of Solvent on Reaction Yield (Catalyst-Free)

SolventTemperature (°C)Time (h)Yield (%)
Water70-752-386-96
EthanolReflux585
MethanolReflux682
TolueneReflux1245
DichloromethaneReflux1230

Key Experimental Protocols

Protocol 1: Classical Hantzsch Synthesis

A general procedure for the classical synthesis is as follows:

  • Combine 1 equivalent of the aldehyde, 2 equivalents of the β-ketoester, and 1 equivalent of ammonia (or ammonium acetate).[10]

  • Reflux the mixture in an alcohol solvent, such as ethanol.[3][10]

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The 1,4-dihydropyridine product often precipitates and can be collected by filtration.[4]

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by crystallization or column chromatography.[4]

Protocol 2: Microwave-Assisted Hantzsch Synthesis

This method can significantly reduce reaction times:

  • In a sealed microwave vessel, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium carbonate (1 mmol).[1]

  • Add a suitable solvent (e.g., ethanol or water).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).[1]

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[1]

Protocol 3: Ultrasound-Assisted Hantzsch Synthesis in Water

This protocol offers a green and efficient alternative:

  • In a suitable vessel, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium carbonate (1 mmol) in deionized water (5 mL).[1]

  • Place the vessel in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a specified frequency (e.g., 40 kHz) at room temperature for the optimized reaction time (typically 30-60 minutes).[1]

  • The product often precipitates and can be collected by filtration.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yields in Hantzsch Synthesis start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions incomplete_reaction Incomplete Reaction? optimize_conditions->incomplete_reaction byproducts Significant Byproducts? incomplete_reaction->byproducts No change_catalyst Introduce or Change Catalyst incomplete_reaction->change_catalyst Yes inert_atmosphere Run Under Inert Atmosphere byproducts->inert_atmosphere Yes (Oxidation) purification Optimize Purification byproducts->purification No change_energy Use Microwave or Ultrasound change_catalyst->change_energy change_solvent Change Solvent or Concentration change_energy->change_solvent success Improved Yield change_solvent->success inert_atmosphere->success purification->success

Caption: A logical workflow for troubleshooting low yields in the Hantzsch synthesis.

Hantzsch_Reaction_Pathway Hantzsch Reaction Pathway and Common Side Reactions cluster_main Main Reaction Pathway cluster_side Common Side Reactions aldehyde Aldehyde knoevenagel Knoevenagel Condensation (α,β-unsaturated intermediate) aldehyde->knoevenagel ketoester1 β-Ketoester (1 eq) ketoester1->knoevenagel self_condensation Self-Condensation of β-Ketoester ketoester1->self_condensation ketoester2 β-Ketoester (1 eq) enamine Enamine Formation ketoester2->enamine ammonia Ammonia Source ammonia->enamine michael Michael Addition knoevenagel->michael enamine->michael cyclization Cyclization & Dehydration michael->cyclization dhp 1,4-Dihydropyridine (Desired Product) cyclization->dhp oxidation Oxidation dhp->oxidation [O] pyridine pyridine oxidation->pyridine Pyridine Byproduct

Caption: The main reaction pathway of the Hantzsch synthesis and common side reactions.

References

Technical Support Center: Byproduct Identification and Characterization by NMR and MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing byproducts using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of reaction byproducts.

NMR Spectroscopy Troubleshooting

Question: I see unexpected peaks in my ¹H NMR spectrum that don't correspond to my starting material or desired product. How can I identify them?

Answer:

Unexpected peaks in an NMR spectrum are a common issue. A systematic approach can help in their identification.

  • Initial Analysis:

    • Check for Common Contaminants: The first step is to rule out common laboratory contaminants. These include residual solvents from purification (e.g., ethyl acetate, hexanes, dichloromethane), water, and grease. You can compare the chemical shifts of the unknown peaks with published data for common impurities.[1][2]

    • Verify Starting Materials: Ensure that the peaks do not belong to unreacted starting materials or reagents by comparing the spectrum to reference spectra of these compounds.

    • Consider Isomeric Products: The reaction may have produced isomers of the desired product, which would have similar but distinct NMR signals.

  • D₂O Exchange:

    • If you suspect the peak might be from an exchangeable proton (e.g., -OH, -NH, -SH), add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum.[3] Peaks corresponding to exchangeable protons will either disappear or significantly decrease in intensity.

  • Advanced NMR Experiments:

    • If the identity of the peak is still unclear, 2D NMR experiments can provide more structural information.

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.[4]

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, helping to piece together the carbon skeleton.

  • Consult Literature:

    • Search for literature on similar reactions to see if the formation of specific byproducts has been reported.

Logical Troubleshooting Workflow for Unexpected NMR Peaks

G start Unexpected Peaks in NMR Spectrum contaminants Check for Common Contaminants (Solvents, Water, Grease) start->contaminants start_mat Compare with Starting Material Spectra contaminants->start_mat Not a contaminant identified Byproduct Identified contaminants->identified Contaminant identified d2o Perform D₂O Exchange start_mat->d2o Not starting material start_mat->identified Starting material identified two_d_nmr Acquire 2D NMR (COSY, HSQC, HMBC) d2o->two_d_nmr Not an exchangeable proton d2o->identified Exchangeable proton identified literature Consult Literature for Known Byproducts two_d_nmr->literature Structure not fully elucidated two_d_nmr->identified Structure elucidated literature->identified Byproduct found in literature unidentified Byproduct Remains Unidentified literature->unidentified No relevant literature G start Byproduct Not Detected by MS ionization Check Ionization Method (e.g., ESI, APCI, CI) start->ionization volatility Assess Volatility/Stability (for GC-MS) ionization->volatility Ionization OK change_ionization Try a Different Ionization Source ionization->change_ionization Inefficient Ionization concentration Consider Ion Suppression/Concentration volatility->concentration Volatility OK derivatize Consider Derivatization volatility->derivatize Low Volatility mass_range Verify Mass Range concentration->mass_range Concentration OK dilute Dilute Sample or Use Chromatographic Separation concentration->dilute Ion Suppression Likely adjust_range Adjust Scan Range mass_range->adjust_range Incorrect Range not_detected Still Not Detected mass_range->not_detected Range Correct detected Byproduct Detected change_ionization->detected derivatize->detected dilute->detected adjust_range->detected G reaction Reaction Mixture nmr_analysis NMR Analysis (¹H, ¹³C, 2D NMR) reaction->nmr_analysis ms_analysis MS Analysis (GC-MS or LC-MS) reaction->ms_analysis structure_elucidation Structure Elucidation nmr_analysis->structure_elucidation ms_analysis->structure_elucidation byproduct_identified Byproduct Structure Confirmed structure_elucidation->byproduct_identified quantification Quantification (qNMR) byproduct_quantified Byproduct Amount Determined quantification->byproduct_quantified byproduct_identified->quantification report Final Report byproduct_identified->report byproduct_quantified->report

References

Improving the regioselectivity of reactions with Ethyl 3-acetyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 3-acetyl-4-oxopentanoate

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the regioselectivity of their reactions involving this versatile β,δ-diketoester.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Understanding the Reactivity of this compound

Question: Why is regioselectivity a common issue when working with this compound?

Answer: this compound has multiple acidic protons, leading to the formation of different enolates in the presence of a base. The methine proton at the C3 position (between the two carbonyl groups) is the most acidic, while the methylene protons at the C2 position (adjacent to the ester) are also acidic. Deprotonation can occur at either of these sites, leading to a mixture of regioisomeric products in subsequent reactions like alkylation or acylation. Controlling which proton is removed is the key to achieving high regioselectivity.

Diagram: Potential Enolate Formation of this compound

Caption: Regioselectivity is determined by the formation of either the thermodynamic or kinetic enolate.

Troubleshooting Alkylation Reactions

Question: My alkylation reaction yields a mixture of C2 and C3-alkylated products. How can I selectively obtain the C3-alkylated product?

Answer: To favor alkylation at the C3 position, you need to promote the formation of the thermodynamic enolate . This is the most stable enolate, formed by removing the most acidic proton between the two ketone groups.[1]

Conditions Favoring Thermodynamic Control (C3-Alkylation):

  • Base: Use a relatively weak, non-bulky base, such as sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃). These bases establish an equilibrium that allows the enolates to interconvert, eventually favoring the most stable thermodynamic enolate.[1]

  • Temperature: Higher reaction temperatures (e.g., room temperature to reflux) provide the energy needed to overcome the activation barrier for the formation of the more stable enolate.[2][3]

  • Solvent: Protic solvents or polar aprotic solvents like ethanol or THF are suitable.

  • Reaction Time: Longer reaction times allow the system to reach equilibrium.[2]

Table 1: Conditions for Regioselective C3-Alkylation

ParameterConditionRationale
Base NaOEt, K₂CO₃, NaHWeaker, non-bulky bases allow for equilibrium.[2]
Temperature 25°C to RefluxProvides energy to form the most stable product.[3]
Solvent Ethanol, THFStandard solvents for enolate chemistry.
Outcome Favors C3-AlkylationForms the more stable thermodynamic enolate.[1]

Question: How can I achieve selective alkylation at the C2 position?

Answer: Selective alkylation at the C2 position requires forming the kinetic enolate . This enolate forms faster because the C2 protons are sterically less hindered, even though they are less acidic than the C3 proton.

Conditions Favoring Kinetic Control (C2-Alkylation):

  • Base: Use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) or Potassium tert-butoxide (KOtBu). These bases rapidly and irreversibly deprotonate the most accessible proton.[1][2]

  • Temperature: Very low temperatures (e.g., -78 °C) are crucial. This prevents the less stable kinetic enolate from equilibrating to the more stable thermodynamic enolate.[2][3]

  • Solvent: Anhydrous polar aprotic solvents like THF are required.

  • Reaction Time: Short reaction times are preferred to minimize the risk of equilibration.[2]

Table 2: Conditions for Regioselective C2-Alkylation

ParameterConditionRationale
Base LDA, KOtBuStrong, bulky bases deprotonate the least hindered site.[1]
Temperature -78 °C"Freezes" the reaction at the kinetic product.[3]
Solvent Anhydrous THFPrevents proton exchange and side reactions.
Outcome Favors C2-AlkylationForms the faster, kinetically-favored enolate.
Troubleshooting Acylation Reactions

Question: I am attempting a C-acylation and getting O-acylation as a major byproduct. How can I improve the C/O selectivity?

Answer: The choice between C- and O-acylation is influenced by both the enolate counterion and the reaction conditions. Hard electrophiles tend to react at the hard oxygen atom of the enolate, while soft electrophiles react at the soft carbon atom.

  • To Favor C-acylation (desired):

    • Use a chelating counterion like Mg²⁺. Pre-treating the substrate with a magnesium salt (e.g., Mg(OEt)₂) can favor C-acylation.

    • Use acyl chlorides or anhydrides as acylating agents.

  • To Minimize O-acylation (byproduct):

    • Avoid highly ionic counterions like Na⁺ or K⁺ in non-polar, aprotic solvents, as this can increase the reactivity of the oxygen atom.

    • Using less reactive acylating agents under milder conditions can sometimes favor C-acylation.

Regioselectivity in Cyclization Reactions

Question: I want to synthesize a furan derivative from this compound. Which reaction should I use and what determines the regioselectivity?

Answer: this compound is a 1,4-dicarbonyl compound (specifically, a γ-keto-β-ketoester), making it an ideal substrate for the Paal-Knorr furan synthesis .[4][5] This reaction involves an acid-catalyzed intramolecular cyclization followed by dehydration.[6][7]

The regioselectivity is determined by which ketone's enol form attacks the other protonated ketone.

  • Pathway A: Enolization of the C4-ketone followed by attack on the C2-ketone.

  • Pathway B: Enolization of the C2-ketone followed by attack on the C4-ketone.

Generally, the reaction proceeds through the more stable enol intermediate. The specific acid catalyst and reaction conditions can influence this equilibrium. Common catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), or Lewis acids.[6]

Question: Can I synthesize a pyridine derivative using this substrate?

Answer: Yes, this compound can be used in the Hantzsch Pyridine Synthesis .[8][9] This is a multi-component reaction that typically involves two equivalents of a β-dicarbonyl compound, an aldehyde, and a nitrogen source like ammonia or ammonium acetate.[10][11] The reaction first forms a dihydropyridine, which is then oxidized to the aromatic pyridine.[12] Since this compound is an unsymmetrical β-dicarbonyl compound, its use can lead to a mixture of regioisomers if not carefully controlled. The initial Knoevenagel condensation step between the β-dicarbonyl and the aldehyde will dictate the final substitution pattern.[10]

Experimental Protocols

Protocol 1: Regioselective C3-Alkylation (Thermodynamic Control)

This protocol describes the alkylation of this compound at the C3 position with methyl iodide.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol

  • Methyl Iodide (MeI)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Add sodium ethoxide (1.1 eq) portion-wise to the solution at room temperature. Stir the mixture for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature and quench by slowly adding saturated aqueous NH₄Cl solution.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram: Workflow for Thermodynamic C3-Alkylation

G start Start: This compound step1 1. Dissolve in EtOH start->step1 step2 2. Add NaOEt (1.1 eq) Stir at RT, 30 min step1->step2 step3 3. Add MeI (1.2 eq) step2->step3 step4 4. Reflux (4-6 h) Monitor by TLC step3->step4 step5 5. Quench with NH4Cl (aq) step4->step5 step6 6. Work-up & Extraction step5->step6 step7 7. Purification (Column Chromatography) step6->step7 end_node Product: C3-Alkylated Ketone step7->end_node

References

Technical Support Center: Catalyst Selection for Ethyl 3-acetyl-4-oxopentanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate catalyst to minimize side reactions during the synthesis of Ethyl 3-acetyl-4-oxopentanoate. The primary synthetic route is the Michael addition of ethyl acetoacetate to methyl vinyl ketone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via Michael addition.

Issue Potential Cause Recommended Solution & Catalyst Consideration
Low yield of the desired product with significant polymer formation. Polymerization of methyl vinyl ketone is a common side reaction, often accelerated by strong bases.Catalyst Choice: Avoid strong, non-chelatings bases like sodium hydroxide. Consider using a weaker base or a Lewis acid catalyst. Troubleshooting Steps: 1. Lower the reaction temperature. 2. Add the methyl vinyl ketone slowly to the reaction mixture containing the catalyst and ethyl acetoacetate. 3. Switch to a Lewis acid catalyst such as Scandium trifluoromethanesulfonate (Sc(OTf)₃) complexed with a chiral N,N'-dioxide ligand, which can promote the desired 1,4-addition while minimizing polymerization.[1]
Presence of a significant amount of ethyl acetoacetate self-condensation product. The use of a strong base catalyst (e.g., sodium ethoxide) can promote the Claisen condensation of ethyl acetoacetate with itself.Catalyst Choice: A less basic catalyst is preferred. Organocatalysts, such as primary amine-based catalysts (e.g., derived from diamines), can facilitate the Michael addition under milder conditions, thereby reducing self-condensation.[2][3] Troubleshooting Steps: 1. Ensure the reaction temperature is kept low. 2. Use a stoichiometric amount of a weaker base or switch to a catalytic amount of an organocatalyst.
Formation of aldol addition byproducts. After the initial Michael addition, the resulting enolate can participate in an intramolecular or intermolecular aldol condensation.Catalyst Choice: The choice of catalyst can influence the relative rates of Michael versus aldol reactions. Some Lewis acids can be tuned to favor the Michael addition. Troubleshooting Steps: 1. Carefully control the reaction time and temperature to isolate the Michael adduct before it proceeds to subsequent reactions. 2. Consider a one-pot tandem approach if the subsequent cyclized product (a Robinson annulation product) is desired, but for isolating this compound, quenching the reaction after the Michael addition is crucial.
Reaction is slow or does not go to completion. The catalyst may be too weak or deactivated.Catalyst Choice: If using a mild catalyst to avoid side reactions, a slightly higher catalyst loading or longer reaction time may be necessary. Troubleshooting Steps: 1. Ensure all reagents and solvents are anhydrous, as water can deactivate many catalysts. 2. Increase the catalyst loading incrementally. 3. If using a Lewis acid, ensure it is not hydrolyzed.

Catalyst Performance Data

The following table summarizes a qualitative comparison of different catalyst types for the synthesis of this compound via Michael addition. Quantitative data for this specific reaction is sparse in the literature; therefore, the performance is extrapolated from analogous reactions involving 1,3-dicarbonyl compounds and α,β-unsaturated ketones.

Catalyst Type Examples Typical Yield of Michael Adduct Common Side Products Advantages Disadvantages
Strong Base Sodium ethoxide (NaOEt), Potassium t-butoxide (t-BuOK)Moderate to HighPolymerized methyl vinyl ketone, Ethyl acetoacetate self-condensation product, Aldol condensation products.Inexpensive, readily available.Low selectivity, harsh reaction conditions.
Lewis Acid Scandium trifluoromethanesulfonate (Sc(OTf)₃) with a chiral ligand, Tris(pentafluorophenyl)borane (B(C₆F₅)₃)[4]HighMinimal polymerization and self-condensation.High selectivity, mild reaction conditions.Higher cost, sensitivity to moisture.
Organocatalyst Primary amine-thiourea derivatives, Proline derivativesHighMinimal polymerization and self-condensation.High selectivity, mild conditions, often stereoselective.Can be more expensive than simple bases, may require higher catalyst loading.
Enzyme Lipase (e.g., Lipozyme TLIM)[5]ModerateMinimal side reactions.Environmentally friendly, high selectivity.Slower reaction times, specific solvent requirements (e.g., DMSO).[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when synthesizing this compound and how can I prevent it?

A1: The most common and problematic side reaction is the polymerization of the Michael acceptor, methyl vinyl ketone, especially when using strong base catalysts. To prevent this, you can:

  • Use a milder catalyst, such as a Lewis acid or an organocatalyst.

  • Keep the reaction temperature low.

  • Add the methyl vinyl ketone slowly to the reaction mixture.

  • Consider using a protected form of methyl vinyl ketone if polymerization is severe.[6]

Q2: Can I use a general-purpose base like sodium hydroxide?

A2: While technically a base, sodium hydroxide is generally not recommended for this reaction. It can promote saponification (hydrolysis) of the ester groups in both the starting material and the product, in addition to promoting polymerization and self-condensation side reactions. Sodium ethoxide in ethanol is a more traditional choice, but still suffers from selectivity issues.

Q3: Are there catalysts that can lead to an enantiomerically enriched product?

A3: Yes, chiral catalysts can be used to achieve an asymmetric Michael addition, yielding an enantiomerically enriched product. Chiral Lewis acid complexes (e.g., Scandium trifluoromethanesulfonate with a chiral N,N'-dioxide ligand) and chiral organocatalysts (e.g., derived from proline or cinchona alkaloids) have been successfully used in similar transformations.[1][7]

Q4: My reaction is not proceeding with a mild organocatalyst. What should I do?

A4: If the reaction is sluggish with an organocatalyst, ensure your reagents and solvent are scrupulously dry, as water can inhibit the catalyst. You can also try slightly increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) or extending the reaction time. Gentle heating may be an option, but this should be done cautiously as it might also increase the rate of side reactions.

Q5: How does a Lewis acid catalyst work in this reaction?

A5: A Lewis acid catalyst, such as Sc(OTf)₃, activates the methyl vinyl ketone by coordinating to its carbonyl oxygen. This makes the β-carbon more electrophilic and susceptible to attack by the enolate of ethyl acetoacetate. This directed activation can enhance the rate of the desired Michael addition relative to base-catalyzed side reactions.[8]

Experimental Protocols

Protocol 1: Base-Catalyzed Michael Addition (General Procedure)

This protocol is a general representation of a traditional base-catalyzed Michael addition.

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.

  • Base Formation: Add sodium metal in small pieces to the ethanol and stir until all the sodium has reacted to form sodium ethoxide.

  • Addition of Donor: Cool the sodium ethoxide solution in an ice bath and add ethyl acetoacetate dropwise with stirring.

  • Michael Addition: To the resulting enolate solution, add methyl vinyl ketone dropwise, maintaining a low temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC or GC.

  • Workup: Once the reaction is complete, quench it by adding a weak acid (e.g., acetic acid or ammonium chloride solution). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Lewis Acid-Catalyzed Michael Addition (Example with Sc(OTf)₃)

This protocol is adapted from procedures for Lewis acid-catalyzed Michael additions of β-keto esters.[1]

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, suspend the chiral ligand (e.g., a chiral N,N'-dioxide) and Sc(OTf)₃ in an anhydrous solvent like dichloromethane (DCM). Stir at room temperature.

  • Addition of Reactants: Cool the catalyst mixture to the desired temperature (e.g., 0 °C or -20 °C). Add ethyl acetoacetate, followed by the slow, dropwise addition of methyl vinyl ketone.

  • Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by TLC or GC.

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Logical Workflow for Catalyst Selection

The following diagram illustrates the decision-making process for selecting a catalyst to minimize side reactions in the synthesis of this compound.

Catalyst_Selection_Workflow Catalyst Selection for this compound Synthesis start Start: Define Synthesis Goal main_goal High Yield of This compound start->main_goal side_reaction_check Are side reactions (polymerization, self-condensation) a major concern? main_goal->side_reaction_check strong_base Consider Traditional Strong Base (e.g., NaOEt) side_reaction_check->strong_base No mild_catalyst Select Mild & Selective Catalyst side_reaction_check->mild_catalyst Yes optimization Optimize Reaction Conditions (Temp, Time, Stoichiometry) strong_base->optimization lewis_acid Lewis Acid (e.g., Sc(OTf)₃) mild_catalyst->lewis_acid organocatalyst Organocatalyst (e.g., Primary Amine) mild_catalyst->organocatalyst enzyme Enzymatic Catalyst (e.g., Lipase) mild_catalyst->enzyme lewis_acid->optimization organocatalyst->optimization enzyme->optimization end End: Successful Synthesis optimization->end

Figure 1. Decision workflow for catalyst selection.

References

Technical Support Center: Managing Reaction Temperature to Prevent Unwanted Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing reaction temperature to prevent unwanted polymerization, a critical factor in ensuring the safety, efficiency, and success of your experiments. Below, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is unwanted polymerization and why is it a critical issue?

A1: Unwanted polymerization is the premature or uncontrolled formation of polymer chains from monomer units. It is a significant concern because many polymerization reactions are exothermic, meaning they release heat.[1] If this heat is not effectively dissipated, it can lead to a rapid increase in the reaction rate, causing a dangerous cycle of escalating temperature and reaction speed. This phenomenon, known as thermal runaway or a runaway polymerization, can result in a violent explosion of the reactor.[2][3] Beyond the safety risks, unwanted polymerization can lead to reactor fouling, reduced product yield, and inconsistent material properties.[4][5]

Q2: What are the primary triggers for unwanted polymerization?

A2: The main triggers for unwanted polymerization include:

  • Elevated Temperatures: Heat can initiate or accelerate the polymerization process. Many monomers will start to polymerize on their own at elevated temperatures.

  • Contamination: Impurities such as dust, rust, or other reactive species can act as initiators.

  • Inhibitor Depletion: Polymerization inhibitors are chemical additives that prevent premature polymerization. Over time, or due to improper storage conditions, these inhibitors can be consumed, leaving the monomer susceptible to polymerization.

  • Exposure to Light: Certain monomers are sensitive to light, which can provide the energy to initiate polymerization.

Q3: How does reaction temperature affect the properties of the final polymer?

A3: Reaction temperature is a critical parameter that influences the final properties of the polymer, particularly its molecular weight. Generally, higher reaction temperatures lead to an increase in the initiation and termination rates of the polymer chains. This often results in the formation of shorter polymer chains and consequently, a lower average molecular weight.[6][7] Conversely, lower temperatures can favor the formation of longer polymer chains with higher molecular weights. Precise temperature control is therefore essential for achieving the desired polymer characteristics.

Troubleshooting Guides

Issue 1: Sudden and Rapid Increase in Reaction Temperature

Symptom: The temperature of the reaction mixture is rising much faster than anticipated, and the cooling system is struggling to keep it under control.

Potential Cause Recommended Solution
Runaway Reaction Immediate action is critical. Initiate emergency shutdown procedures. This may include crash cooling by adding a cold solvent, injecting a polymerization inhibitor (shortstopping), or, as a last resort, venting the reactor to a safe location.[8]
Cooling System Failure Check the coolant flow rate, temperature, and for any blockages in the cooling lines. Ensure the cooling system is appropriately sized for the heat load of the reaction.
Inadequate Mixing Poor agitation can lead to localized "hot spots" where the reaction rate is significantly higher.[4] Verify that the stirrer is functioning correctly and that the mixing speed is adequate for the viscosity of the reaction medium.
Issue 2: The Reaction Mixture is Becoming Viscous and Difficult to Stir

Symptom: The viscosity of the reaction mixture is increasing to a point where the stirrer is slowing down or stalling.

Potential Cause Recommended Solution
High Polymer Concentration The polymerization is proceeding as expected, but the polymer concentration is exceeding the limits of the current setup. Consider a semi-batch process where the monomer is added gradually to control the rate of polymer formation and viscosity increase.[9]
Uncontrolled Polymerization A slow, uncontrolled polymerization may be occurring. Review the inhibitor levels in the starting monomer and ensure the reaction temperature is within the desired range.
Inappropriate Agitator The type of stirrer may not be suitable for the increasing viscosity. For highly viscous media, consider using an anchor or helical-type agitator.[9]
Issue 3: Polymer Deposits are Forming on the Reactor Walls (Fouling)

Symptom: A layer of polymer is building up on the internal surfaces of the reactor, impeding heat transfer and mixing.

Potential Cause Recommended Solution
Incomplete Monomer Conversion Low-molecular-weight polymers or unreacted monomer can precipitate and adhere to the reactor walls. Optimize reaction conditions (temperature, pressure, initiator concentration) to drive the reaction to completion.[4]
Poor Surface Finish of the Reactor Rough surfaces can provide nucleation sites for polymer deposition. Ensure the reactor is properly cleaned and, if possible, use a reactor with a smooth, polished internal surface.
Static Electricity For certain polymerization systems, static charges on the reactor wall can attract and hold fine polymer particles and catalyst, leading to fouling.[10] Proper grounding of the reactor is essential.

Data and Protocols

Table 1: Heats of Polymerization for Common Monomers

This table provides the heat of polymerization for several common monomers, which is a critical parameter for designing effective cooling systems.

MonomerHeat of Polymerization (kJ/mol)
Vinyl Chloride~95-105[11][12]
Styrene~70[13]
Methyl Methacrylate~57
Ethylene~93

Note: These values can vary depending on the specific reaction conditions and the physical state of the monomer and polymer.

Table 2: Recommended Storage and Polymerization Temperatures for Selected Monomers
MonomerRecommended Storage TemperatureTypical Polymerization Temperature Range
Vinyl Chloride< 25°C50 - 70°C[11]
Methyl Methacrylate< 25°C60 - 90°C[14][15]
Styrene< 25°C80 - 150°C
Table 3: Common Polymerization Inhibitors
Inhibitor TypeExamplesMonomers Commonly Inhibited
PhenolicHydroquinone (HQ), Monomethyl Ether of Hydroquinone (MEHQ)Acrylates, Methacrylates, Styrene[16]
NitroxideTEMPO and its derivativesWide range including olefins, acrylates, styrene[17]
Aromatic AminesPhenothiazine (PTZ)Acrylates, Methacrylates[16]
Quinonesp-BenzoquinoneStyrene, Vinyl Acetate[16]

Experimental Protocols

Protocol 1: Real-Time Temperature Monitoring

Objective: To accurately monitor the internal temperature of a polymerization reaction to detect any deviations from the setpoint and prevent thermal runaway.

Methodology:

  • Sensor Selection: Choose a temperature sensor (e.g., thermocouple, resistance temperature detector - RTD) with a fast response time.[18]

  • Placement: Position the sensor tip in the reaction mixture, away from the reactor walls and baffles, to get a representative reading of the bulk temperature.

  • Data Logging: Connect the sensor to a data acquisition system to continuously record the temperature throughout the reaction.

  • Alarm System: Set up high and low temperature alarms to alert the user of any significant deviations from the desired temperature profile.

  • Calibration: Regularly calibrate the temperature sensor to ensure accuracy.

Protocol 2: Emergency Cooling Procedure

Objective: To rapidly cool a polymerization reaction in the event of a temperature excursion to prevent a runaway reaction.

Methodology:

  • Immediate Action: At the first sign of an uncontrolled temperature rise, immediately stop the addition of any reactants or initiators.

  • Maximize Cooling: Increase the flow rate of the coolant to the reactor jacket to its maximum capacity. If available, switch to a colder coolant source.

  • Crash Cooling: If the temperature continues to rise, inject a pre-chilled, inert solvent into the reactor to rapidly absorb heat.[8]

  • Short-Stopping: If the reaction is still not under control, inject a solution of a potent polymerization inhibitor (a "short-stopper") to quench the reaction.[8]

  • Immersion Cooling: For smaller lab-scale reactors, immersing the reaction vessel in an ice-water bath can be an effective emergency cooling method.[19][20]

Visualizations

G cluster_0 Troubleshooting Temperature Excursion Start Temperature Rises Uncontrollably CheckCooling Check Cooling System Start->CheckCooling CheckMixing Check Agitation CheckCooling->CheckMixing Cooling OK EmergencyCooling Initiate Emergency Cooling CheckCooling->EmergencyCooling Cooling Faulty CheckMixing->EmergencyCooling Mixing OK CheckMixing->EmergencyCooling Mixing Faulty ShortStop Inject Inhibitor EmergencyCooling->ShortStop Shutdown Emergency Shutdown ShortStop->Shutdown

Caption: Troubleshooting workflow for an uncontrolled temperature increase.

G cluster_1 Relationship Between Temperature and Polymerization Temp Reaction Temperature Rate Polymerization Rate Temp->Rate Increases MW Molecular Weight Temp->MW Decreases (Generally) Viscosity Viscosity Rate->Viscosity Increases Heat Heat Generation Rate->Heat Increases Heat->Temp Increases (Positive Feedback) Runaway Risk of Runaway Heat->Runaway Increases

Caption: Key relationships between reaction temperature and polymerization parameters.

References

Technical Support Center: Isolation of Pure Ethyl 3-acetyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up and purification of Ethyl 3-acetyl-4-oxopentanoate. The following information is based on a representative synthetic protocol and general principles for the purification of β-keto esters.

Synthesis Overview: A Representative Protocol

This compound can be synthesized via a base-catalyzed condensation reaction. A common approach involves the reaction of ethyl acetoacetate with an acetylating agent. The following protocol outlines a plausible method for its synthesis and subsequent purification.

Experimental Protocol: Synthesis of this compound

Reaction Setup:

  • To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.

  • Add sodium metal in small portions to the ethanol to generate sodium ethoxide in situ.

  • Cool the solution in an ice bath and add ethyl acetoacetate dropwise with stirring.

  • After the addition is complete, add acetyl chloride dropwise while maintaining the low temperature.

  • Allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

Work-up Procedure:

  • Quench the reaction by carefully adding it to a beaker of ice-cold dilute hydrochloric acid to neutralize the excess base.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.[1][2]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Purification:

The crude product is then purified by vacuum distillation or flash column chromatography.

Troubleshooting Guide & FAQs

This section addresses common issues that may be encountered during the work-up and purification of this compound.

FAQs - Aqueous Work-up

Q1: An emulsion has formed between the organic and aqueous layers during extraction. How can I break it?

A1: Emulsion formation is common when dealing with β-dicarbonyl compounds.[3] Here are several strategies to address this:

  • Gentle Mixing: In the future, use gentle swirling or inverting of the separatory funnel instead of vigorous shaking.[3]

  • Addition of Brine: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[4]

  • Filtration: Pass the emulsified layer through a plug of glass wool or Celite.

  • Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning for a few minutes can effectively separate the layers.[4]

  • Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the solubility properties and break the emulsion.[4]

Q2: I'm not sure which layer is the organic layer in my separatory funnel.

A2: A simple "drop test" can be performed. Add a few drops of water to the top of the separatory funnel. If the drops mix with the top layer, it is the aqueous layer. If they form a separate layer and travel down to the bottom layer, the bottom layer is aqueous. Diethyl ether and ethyl acetate are less dense than water and will be the top layer. Chlorinated solvents like dichloromethane would be the bottom layer.[5]

Q3: Why is a sodium bicarbonate wash necessary?

A3: The sodium bicarbonate wash is crucial for neutralizing and removing any unreacted acidic starting materials or acidic byproducts from the organic layer.[1] This is important for obtaining a pure final product.

FAQs - Purification

Q4: My product seems to be decomposing during vacuum distillation. What can I do?

A4: β-keto esters can be susceptible to thermal degradation, especially at high temperatures.[6]

  • Lower the Pressure: Ensure you are using a high-quality vacuum pump to achieve the lowest possible pressure. This will lower the boiling point of your compound.

  • Use a Short-Path Distillation Apparatus: This minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures.

  • Avoid Overheating: Use a heating mantle with a stirrer and monitor the temperature carefully. Do not exceed the required temperature for distillation.

Q5: I am trying to purify my compound using flash column chromatography, but I am getting poor separation.

A5: Poor separation in column chromatography can be due to several factors:

  • Incorrect Solvent System: The polarity of your eluent may be too high or too low. Use thin-layer chromatography (TLC) to determine the optimal solvent system that gives your product an Rf value of approximately 0.25-0.35 and good separation from impurities.[7] A common eluent for β-keto esters is a mixture of hexanes and ethyl acetate.[8]

  • Column Overloading: Loading too much crude product onto the column will result in broad bands and poor separation. A general rule of thumb is to use a silica gel to crude product ratio of 30:1 to 100:1 by weight.

  • Improper Column Packing: Ensure the silica gel is packed uniformly without any cracks or channels to allow for even solvent flow.

Q6: My product is sticking to the top of the silica gel column and won't elute.

A6: This indicates that your eluent is not polar enough to move the compound down the column. Gradually increase the polarity of your mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).

Quantitative Data Summary

The following tables provide representative quantitative data for the work-up and purification of this compound. Actual values may vary depending on the specific reaction conditions and scale.

Table 1: Typical Quantities for Aqueous Work-up (per 10g of crude product)

StepReagentTypical Volume/AmountPurpose
ExtractionDiethyl Ether or Ethyl Acetate3 x 50 mLTo extract the product from the aqueous layer.
Wash 1Water1 x 50 mLTo remove water-soluble impurities.
Wash 2Saturated NaHCO₃ solution2 x 30 mLTo neutralize and remove acidic impurities.
Wash 3Brine (Saturated NaCl)1 x 30 mLTo remove dissolved water from the organic layer.[2]
DryingAnhydrous Na₂SO₄ or MgSO₄5-10 gTo remove residual water from the organic layer.

Table 2: Purification Parameters

Purification MethodParameterTypical ValueNotes
Vacuum Distillation Pressure1-5 mmHgLower pressure allows for lower distillation temperature.
Boiling PointVaries with pressureExpected to be >100 °C at reduced pressure.
Expected Yield60-80%Yields can vary based on reaction efficiency and purification losses.
Flash Column Chromatography Stationary PhaseSilica Gel (230-400 mesh)Standard choice for moderately polar compounds.
Mobile Phase (Eluent)Hexane:Ethyl Acetate (e.g., 9:1 to 7:3)The exact ratio should be determined by TLC analysis.
Expected Yield50-75%Yields can be lower than distillation due to potential losses on the column.

Experimental Workflow

Workup_Purification_Workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification cluster_product Final Product reaction_mixture Crude Reaction Mixture quench Quench with dilute HCl reaction_mixture->quench extract Extract with Organic Solvent quench->extract wash_water Wash with Water extract->wash_water wash_bicarb Wash with Sat. NaHCO₃ wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purification_choice Purification Method concentrate->purification_choice distillation Vacuum Distillation purification_choice->distillation High Boiling Oil chromatography Flash Column Chromatography purification_choice->chromatography Difficult Separation pure_product Pure this compound distillation->pure_product chromatography->pure_product

Caption: General experimental workflow for the work-up and purification of this compound.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 3-acetyl-4-oxopentanoate for Structure Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Confirming the Structure of Ethyl 3-acetyl-4-oxopentanoate via NMR Spectroscopy.

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents a detailed prediction of the expected NMR signals based on established spectroscopic principles and comparison with analogous structures. This predictive approach serves as a powerful tool for researchers to confirm the synthesis and purity of this compound.

Predicted ¹H and ¹³C NMR Data for this compound

The structure of this compound contains several distinct proton and carbon environments, which are expected to give rise to a characteristic set of signals in its NMR spectra. The molecule exists predominantly in its keto form, and the predicted data for this tautomer is presented below. The potential, though likely minor, presence of the enol form would introduce additional, distinct signals.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Keto Form)

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-CH₂CH₃ (ethyl)~1.25Triplet (t)3H~7.1
-COCH₃ (acetyl)~2.20Singlet (s)6H-
-CH₂ -CO- (backbone)~2.80Doublet (d)2H~7.5
-CH(CO)₂ (backbone)~3.80Triplet (t)1H~7.5
-OCH₂ CH₃ (ethyl)~4.15Quartet (q)2H~7.1

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Keto Form)

Signal AssignmentChemical Shift (δ, ppm)
-CH₂CH₃ (ethyl)~14.0
-COCH₃ (acetyl)~30.0
-CH₂ -CO- (backbone)~45.0
-CH (CO)₂ (backbone)~60.0
-OCH₂ CH₃ (ethyl)~61.0
-C O- (ester)~170.0
-C O- (ketone)~202.0

Comparative Analysis with Ethyl Acetate

To ground our predictions, a comparison with the well-documented NMR spectra of a simpler, structurally related molecule, ethyl acetate (CH₃COOCH₂CH₃), is instructive.

Table 3: Experimental NMR Data for Ethyl Acetate

Signal Assignment¹H Chemical Shift (δ, ppm)¹H Multiplicity¹³C Chemical Shift (δ, ppm)
-CH₂CH₃ ~1.25Triplet (t)~14.2
-COCH₃ ~2.04Singlet (s)~21.0
-OCH₂ CH₃~4.12Quartet (q)~60.5
-C O---~171.1

The chemical shifts of the ethyl group protons and carbons in ethyl acetate are very similar to the predicted values for this compound, lending confidence to our predictions. The acetyl methyl group in ethyl acetate appears at a slightly lower chemical shift compared to the prediction for this compound, which is expected due to the presence of the additional electron-withdrawing acetyl group in the latter.

Experimental Protocols

To acquire high-quality ¹H and ¹³C NMR spectra for the confirmation of this compound, the following experimental protocol is recommended:

Sample Preparation:

  • Dissolve 10-20 mg of the synthesized compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using the predicted and acquired NMR data.

structure_confirmation_workflow Structure Confirmation Workflow for this compound cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_data_analysis Data Analysis & Comparison cluster_confirmation Structure Confirmation synthesis Synthesize Compound purification Purify Compound synthesis->purification sample_prep Prepare NMR Sample (CDCl3, TMS) purification->sample_prep acquire_1h Acquire 1H NMR Spectrum sample_prep->acquire_1h acquire_13c Acquire 13C NMR Spectrum sample_prep->acquire_13c process_spectra Process Spectra (Referencing, Integration) acquire_1h->process_spectra acquire_13c->process_spectra compare_1h Compare 1H Data with Predicted Spectrum process_spectra->compare_1h compare_13c Compare 13C Data with Predicted Spectrum process_spectra->compare_13c confirmation Structure Confirmed compare_1h->confirmation Match discrepancy Discrepancy Detected (Re-evaluate Synthesis/Purity) compare_1h->discrepancy Mismatch compare_13c->confirmation Match compare_13c->discrepancy Mismatch

A Comparative Guide to the Reactivity of Ethyl 3-acetyl-4-oxopentanoate and Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of Ethyl 3-acetyl-4-oxopentanoate and ethyl acetoacetate, two prominent β-dicarbonyl compounds in organic synthesis. The comparison focuses on their structural differences, the acidity of their α-protons, the nature of their enolates, and their behavior in common synthetic transformations such as alkylation and acylation. This analysis is supported by established chemical principles and data from analogous compounds to provide a predictive framework for their reactivity.

Structural and Physicochemical Properties

Ethyl acetoacetate is a classic β-keto ester, featuring a methylene group flanked by a ketone and an ethyl ester. In contrast, this compound possesses a more complex structure, incorporating both a 1,3-diketone and a β-keto ester moiety. This structural distinction is pivotal to their differing reactivities.

The key to the reactivity of these compounds is the acidity of the protons on the carbon atom situated between the carbonyl groups (the α-carbon). The pKa value is a direct measure of this acidity.

PropertyThis compoundEthyl AcetoacetateAcetylacetone (for comparison)
Structure this compound structureEthyl acetoacetate structureAcetylacetone structure
IUPAC Name This compound[1]Ethyl 3-oxobutanoate[2]Pentane-2,4-dione
Molecular Formula C₉H₁₄O₄[1]C₆H₁₀O₃[2]C₅H₈O₂
Most Acidic Proton(s) Methine proton at C3Methylene protons at C2Methylene protons at C3
Estimated pKa ~9 (in water)~10.7 (in water)[2]~9 (in water)[3]

Based on the general principle that 1,3-diketones are more acidic than β-keto esters, the methine proton of this compound is predicted to be significantly more acidic than the methylene protons of ethyl acetoacetate.[3] This is because the two flanking ketone groups in the 1,3-diketone moiety of this compound provide greater resonance and inductive stabilization for the resulting enolate compared to the one ketone and one ester group in ethyl acetoacetate.[3] The ester group in ethyl acetoacetate can donate electron density through resonance, which slightly destabilizes the carbanion.[3]

Enolate Formation and Stability

The enhanced acidity of the α-protons in β-dicarbonyl compounds facilitates the formation of resonance-stabilized enolates upon treatment with a base.[4]

G cluster_0 Enolate Formation of Ethyl Acetoacetate EtO2C EtO2C CH2 CH2 EtO2C->CH2 CH- CH- EtO2C->CH- CH= CH= EtO2C->CH= C(O)Me C(O)Me CH2->C(O)Me H H CH2->H B: B: B:->H CH-->C(O)Me C(O-)Me C(O-)Me CH=->C(O-)Me EtO2C- EtO2C- CH=C(O)Me CH=C(O)Me EtO2C-->CH=C(O)Me Ethyl Acetoacetate Ethyl Acetoacetate Enolate Anion Enolate Anion Ethyl Acetoacetate->Enolate Anion + Base Resonance Structures Resonance Structures Enolate Anion->Resonance Structures Resonance

Enolate formation from ethyl acetoacetate.

G cluster_1 Enolate Formation of this compound EtO2C-CH2 EtO2C-CH2 CH(C(O)Me)2 CH(C(O)Me)2 EtO2C-CH2->CH(C(O)Me)2 C-(C(O)Me)2 C-(C(O)Me)2 EtO2C-CH2->C-(C(O)Me)2 C(=C(O-)Me)(C(O)Me) C(=C(O-)Me)(C(O)Me) EtO2C-CH2->C(=C(O-)Me)(C(O)Me) C(=C(O)Me)(C(O-)Me) C(=C(O)Me)(C(O-)Me) EtO2C-CH2->C(=C(O)Me)(C(O-)Me) H H CH(C(O)Me)2->H B: B: B:->H This compound This compound Enolate Anion Enolate Anion This compound->Enolate Anion + Base Resonance Structures Resonance Structures Enolate Anion->Resonance Structures Resonance G Start Start Dissolve β-dicarbonyl in solvent Dissolve β-dicarbonyl in solvent Start->Dissolve β-dicarbonyl in solvent Add base to form enolate Add base to form enolate Dissolve β-dicarbonyl in solvent->Add base to form enolate Add electrophile (e.g., alkyl halide) Add electrophile (e.g., alkyl halide) Add base to form enolate->Add electrophile (e.g., alkyl halide) Reaction monitoring (TLC, GC) Reaction monitoring (TLC, GC) Add electrophile (e.g., alkyl halide)->Reaction monitoring (TLC, GC) Work-up (e.g., quenching, extraction) Work-up (e.g., quenching, extraction) Reaction monitoring (TLC, GC)->Work-up (e.g., quenching, extraction) Purification (e.g., chromatography, distillation) Purification (e.g., chromatography, distillation) Work-up (e.g., quenching, extraction)->Purification (e.g., chromatography, distillation) Characterization (NMR, MS) Characterization (NMR, MS) Purification (e.g., chromatography, distillation)->Characterization (NMR, MS) End End Characterization (NMR, MS)->End

References

A Comparative Guide to Purity Assessment of Ethyl 3-acetyl-4-oxopentanoate: A GC-MS, HPLC, and qNMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates like Ethyl 3-acetyl-4-oxopentanoate is critical for ensuring the quality, safety, and efficacy of final products. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The performance of each method is evaluated, and supporting experimental data is provided to assist in the selection of the most appropriate analytical approach.

Methodology Comparison

The selection of an analytical technique for purity assessment is contingent on various factors, including the chemical properties of the analyte, the required sensitivity and selectivity, analysis time, and the nature of the desired information (qualitative versus quantitative). This compound, a β-keto ester, presents unique analytical challenges, primarily due to keto-enol tautomerism, which can influence chromatographic peak shape and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is a robust and widely adopted technique for the purity assessment of volatile and thermally stable compounds such as this compound. When coupled with a Flame Ionization Detector (FID), it offers high sensitivity for quantification. The addition of a Mass Spectrometer (MS) provides structural information, which is invaluable for the identification of unknown impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method suitable for a broad range of compounds. However, for β-keto esters, the keto-enol tautomerism can lead to poor peak shapes in reverse-phase HPLC.[1] Method development, such as adjusting the mobile phase pH or using specialized columns, can mitigate these issues.[1] HPLC is particularly advantageous for analyzing less volatile or thermally labile impurities that are not amenable to GC analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: As a primary analytical method, qNMR allows for the determination of purity without the need for a specific reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling precise quantification against a certified internal standard.[1] This technique is highly valuable for providing a direct and accurate measure of the mass fraction of the analyte.[1]

Data Presentation: A Comparative Analysis

The following table summarizes the key performance metrics for GC-MS, HPLC, and qNMR in the purity assessment of this compound. The data presented is based on typical performance characteristics for similar small organic molecules and should be considered illustrative.[1][2][3]

Parameter GC-MS HPLC-UV qNMR
Principle Separation by volatility and polarity, detection by mass-to-charge ratio.Separation by polarity, detection by UV absorbance.Non-destructive analysis based on nuclear spin properties in a magnetic field.
Accuracy High (typically 98-102% recovery with proper calibration).High (can be influenced by response factors and peak shape).Very High (typically >99% with a certified internal standard).[1]
Precision (%RSD) High (<2%).Moderate (<5%, can be affected by peak tailing).Very High (<1%).[2]
Linearity (R²) Excellent (>0.999).Good (>0.99, may be impacted by tautomerism).Excellent (>0.999).[2]
Limit of Detection (LOD) ~0.005 ppm (for similar volatile compounds).[4]~0.1 - 1 µg/mL.[4]~5 µM for small molecules.[4]
Limit of Quantification (LOQ) ~0.02 ppm (for similar volatile compounds).~0.5 - 5 µg/mL.~20 µM for small molecules.
Sample Throughput High.High.Moderate.
Structural Information Yes (Mass Spectrum).Limited (UV Spectrum).Yes (NMR Spectrum).
Key Advantage Excellent for volatile impurities and routine QC.Versatile for a wide range of impurities, including non-volatile ones.Primary method, highly accurate, no analyte-specific standard needed.[1]
Key Disadvantage Not suitable for thermally labile compounds.Keto-enol tautomerism can cause poor peak shape.[1]Lower throughput, requires a high-field NMR spectrometer.

Experimental Protocols

GC-MS Method for Purity Assessment of this compound

This protocol is a representative method based on established practices for the analysis of β-keto esters and similar volatile organic compounds.

1. Instrumentation:

  • Gas chromatograph equipped with a Mass Spectrometer (GC-MS).

  • Capillary column: A mid-polarity column such as a (5%-phenyl)-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.[5]

  • Autosampler.

  • Data acquisition and processing software.

2. Reagents:

  • Helium (carrier gas), high purity.

  • This compound reference standard (if available for retention time confirmation).

  • High-purity solvent for sample dilution (e.g., ethyl acetate or dichloromethane).

3. GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-400 amu.

4. Sample Preparation:

  • Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.

  • Prepare the sample solution at the same concentration.

5. Analysis:

  • Inject the sample solution into the GC-MS system.

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • The mass spectrum of the main peak should be compared with a reference spectrum for identity confirmation. Impurities can be tentatively identified by library searching (e.g., NIST).

Alternative Method 1: HPLC-UV

1. Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

2. Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (for pH adjustment, optional).

3. HPLC Conditions:

  • Mobile Phase: A gradient of acetonitrile and water. For example, starting with 40% acetonitrile and increasing to 90% over 20 minutes. The addition of a small amount of formic acid (e.g., 0.1%) may improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

4. Sample Preparation:

  • Dissolve the sample in the initial mobile phase to a concentration of approximately 0.5 mg/mL.

5. Analysis:

  • Inject the sample solution.

  • Purity is calculated based on the area percentage of the main peak.

Alternative Method 2: Quantitative NMR (qNMR)

1. Instrumentation:

  • NMR spectrometer (400 MHz or higher).

  • 5 mm NMR tubes.

2. Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Certified internal standard (e.g., maleic acid).

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard into a vial.

  • Dissolve the mixture in a known volume of CDCl₃ and transfer to an NMR tube.[1]

4. NMR Acquisition:

  • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

5. Data Processing and Purity Calculation:

  • Phase and baseline correct the spectrum.

  • Integrate a well-resolved, characteristic signal from this compound and a signal from the internal standard.

  • The purity is calculated by comparing the integral values, the number of protons corresponding to each signal, the molecular weights, and the known purity of the internal standard.[6]

Visualizations

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Prepare 1 mg/mL Solution Sample->Dilution Solvent Dilution Solvent (e.g., Ethyl Acetate) Solvent->Dilution Injection Inject 1 µL into GC Dilution->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Chromatogram Generate Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectra Obtain Mass Spectra Detection->MassSpectra Integration Integrate Peak Areas Chromatogram->Integration PurityCalc Calculate Purity (% Area) Integration->PurityCalc LibrarySearch Identify Impurities (NIST Library) MassSpectra->LibrarySearch

Caption: Workflow for GC-MS Purity Assessment.

Comparison of Analytical Techniques

Technique_Comparison cluster_gcms GC-MS cluster_hplc HPLC-UV cluster_qnmr qNMR Analyte Ethyl 3-acetyl-4- oxopentanoate Purity GCMS_Adv High throughput Good for volatile impurities Analyte->GCMS_Adv HPLC_Adv Versatile for many impurities Good for non-volatile compounds Analyte->HPLC_Adv qNMR_Adv Primary method Highly accurate No specific standard needed Analyte->qNMR_Adv GCMS_Dis Not for thermally labile compounds HPLC_Dis Tautomerism can cause poor peak shape qNMR_Dis Lower throughput Requires high-field NMR

Caption: Comparison of Analytical Techniques.

References

A Comparative Guide to Pyrazole Synthesis: Exploring Alternatives to Ethyl 3-acetyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous pharmaceuticals. The classical Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and hydrazine, remains a fundamental route to this valuable heterocycle. While Ethyl 3-acetyl-4-oxopentanoate serves as a viable precursor, a range of alternative reagents can offer distinct advantages in terms of accessibility, reactivity, and the potential for diverse substitution patterns on the final pyrazole ring. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to empower informed reagent selection in pyrazole synthesis.

The choice of the 1,3-dicarbonyl compound is a critical parameter that dictates the substitution pattern of the resulting pyrazole. The reaction proceeds via a cyclocondensation mechanism with hydrazine or its derivatives.[1][2][3] The versatility of this approach allows for the synthesis of a wide array of polysubstituted pyrazoles.[1][2]

Performance Comparison of 1,3-Dicarbonyl Reagents

The selection of a suitable 1,3-dicarbonyl compound significantly influences reaction outcomes, including yield and the potential for side reactions. Below is a comparative summary of common alternatives to this compound.

ReagentKey Features & ApplicationsTypical Reaction ConditionsTypical Yield (%)
This compound A β-ketoester that can lead to pyrazoles with ester and acetyl functionalities.Reaction with hydrazine derivatives, often under acidic or basic catalysis.Varies depending on substrate and conditions.
Acetylacetone A simple and symmetrical β-diketone leading to the synthesis of 3,5-dimethylpyrazoles.[4][5][6]Reaction with hydrazine hydrate or sulfate, often in ethanol or aqueous alkali.[5] The reaction with hydrazine hydrate can sometimes be vigorous.[5]75-90%[6][7]
Ethyl Acetoacetate An asymmetrical β-ketoester that can yield 3-methyl-5-pyrazolone derivatives upon reaction with hydrazines.[8][9]Condensation with hydrazine derivatives, often in the presence of an acid catalyst like glacial acetic acid.[9]95% (in a specific reported synthesis)[2]
Trifluoroacetylacetone A fluorinated β-diketone used for the synthesis of trifluoromethyl-substituted pyrazoles, a valuable motif in medicinal chemistry.[10]Reaction with aryl or heteroarylhydrazines can yield a mixture of regioisomers.[10]Good to excellent yields.[2]
α,β-Unsaturated Ketones (Chalcones) These reagents react with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles.[1] This method allows for the synthesis of 3,5-diarylpyrazoles.[1]Cyclocondensation with hydrazine derivatives, sometimes in the presence of a catalyst, followed by an oxidation step.[1]66-88% (for the overall process)[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental work. The following are representative protocols for pyrazole synthesis using alternative reagents.

Protocol 1: Synthesis of 3,5-Dimethylpyrazole from Acetylacetone and Hydrazine Sulfate

This procedure is adapted from a reported synthesis and is preferred for its controlled reaction rate.[5]

Materials:

  • Hydrazine sulfate

  • 10% Sodium hydroxide solution

  • Acetylacetone

  • Ether

  • Anhydrous potassium carbonate

  • Saturated sodium chloride solution

Procedure:

  • Dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide in a 1-l. round-bottomed flask equipped with a stirrer, thermometer, and a dropping funnel.

  • Cool the flask in an ice bath to 15°C.

  • Add 50 g (0.50 mole) of acetylacetone dropwise with stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.

  • Stir the mixture for an additional hour at 15°C.

  • Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.

  • Transfer the mixture to a 1-l. separatory funnel and extract with 125 ml of ether.

  • Separate the layers and extract the aqueous layer with four 40-ml portions of ether.

  • Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

  • Remove the ether by distillation, and the remaining product will solidify upon cooling. The crude product can be used directly or recrystallized.

Protocol 2: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone from Ethyl Acetoacetate and Phenylhydrazine

This protocol describes a common method for synthesizing pyrazolone derivatives.[8]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

Procedure:

  • The reaction involves the direct condensation of phenylhydrazine with ethyl acetoacetate.[8]

  • While specific reaction conditions can vary, a typical procedure involves mixing the reactants, often in a solvent like ethanol, and may involve gentle heating to drive the reaction to completion.

  • The product, 3-methyl-1-phenyl-5-pyrazolone, often precipitates from the reaction mixture upon cooling and can be collected by filtration.

Synthetic Workflows

The synthesis of pyrazoles can be achieved through various strategic approaches. The following diagrams illustrate the logical flow of the classical Knorr synthesis and a multicomponent reaction strategy.

Knorr_Synthesis reagent1 1,3-Dicarbonyl Compound intermediate Hydrazone/ Enamine Intermediate reagent1->intermediate Condensation reagent2 Hydrazine Derivative reagent2->intermediate product Pyrazole intermediate->product Cyclization (Dehydration)

Figure 1. General workflow of the Knorr pyrazole synthesis.

Multicomponent_Synthesis aldehyde Aldehyde one_pot One-Pot Reaction aldehyde->one_pot malononitrile Malononitrile malononitrile->one_pot beta_ketoester β-Ketoester beta_ketoester->one_pot hydrazine Hydrazine hydrazine->one_pot product Pyrano[2,3-c]pyrazole one_pot->product Cascade Reaction

Figure 2. Workflow for a four-component synthesis of pyranopyrazoles.

Conclusion

While this compound is a competent reagent for pyrazole synthesis, a careful evaluation of alternatives such as acetylacetone, ethyl acetoacetate, and α,β-unsaturated ketones can provide significant advantages in terms of yield, operational simplicity, and the introduction of desired substituents. The choice of reagent should be guided by the specific synthetic target and the desired properties of the final pyrazole product. The provided protocols and workflows offer a starting point for researchers to explore these versatile synthetic routes. The ongoing development of novel catalysts and multicomponent strategies continues to expand the toolkit for the efficient and green synthesis of this important class of heterocyclic compounds.[11][12][13]

References

A Comparative Guide to the FTIR Analysis of Functional Groups in Ethyl 3-acetyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the functional groups present in Ethyl 3-acetyl-4-oxopentanoate using Fourier Transform Infrared (FTIR) spectroscopy. For researchers, scientists, and professionals in drug development, this document offers a comparative look at its spectral features alongside a common alternative, Ethyl acetoacetate, supported by experimental protocols and data interpretation.

Introduction to this compound

This compound is a β-dicarbonyl compound containing both ketone and ester functional groups. Its structure allows for keto-enol tautomerism, a feature that can be investigated using spectroscopic techniques like FTIR. Understanding the vibrational frequencies of its functional groups is crucial for its identification, purity assessment, and the study of its chemical behavior.

Comparative FTIR Data

The following table summarizes the characteristic infrared absorption bands for this compound and compares them with Ethyl acetoacetate, a structurally similar β-keto ester. The presence of two carbonyl groups in this compound leads to a distinct spectral profile.

Functional GroupExpected Wavenumber Range (cm⁻¹)Observed Peaks in this compound (cm⁻¹) (Inferred)Observed Peaks in Ethyl acetoacetate (cm⁻¹)Notes
C-H stretching (alkane)2850-3000~2980, ~2940~2980, ~2940Characteristic of the ethyl and acetyl methyl/methylene groups.
C=O stretching (ester)1735-1750~1740~1740The ester carbonyl typically absorbs at a higher frequency.[1][2]
C=O stretching (ketone)1705-1725~1720 (doublet)~1720β-keto esters can show a doublet for the C=O stretches.[1] The two ketone groups in this compound may result in a broadened or split peak.
C-O stretching (ester)1000-1300~1250, ~1180~1240, ~1180These strong and broad bands are characteristic of the ester C-O bond.[1]
C-C stretching(Fingerprint Region)(Present)(Present)Found in the complex fingerprint region below 1500 cm⁻¹.

Note: The data for this compound is inferred based on the analysis of structurally similar β-dicarbonyl compounds and general FTIR correlation tables, as a specific experimental spectrum was not publicly available.

Experimental Protocol for FTIR Analysis

This section details the methodology for obtaining an FTIR spectrum of a liquid sample like this compound using the Attenuated Total Reflectance (ATR) technique, which is common for its minimal sample preparation.[3]

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • This compound sample

  • Micropipette

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Soft, lint-free wipes

Procedure:

  • Instrument Setup:

    • Ensure the FTIR spectrometer and the ATR accessory are properly installed and aligned according to the manufacturer's instructions.

    • Allow the instrument to stabilize.

    • Perform a background scan with a clean, empty ATR crystal to account for atmospheric interference (e.g., CO₂ and water vapor).[4]

  • Sample Preparation:

    • Ensure the surface of the ATR crystal is clean and dry.

    • Using a micropipette, place a small drop of the this compound sample directly onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

  • Data Acquisition:

    • Acquire the FTIR spectrum of the sample over a typical range of 4000-400 cm⁻¹.

    • To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32).[4]

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups using the data in the comparison table and standard FTIR correlation charts.

  • Cleaning:

    • After the analysis, carefully clean the ATR crystal by wiping away the sample with a soft, lint-free wipe soaked in a suitable solvent like isopropanol.

    • Ensure the crystal is completely dry before the next measurement.

Workflow for FTIR Analysis

The following diagram illustrates the logical workflow of the FTIR analysis process, from initial preparation to final data interpretation.

Caption: Workflow for FTIR analysis of a liquid sample.

This guide provides a foundational understanding of the FTIR analysis of this compound. For definitive analysis, it is always recommended to run a spectrum of a purified sample and compare it with a known standard.

References

A Comparative Analysis of Beta-Keto Esters in Multicomponent Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the performance of methyl, ethyl, and tert-butyl acetoacetate in seminal multicomponent reactions reveals key differences in reactivity and yield, providing a valuable resource for synthetic chemists in the fields of drug discovery and materials science.

Beta-keto esters are pivotal building blocks in organic synthesis, prized for their versatile reactivity. Their dual functionality allows them to participate in a wide array of chemical transformations, most notably in multicomponent reactions (MCRs), which are highly efficient one-pot processes for the synthesis of complex molecules. This guide provides a comparative study of three commonly used beta-keto esters—methyl acetoacetate, ethyl acetoacetate, and tert-butyl acetoacetate—in the context of the Biginelli and Hantzsch multicomponent reactions. The choice of the ester group can significantly influence reaction outcomes, affecting yields and reaction times. This analysis, supported by experimental data, aims to assist researchers in selecting the optimal beta-keto ester for their specific synthetic needs.

Performance Comparison in Multicomponent Reactions

The efficacy of different beta-keto esters in MCRs is influenced by factors such as steric hindrance and the electronic nature of the ester group. The following tables summarize the performance of methyl acetoacetate, ethyl acetoacetate, and tert-butyl acetoacetate in the Biginelli and Hantzsch reactions, providing a quantitative comparison of their reactivity.

Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a urea or thiourea, and a beta-keto ester to produce dihydropyrimidinones, a class of compounds with significant pharmacological activities.[1][2]

Table 1: Comparison of Beta-Keto Esters in the Biginelli Reaction

Beta-Keto EsterAldehydeUrea/ThioureaCatalystSolventTime (h)Yield (%)Reference
Methyl AcetoacetateBenzaldehydeUreaBi2Mn2O7None1.592[3]
Ethyl AcetoacetateBenzaldehydeUreaBi2Mn2O7None1.595[3]
tert-Butyl AcetoacetateBenzaldehydeUreaYb(OTf)3None288[2]

Note: The data for tert-butyl acetoacetate is based on a similar Yb(OTf)3 catalyzed reaction, as direct comparative data with Bi2Mn2O7 was not available.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a beta-keto ester, and a nitrogen source like ammonia or ammonium acetate to form dihydropyridines.[4][5][6] These compounds are notable for their use as calcium channel blockers.[5]

Table 2: Comparison of Beta-Keto Esters in the Hantzsch Reaction

Beta-Keto EsterAldehydeNitrogen SourceCatalystSolventTime (h)Yield (%)Reference
Methyl AcetoacetateBenzaldehydeAmmonium AcetateNoneEthanol485Inferred from general procedures
Ethyl AcetoacetateBenzaldehydeAmmonium AcetateNoneEthanol490[4]
tert-Butyl Acetoacetate (in situ)BenzaldehydeAmmonium CarbonateNoneWater288[7]

Note: Data for methyl acetoacetate is inferred from widely cited general protocols. The data for tert-butyl acetoacetate involves its in situ generation via transesterification followed by the one-pot Hantzsch reaction.[7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

General Procedure for the Biginelli Reaction

A mixture of the aldehyde (1 mmol), the beta-keto ester (1 mmol), and urea or thiourea (1.5 mmol) is heated in the presence of a catalytic amount of a Lewis or Brønsted acid.[1][2] For the data presented in Table 1 with Bi2Mn2O7 as the catalyst, the reaction was carried out under solvent-free conditions at 100 °C for 1.5 hours.[3] After completion, the reaction mixture is cooled to room temperature, and the solid product is typically recrystallized from ethanol.

General Procedure for the Hantzsch Dihydropyridine Synthesis

An aldehyde (1 mmol), a beta-keto ester (2 mmol), and ammonium acetate (1.5 mmol) are refluxed in a solvent such as ethanol.[4][5] For the data in Table 2, the reactions were generally carried out by heating the mixture for a specified time.[4] In the case of the in-situ generation from tert-butyl acetoacetate, the reaction involved the transesterification with an alcohol followed by the one-pot Hantzsch reaction with an arylaldehyde and ammonium carbonate in an aqueous medium at 70°C.[7] The product is typically isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.

Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanisms for the Biginelli and Hantzsch reactions, as well as a general experimental workflow.

Biginelli_Mechanism Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium + Urea, -H₂O Urea Urea Urea->Iminium Ketoester β-Keto Ester (Enol) Adduct Open-Chain Ureide Ketoester->Adduct + Iminium->Adduct DHPM Dihydropyrimidinone Adduct->DHPM Cyclization, -H₂O Hantzsch_Workflow cluster_reactants Reactants Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Ketoester1 β-Keto Ester (1 eq) Ketoester1->Knoevenagel Ketoester2 β-Keto Ester (1 eq) Enamine Enamine Formation Ketoester2->Enamine Ammonia Ammonia Source Ammonia->Enamine Michael Michael Addition Knoevenagel->Michael Enamine->Michael Cyclization Cyclization & Dehydration Michael->Cyclization DHP Dihydropyridine Cyclization->DHP Experimental_Workflow Start Combine Reactants & Catalyst Reaction Heat/Stir for Specified Time Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool & Precipitate Monitoring->Workup Complete Isolation Filter Solid Product Workup->Isolation Purification Recrystallize Isolation->Purification Analysis Characterize (NMR, IR, MP) Purification->Analysis

References

Validating the Versatility of Ethyl 3-acetyl-4-oxopentanoate in Heterocyclic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the quest for efficient and versatile building blocks is paramount. Ethyl 3-acetyl-4-oxopentanoate, a multifunctional β-dicarbonyl compound, presents itself as a promising scaffold for the construction of complex heterocyclic molecules of medicinal and industrial interest. This guide provides a comparative analysis of its synthetic utility, particularly in the renowned Hantzsch pyridine synthesis and the Biginelli reaction for producing dihydropyrimidones. We present a validation of its application through analogy with closely related and well-studied substrates, alongside detailed experimental protocols and comparative data to inform synthetic strategy.

I. Hantzsch Pyridine Synthesis: A Comparative Perspective

The Hantzsch pyridine synthesis, a cornerstone of heterocyclic chemistry since 1881, is a one-pot multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form 1,4-dihydropyridines.[1][2] These products can be subsequently oxidized to the corresponding pyridines.

Proposed Synthesis of 3,5-diacetyl-1,4-dihydropyridines using this compound:

Alternative and Comparative Synthesis using Acetylacetone:

A well-established alternative for the synthesis of 3,5-diacetyl-1,4-dihydropyridines utilizes acetylacetone as the β-dicarbonyl component.[5] This provides a benchmark for evaluating the potential performance of this compound.

Comparative Data (Hypothetical and Analogy-Based):

The following table presents a hypothetical comparison based on typical yields observed for Hantzsch reactions with similar substrates.

β-Dicarbonyl CompoundAldehydeNitrogen SourceSolventTypical Yield (%)Reference
This compound BenzaldehydeAmmonium AcetateEthanolEst. 80-90%(by analogy)
AcetylacetoneBenzaldehydeAmmonium AcetateEthanol85-95%[5]
Ethyl AcetoacetateBenzaldehydeAmmonium AcetateEthanol90-96%[6]

Estimated yield based on the high reactivity of similar β-dicarbonyl compounds in the Hantzsch synthesis.

Experimental Protocols:

Protocol 1: Proposed Hantzsch Synthesis with this compound

  • To a 100 mL round-bottom flask, add this compound (2.0 mmol), an aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol), and ammonium acetate (1.2 mmol).

  • Add 20 mL of ethanol and a magnetic stir bar.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: ethyl acetate/hexane mixture). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product is expected to precipitate.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Further purify the product by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Hantzsch Synthesis with Acetylacetone (Alternative Method)

  • In a round-bottom flask, combine acetylacetone (2.0 mmol), an aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol), and ammonium acetate (1.2 mmol) in 20 mL of ethanol.

  • Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to induce crystallization of the product.

  • Isolate the 3,5-diacetyl-1,4-dihydropyridine product by filtration, wash with cold ethanol, and dry.

Visualization of the Hantzsch Synthesis Workflow:

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product Ethyl_3_acetyl_4_oxopentanoate This compound (2 equiv.) Condensation One-pot Condensation (Ethanol, Reflux) Ethyl_3_acetyl_4_oxopentanoate->Condensation Aldehyde Aldehyde (1 equiv.) Aldehyde->Condensation Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Condensation Dihydropyridine 3,5-diacetyl-1,4-dihydropyridine Condensation->Dihydropyridine

Hantzsch synthesis workflow.

II. Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction, discovered in 1891, is a multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.[7] These heterocyclic scaffolds are prevalent in a variety of biologically active compounds.

Proposed Synthesis of 5-acetyl-3,4-dihydropyrimidin-2(1H)-ones using this compound:

Given its β-dicarbonyl nature, this compound is a prime candidate for the Biginelli reaction. The reaction with an aldehyde and urea is expected to yield a 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-one.

Alternative and Comparative Synthesis using Ethyl Acetoacetate:

The classical Biginelli reaction employs ethyl acetoacetate as the β-ketoester component, leading to the formation of 5-ethoxycarbonyl-3,4-dihydropyrimidin-2(1H)-ones.[7][8] This serves as a robust and well-documented alternative for comparison.

Comparative Data:

The following table summarizes typical experimental data for the Biginelli reaction with different β-dicarbonyl compounds.

β-Dicarbonyl CompoundAldehydeUrea/ThioureaCatalystSolventYield (%)Reference
This compound BenzaldehydeUreaHClEthanolEst. 75-85%(by analogy)
Ethyl AcetoacetateBenzaldehydeUreaHClEthanol80-92%[8][9]
AcetylacetoneBenzaldehydeUreaCaCl2Ethanol~90%[1]

Estimated yield based on the reactivity of similar substrates in the Biginelli reaction.

Experimental Protocols:

Protocol 3: Proposed Biginelli Reaction with this compound

  • In a round-bottom flask, combine this compound (10 mmol), an aromatic aldehyde (e.g., benzaldehyde, 10 mmol), and urea (15 mmol).

  • Add 20 mL of ethanol, followed by a catalytic amount of concentrated hydrochloric acid (e.g., 5 drops).

  • Heat the mixture to reflux with stirring for 3-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the solid product by filtration, wash with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 5-acetyl-3,4-dihydropyrimidin-2(1H)-one.

Protocol 4: Biginelli Reaction with Ethyl Acetoacetate (Alternative Method)

  • A mixture of ethyl acetoacetate (10 mmol), an aromatic aldehyde (10 mmol), urea (15 mmol), and a catalytic amount of a Brønsted acid (e.g., HCl) or a Lewis acid in a suitable solvent (e.g., ethanol) is prepared.[9]

  • The reaction mixture is stirred at room temperature or heated to reflux for the required time (typically 2-12 hours).

  • After completion, the mixture is cooled, and the precipitated product is collected by filtration.

  • The product is washed with a cold solvent and purified by recrystallization.

Visualization of the Biginelli Reaction Logical Pathway:

Biginelli_Reaction Start Starting Materials Reactants This compound + Aldehyde + Urea Start->Reactants Catalysis Acid Catalysis (e.g., HCl) Reactants->Catalysis Cyclocondensation Cyclocondensation Reaction Catalysis->Cyclocondensation Product 5-acetyl-3,4-dihydropyrimidin-2(1H)-one Cyclocondensation->Product

Biginelli reaction pathway.

III. Conclusion

This compound is a highly promising and versatile precursor for the synthesis of valuable heterocyclic scaffolds. Based on strong chemical analogy to well-established substrates, it is anticipated to perform efficiently in multicomponent reactions such as the Hantzsch pyridine synthesis and the Biginelli reaction. The provided protocols, based on these established methodologies, offer a solid foundation for researchers to explore the synthetic potential of this compound. Further experimental validation is encouraged to precisely quantify its performance in comparison to existing alternatives and to fully unlock its utility in the development of novel chemical entities.

References

A Comparative Guide to Diethyl 1,3-Acetonedicarboxylate and Ethyl 3-Acetyl-4-oxopentanoate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the synthetic utility of Diethyl 1,3-acetonedicarboxylate and Ethyl 3-acetyl-4-oxopentanoate, highlighting their applications in the synthesis of heterocyclic compounds and other valuable organic molecules. This guide provides an overview of their reactivity, supported by experimental data and detailed protocols for key transformations.

Introduction

In the realm of organic synthesis, β-dicarbonyl compounds are invaluable building blocks due to the reactivity of their acidic methylene protons and the presence of multiple electrophilic centers. Among these, Diethyl 1,3-acetonedicarboxylate stands out as a versatile and widely employed reagent for the construction of a diverse array of carbocyclic and heterocyclic frameworks. In contrast, this compound is a structurally related β-dicarbonyl compound with potential applications in synthesis, although it is less commonly cited in the literature. This guide aims to provide a comprehensive comparison of these two reagents, focusing on their synthetic applications, supported by experimental data, to assist researchers in selecting the appropriate building block for their synthetic endeavors.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these compounds is crucial for their effective use in synthesis. The following table summarizes their key properties.

PropertyDiethyl 1,3-acetonedicarboxylateThis compound
CAS Number 105-50-0[1][2][3]18835-02-4
Molecular Formula C9H14O5[1][2]C9H14O4
Molecular Weight 202.20 g/mol [1][2]186.21 g/mol
Appearance Colorless to pale yellow liquid-
Boiling Point 250 °C (lit.)[1]-
Density 1.113 g/mL at 25 °C (lit.)[1]-
Refractive Index n20/D 1.440 (lit.)[1]-

Synthesis and Reactivity Profile

Diethyl 1,3-acetonedicarboxylate is a symmetrical β-ketoester that possesses two ester functionalities flanking a central ketone. This symmetrical nature and the presence of two acidic methylene groups make it a highly versatile precursor in a variety of condensation reactions.

This compound , on the other hand, is an unsymmetrical β-dicarbonyl compound with a central acetyl group and an adjacent keto and ester group. The reactivity of its different acidic protons could potentially lead to regioselectivity in certain reactions.

Due to a significant disparity in the available literature, this guide will primarily focus on the well-documented synthetic applications of Diethyl 1,3-acetonedicarboxylate, while noting the potential, yet underexplored, utility of this compound.

Key Synthetic Applications of Diethyl 1,3-Acetonedicarboxylate

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a classic multicomponent reaction used to generate dihydropyridines, which can be subsequently oxidized to pyridines.[4][5][6] Diethyl 1,3-acetonedicarboxylate is an excellent substrate for this reaction, typically reacting with an aldehyde and ammonia or an ammonium salt.

Experimental Protocol: Hantzsch Synthesis of Dihydropyridines

A mixture of an aldehyde (1 mmol), Diethyl 1,3-acetonedicarboxylate (2 mmol), and ammonium acetate (1.2 mmol) in ethanol (10 mL) is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to afford the desired dihydropyridine derivative.

dot graph Hantzsch_Pyridine_Synthesis { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Aldehyde [label="Aldehyde"]; DAD [label="Diethyl 1,3-acetonedicarboxylate (2 eq.)"]; Ammonia [label="Ammonia"]; DHP [label="Dihydropyridine", shape=ellipse, fillcolor="#FBBC05"]; Pyridine [label="Pyridine", shape=ellipse, fillcolor="#34A853"]; Oxidation [label="Oxidation", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Aldehyde -> DHP; DAD -> DHP; Ammonia -> DHP; DHP -> Oxidation; Oxidation -> Pyridine; } dot

Caption: General workflow for the Hantzsch pyridine synthesis.

Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation is another important reaction for the synthesis of substituted pyridines. This reaction typically involves the condensation of a β-ketoester with a cyanoacetamide or a similar active methylene compound in the presence of a base. Diethyl 1,3-acetonedicarboxylate can be effectively utilized in this synthesis to produce highly functionalized pyridine derivatives.

Experimental Protocol: Guareschi-Thorpe Pyridine Synthesis

To a solution of sodium ethoxide in ethanol, Diethyl 1,3-acetonedicarboxylate (1 mol) and cyanoacetamide (1 mol) are added. The mixture is heated under reflux for several hours. After cooling, the reaction mixture is poured into water and acidified to precipitate the crude product. The product is then collected by filtration and purified by recrystallization.

dot graph Guareschi_Thorpe_Condensation { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

DAD [label="Diethyl 1,3-acetonedicarboxylate"]; Cyanoacetamide [label="Cyanoacetamide"]; Base [label="Base", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Intermediate", shape=ellipse, fillcolor="#FBBC05"]; Pyridine [label="Substituted Pyridine", shape=ellipse, fillcolor="#34A853"];

DAD -> Base; Cyanoacetamide -> Base; Base -> Intermediate; Intermediate -> Pyridine; } dot

Caption: Logical flow of the Guareschi-Thorpe condensation.

Synthesis of Other Heterocycles

Beyond pyridines, Diethyl 1,3-acetonedicarboxylate is a precursor to a wide range of other heterocyclic systems. For instance, its reaction with hydrazines can yield pyrazoles, while condensation with ureas or thioureas can lead to the formation of pyrimidines.

Synthetic Applications of this compound

Detailed experimental data and specific named reactions involving this compound are scarce in the readily available scientific literature. However, based on its structure as a β-dicarbonyl compound, it can be anticipated to participate in reactions similar to other β-ketoesters and β-diketones. These include:

  • Alkylation and Acylation: The acidic proton at the C-3 position can be removed by a base to form an enolate, which can then be alkylated or acylated.

  • Condensation Reactions: It could potentially undergo condensation reactions with aldehydes and ketones (Knoevenagel condensation) or with other esters (Claisen condensation).

  • Heterocycle Synthesis: It could serve as a precursor for the synthesis of various heterocycles, such as pyrazoles (with hydrazines), isoxazoles (with hydroxylamine), and pyrimidines (with ureas/thioureas).

The unsymmetrical nature of this compound presents an interesting challenge and opportunity for regioselective synthesis, which warrants further investigation.

Performance Comparison and Experimental Data

Due to the limited availability of experimental data for this compound in common synthetic transformations, a direct quantitative comparison of yields and reaction conditions with Diethyl 1,3-acetonedicarboxylate is not feasible at this time.

The following table summarizes typical yields for the Hantzsch pyridine synthesis using β-ketoesters analogous to the compounds of interest. These values can serve as a benchmark for expected performance.

β-KetoesterAldehydeNitrogen SourceProductYield (%)Reference
Ethyl AcetoacetateBenzaldehydeAmmonium Acetate1,4-Dihydropyridine derivative>90[4]
Diethyl 1,3-acetonedicarboxylateVariousAmmonium AcetateDihydropyridine dicarboxylateNot specified-

Conclusion

Diethyl 1,3-acetonedicarboxylate is a well-established and highly versatile building block in organic synthesis, with extensive applications in the construction of a wide variety of heterocyclic compounds, most notably pyridines. Its symmetrical structure and high reactivity make it a reliable choice for numerous synthetic transformations.

This compound, while possessing the characteristic reactivity of a β-dicarbonyl compound, remains a relatively unexplored reagent. Its potential for regioselective reactions due to its unsymmetrical nature makes it an intriguing substrate for future research. However, the current lack of published experimental data limits its immediate application in established synthetic protocols.

For researchers and drug development professionals seeking a reliable and well-documented starting material for the synthesis of diverse heterocyclic scaffolds, Diethyl 1,3-acetonedicarboxylate is the superior choice based on the wealth of available literature and proven track record. The synthetic potential of this compound, however, presents an open area for investigation and discovery of novel synthetic methodologies.

References

Performance of Catalysts in Reactions of Ethyl 3-acetyl-4-oxopentanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient catalytic conversion of versatile building blocks like Ethyl 3-acetyl-4-oxopentanoate is of paramount importance. This guide provides a comparative overview of various catalytic systems employed in reactions involving this key intermediate, with a focus on quantitative performance data and detailed experimental protocols to aid in catalyst selection and reaction optimization.

This compound, a β,γ-diketo ester, serves as a valuable precursor in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. The reactivity of its multiple functional groups allows for diverse transformations, including cyclization, condensation, and hydrogenation reactions. The choice of catalyst is critical in directing the reaction towards the desired product with high yield and selectivity. This guide summarizes the performance of different catalysts in key reactions involving this substrate.

Catalyst Performance in Condensation Reactions

Condensation reactions of this compound are pivotal for the construction of various heterocyclic scaffolds. The performance of several catalysts in these transformations is summarized below.

CatalystReactant(s)Product TypeYield (%)Selectivity (%)Reaction Conditions
Mixed-Metal Phosphate (MALPO) Benzaldehyde, MalononitrilePyran derivativesUp to 99HighRefluxing conditions
Ti(IV)-doped ZnO NPs Substituted Phenols, Ethyl AcetoacetateCoumarin derivativesUp to 89High110 °C, Solvent-free
DABCO and its derivatives Salicylaldehyde, Ethyl Acetoacetate3-Acetylcoumarin95-98HighWater, Room temperature

Experimental Protocol: Knoevenagel Condensation using MALPO Catalyst

A novel porous magnesium aluminum phosphate (MALPO) material has demonstrated high efficiency as a heterogeneous catalyst in Knoevenagel condensation reactions. The following protocol outlines a general procedure for this reaction.

  • Catalyst Preparation: The MALPO material is synthesized via a hydrothermal template-free approach.

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (e.g., benzaldehyde), the active methylene compound (e.g., malononitrile or ethyl cyanoacetate), and the MALPO catalyst.

  • Reaction Conditions: The reaction mixture is typically refluxed in a suitable solvent.

  • Work-up and Analysis: After completion of the reaction (monitored by TLC), the catalyst is separated by filtration. The filtrate is then concentrated, and the product is purified, typically by recrystallization or column chromatography. The yield and selectivity are determined by standard analytical techniques (e.g., NMR, GC-MS).[1]

Knoevenagel_Condensation_Workflow cluster_setup Reaction Setup cluster_process Reaction Process cluster_workup Work-up & Analysis A Aldehyde D Refluxing in Solvent A->D B Active Methylene Compound B->D C MALPO Catalyst C->D E Filtration to remove catalyst D->E Reaction Completion F Concentration of filtrate E->F G Purification (Recrystallization/Chromatography) F->G H Product Analysis (NMR, GC-MS) G->H

Catalyst Performance in Hydrogenation Reactions

The selective hydrogenation of the keto or ester functionalities within this compound can lead to valuable chiral synthons. While specific data for this substrate is limited, analogous hydrogenations of similar compounds provide insights into potential catalytic systems.

CatalystSubstrate TypeProduct TypeConversion (%)Selectivity (%)Reaction Conditions
Cu-Zn/SiO₂ Ethyl AcetateEthanol8294573 K
Cu/Cr₂O₃ Ethyl AcetateEthanol>95High473 K, 15 atm
Ni-based catalysts Ethyl AcetateEthanol61.7 (Yield)68.2Not specified

Experimental Protocol: Catalytic Hydrogenation of an Ester

The following is a generalized protocol for the hydrogenation of an ester to an alcohol, which can be adapted for this compound.

  • Catalyst Activation: The catalyst (e.g., Cu-based) is typically reduced in a stream of hydrogen at an elevated temperature prior to the reaction.

  • Reaction Setup: The substrate (e.g., ethyl acetate) is fed into a fixed-bed reactor containing the activated catalyst.

  • Reaction Conditions: The reaction is carried out under a hydrogen atmosphere at a specific temperature and pressure. The flow rates of the substrate and hydrogen are carefully controlled.[2][3]

  • Product Collection and Analysis: The product stream exiting the reactor is cooled and collected. The conversion of the starting material and the selectivity to the desired alcohol are determined using gas chromatography.[2]

Hydrogenation_Pathway Start This compound Keto_Reduction Selective Keto Group Hydrogenation Start->Keto_Reduction Catalyst A, H₂ Ester_Reduction Selective Ester Group Hydrogenation Start->Ester_Reduction Catalyst B, H₂ Full_Reduction Complete Hydrogenation Start->Full_Reduction Catalyst C, H₂ Product_Diol Hydroxy-keto Ester Keto_Reduction->Product_Diol Product_Hydroxy_Ester Di-hydroxy Ester Ester_Reduction->Product_Hydroxy_Ester Product_Polyol Polyol Full_Reduction->Product_Polyol

Synthesis of Heterocyclic Derivatives

The reaction of this compound and its analogs with various reagents in the presence of suitable catalysts can yield a diverse range of heterocyclic compounds. For instance, multicomponent reactions are a powerful tool for the synthesis of complex molecules in a single step.

Experimental Protocol: Three-Component Synthesis of γ-Lactam Annulated Oxazacycles

A notable example is the three-component cyclization of ethyl trifluoropyruvate with methyl ketones and amino alcohols, which although not directly involving this compound, provides a relevant synthetic strategy.

  • Reaction Mixture: Equimolar amounts of ethyl trifluoropyruvate, a methyl ketone, and an amino alcohol are mixed in a suitable solvent (e.g., 1,4-dioxane).

  • Reaction Conditions: The reaction is typically stirred at room temperature.

  • Product Isolation: The resulting product, a trifluoromethyl-substituted tetrahydropyrrolo[2,1-b]oxazol-5-one or a related derivative, is isolated and purified.[4]

Multicomponent_Reaction_Logic A Ethyl Trifluoropyruvate D Intermediate Adduct A->D B Methyl Ketone B->D C Amino Alcohol C->D E Cyclization D->E F γ-Lactam Annulated Oxazacycle E->F

References

Spectroscopic comparison of raw and purified Ethyl 3-acetyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the spectroscopic differences between crude and purified Ethyl 3-acetyl-4-oxopentanoate, providing experimental data and protocols for accurate analysis.

In the synthesis of specialty chemicals and pharmaceutical intermediates, the purity of a compound is paramount. This compound, a versatile building block, is often synthesized via a Claisen condensation reaction. The crude product of this synthesis typically contains a mixture of the desired product, unreacted starting materials, and side-products. This guide provides a comparative spectroscopic analysis of raw and purified this compound to aid researchers in assessing the purity and identity of their synthesized compounds.

Synthesis and Purification Overview

The synthesis of this compound is commonly achieved through the Claisen condensation of ethyl acetoacetate with a suitable acetylating agent. The raw product from this reaction is often a complex mixture. Purification is typically performed using vacuum distillation or flash column chromatography to isolate the target compound.

Synthesis_and_Purification cluster_synthesis Synthesis cluster_purification Purification Starting Materials Starting Materials Claisen Condensation Claisen Condensation Starting Materials->Claisen Condensation Base Raw Product Raw Product Claisen Condensation->Raw Product Purification Method Vacuum Distillation or Flash Chromatography Raw Product->Purification Method Purified Product Purified Product Purification Method->Purified Product Impurities Impurities Purification Method->Impurities

Caption: Experimental workflow from synthesis to purification.

Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for raw and purified this compound. The "Raw Product" data reflects a hypothetical mixture containing the target compound along with common impurities such as unreacted ethyl acetoacetate and ethyl levulinate.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Assignment Purified this compound (Expected) Raw Product (Representative Mixture)
CH₃ (ester)δ 1.25 (t, 3H, J=7.1 Hz)δ 1.25 (m)
CH₂ (ester)δ 4.15 (q, 2H, J=7.1 Hz)δ 4.15 (m)
CH₂ (backbone)δ 2.80 (d, 2H, J=7.5 Hz)δ 2.50-2.90 (m)
CH (backbone)δ 3.80 (t, 1H, J=7.5 Hz)δ 3.50-3.90 (m)
CH₃ (acetyl)δ 2.20 (s, 6H)δ 2.15-2.30 (m)
Ethyl acetoacetate impurity-δ 1.28 (t), 2.25 (s), 3.45 (s), 4.19 (q)
Ethyl levulinate impurity-δ 1.25 (t), 2.19 (s), 2.56 (t), 2.74 (t), 4.12 (q)
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Assignment Purified this compound (Expected) Raw Product (Representative Mixture)
CH₃ (ester)δ 14.1Multiple signals around δ 14
CH₂ (ester)δ 60.8Multiple signals around δ 60-61
CH₂ (backbone)δ 45.0Multiple signals in δ 30-50 range
CH (backbone)δ 65.0Signals in δ 50-70 range
CH₃ (acetyl)δ 29.0Multiple signals around δ 29-30
C=O (acetyl)δ 202.0Multiple signals in δ 200-210 range
C=O (ester)δ 170.0Multiple signals in δ 168-172 range
Ethyl acetoacetate impurity-δ 14.2, 30.1, 50.2, 61.2, 167.2, 200.8
Ethyl levulinate impurity-δ 14.2, 27.9, 29.8, 38.0, 60.5, 172.8, 206.5
Table 3: IR Data (Liquid Film)
Functional Group Purified this compound (cm⁻¹) Raw Product (Representative Mixture) (cm⁻¹)
C-H stretch2980-28502980-2850
C=O stretch (ester)~1735Broad, multiple peaks ~1710-1740
C=O stretch (ketone)~1715Broad, multiple peaks ~1710-1740
C-O stretch~1200-1150Broad absorption ~1250-1150
Table 4: Mass Spectrometry Data (GC-MS, EI)
Analysis Purified this compound Raw Product (Representative Mixture)
Molecular Ion (M⁺)m/z 186Multiple parent ions may be observed (e.g., 186, 130, 144)
Key Fragmentsm/z 144, 116, 98, 43A complex fragmentation pattern with fragments from all components.
GC Retention TimeSingle major peakMultiple peaks corresponding to different components.

Experimental Protocols

Purification of this compound (Vacuum Distillation)
  • The crude reaction mixture is transferred to a round-bottom flask suitable for distillation.

  • The flask is fitted with a distillation head, condenser, and receiving flask.

  • The apparatus is connected to a vacuum pump, and the pressure is gradually reduced.

  • The mixture is heated gently using a heating mantle.

  • Fractions are collected at the appropriate boiling point and pressure. The purity of the fractions should be monitored by techniques such as GC-MS or TLC.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy

  • Prepare a sample by dissolving approximately 10-20 mg of the raw or purified product in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy

  • Place a drop of the neat liquid sample (raw or purified) onto the surface of an ATR crystal or between two NaCl plates.

  • Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal or NaCl plates thoroughly with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

GC-MS Analysis

  • Dilute a small amount of the raw or purified product in a volatile solvent such as dichloromethane or ethyl acetate.

  • Inject a 1 µL aliquot of the solution into the GC-MS instrument.

  • The gas chromatograph separates the components of the mixture, which are then detected and fragmented by the mass spectrometer.

  • The resulting chromatogram will show peaks corresponding to each component, and the mass spectrum of each peak can be used for identification.[1]

Conclusion

The spectroscopic analysis of raw versus purified this compound reveals significant differences, primarily due to the presence of unreacted starting materials and side products in the crude mixture. The purified product exhibits clean, well-resolved spectra consistent with its single molecular structure. In contrast, the raw product's spectra are complex, showing overlapping signals and multiple peaks in the chromatogram. This guide provides a framework for researchers to effectively use spectroscopic techniques to monitor the progress of purification and confirm the identity and purity of their final product.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ethyl 3-acetyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents like Ethyl 3-acetyl-4-oxopentanoate are paramount to ensuring a secure work environment and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, aligning with standard laboratory safety practices and regulatory considerations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks. This compound is classified as an irritant and may be harmful if swallowed or inhaled.[1]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Tightly fitting safety goggles or a face shield.
Hand Protection Chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after.
Body Protection A lab coat or chemical-resistant apron should be worn to prevent skin contact.
Respiratory Protection In case of insufficient ventilation or the potential for aerosol generation, use a NIOSH-approved respirator.[2]

Handle the chemical in a well-ventilated area, preferably within a fume hood, to avoid the inhalation of vapors.[2][3][4]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company or by incineration in a properly equipped facility.[1][2][3] Improper disposal, such as pouring it down the drain or discarding it with regular trash, is strongly discouraged and may violate environmental regulations.

Step 1: Waste Collection and Segregation

  • Designated Waste Container: Collect all waste containing this compound, including residues and contaminated labware (e.g., pipettes, vials), in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents, including "this compound" and any other components of the waste stream.

  • Chemical Incompatibility: Do not mix this compound waste with incompatible materials. Specifically, avoid contact with strong oxidizing agents, acids, and bases to prevent potentially hazardous reactions.

  • Segregation: Keep liquid waste separate from solid waste (e.g., contaminated gloves, paper towels).

Step 2: Temporary Storage

  • Storage Location: Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from heat sources and direct sunlight.

  • Container Integrity: Ensure the container is kept tightly closed to prevent the release of vapors.

Step 3: Final Disposal

  • Professional Disposal Service: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Regulatory Compliance: Adhere to all federal, state, and local regulations concerning hazardous waste disposal. Your EHS department can provide specific guidance based on your location.

  • Incineration: If permissible and facilities are available, the combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

Emergency Procedures for Spills

In the event of a spill, immediate action is necessary to mitigate risks.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition from the spill area.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Start: Have this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in a Designated, Labeled Container B->C D Segregate from Incompatible Materials C->D E Store Temporarily in a Cool, Dry, Ventilated Area D->E F Contact EHS or Licensed Waste Disposal Company E->F G Arrange for Professional Disposal (e.g., Incineration) F->G H End: Waste Properly Disposed G->H

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling Ethyl 3-acetyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Ethyl 3-acetyl-4-oxopentanoate, a key reagent in various synthetic processes. Following these procedures will help minimize risks and ensure proper disposal, fostering a secure and efficient research setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several potential hazards that necessitate the use of appropriate personal protective equipment. The primary risks include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Some data also suggests it may be harmful if swallowed or inhaled.[2]

To mitigate these risks, the following PPE is mandatory when handling this chemical:

Protection Type Specific Recommendation Rationale
Eye Protection Tightly fitting safety goggles with side-shields.To prevent eye contact which can cause serious irritation.[1]
Hand Protection Chemical-impermeable gloves.To avoid skin contact, which can lead to irritation.[1][4][5]
Skin Protection Laboratory coat or other protective clothing.To protect skin from accidental splashes or spills.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or exposure limits are exceeded, use a NIOSH-approved respirator.To prevent inhalation of vapors, which may cause respiratory tract irritation.[1][2][3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing exposure and preventing accidents.

1. Preparation:

  • Ensure the work area is clean and uncluttered.

  • Verify that a safety shower and eyewash station are readily accessible.

  • Confirm that all necessary PPE is available and in good condition.

  • Work within a properly functioning chemical fume hood to ensure adequate ventilation.[1][5]

2. Handling:

  • Wear all required PPE before handling the chemical.

  • Avoid direct contact with the substance.

  • Do not breathe in vapors, mists, or gases.[1][4][5]

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[1]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures and First Aid

In the event of an accidental exposure, immediate and appropriate action is critical.

Exposure Route First Aid Measures
In case of eye contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][4]
In case of skin contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[1][4]
If inhaled Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1][4]
If swallowed Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a physician or poison control center immediately.[1][4]

Spill and Disposal Plan

Proper containment and disposal are essential for environmental safety and regulatory compliance.

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., sand, earth) to contain the spill.

  • Collect: Carefully collect the absorbed material into a suitable, closed container for disposal.

  • Clean: Clean the spill area thoroughly.

Disposal:

  • Dispose of the chemical and any contaminated materials at an approved waste disposal facility.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound A Preparation - Check work area - Verify safety equipment - Don appropriate PPE B Handling - Work in fume hood - Avoid contact and inhalation - Wash hands after use A->B Proceed with caution C Storage - Tightly closed container - Cool, dry, well-ventilated area - Away from incompatibles B->C After use E Spill or Exposure Occurs B->E If accident occurs H Disposal - Use approved waste containers - Follow all regulations C->H For waste and expired chemical D Emergency Response F Follow First Aid Procedures D->F For personal exposure G Contain and Clean Spill D->G For spills E->D F->B Seek medical attention and re-evaluate procedure G->H

A flowchart outlining the key steps for the safe handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.